Product packaging for Ban orl 24(Cat. No.:CAS No. 1401463-54-4; 475150-69-7)

Ban orl 24

Cat. No.: B2611640
CAS No.: 1401463-54-4; 475150-69-7
M. Wt: 506.51
InChI Key: NEEVITHVDIQNJY-KHZPMNTOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BAN ORL 24 is a potent, selective, and non-peptide antagonist of the nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP) [1] [2] . It exhibits high binding affinity for the NOP receptor with a K i value of 0.24 nM in CHO cells, and demonstrates exceptional selectivity over classical opioid receptors, showing IC 50 values of 0.27 nM, 2.5 μM, 6.7 μM, and >10 μM for NOP, κ-, μ-, and δ-receptors, respectively [2] [3] [5] . This high selectivity makes it a superior tool for isolating NOP receptor-mediated effects in complex biological systems. In vitro, this compound effectively inhibits nociceptin-induced stimulation of [³⁵S]-GTPγS binding and Ca²⁺ mobilization [2] . Furthermore, it antagonizes NOP receptor-mediated potassium channel activation and can enhance calcium current amplitudes in neurons expressing NOP receptors [1] [7] . As a brain-penetrant compound, this compound is suitable for central nervous system (CNS) research [2] . In vivo pharmacological studies demonstrate that it antagonizes the pronociceptive and antinociceptive effects of N/OFQ in the mouse tail withdrawal assay, without affecting the antinociceptive action of classical opioid receptor agonists like endomorphin-1 [1] . This combination of high potency, selectivity, and central activity establishes this compound as a critical research tool for investigating the physiological and pathological roles of the N/OFQ-NOP receptor system in areas such as pain, addiction, depression, anxiety, and feeding behavior [4] [6] . This product is intended for research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H37Cl2N3O2 B2611640 Ban orl 24 CAS No. 1401463-54-4; 475150-69-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-1-benzyl-N-(3-spiro[1H-2-benzofuran-3,4'-piperidine]-1'-ylpropyl)pyrrolidine-2-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35N3O2.2ClH/c31-26(25-12-6-17-30(25)20-22-8-2-1-3-9-22)28-15-7-16-29-18-13-27(14-19-29)24-11-5-4-10-23(24)21-32-27;;/h1-5,8-11,25H,6-7,12-21H2,(H,28,31);2*1H/t25-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEEVITHVDIQNJY-KHZPMNTOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=CC=CC=C2)C(=O)NCCCN3CCC4(CC3)C5=CC=CC=C5CO4.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N(C1)CC2=CC=CC=C2)C(=O)NCCCN3CCC4(CC3)C5=CC=CC=C5CO4.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Ban orl 24 mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search for information regarding "Ban orl 24" and its mechanism of action has yielded no publicly available data. This suggests that "this compound" may be an internal development code for a compound that is not yet disclosed in public-facing scientific literature, a highly specific research compound with limited documentation, or a potential misspelling of another agent.

Consequently, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations for the mechanism of action of a compound for which there is no accessible information.

Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to consult internal documentation, direct communications with the originating research group, or await public disclosure through scientific publications or conference presentations.

If "this compound" is a typographical error and you intended to inquire about a different compound, please provide the corrected name for a comprehensive review.

An In-depth Technical Guide to the Function of Ban ORL 24

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the function, mechanism of action, and pharmacological profile of Ban ORL 24, a potent and selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP). The information is compiled from publicly available scientific literature and technical data sheets.

Core Function and Mechanism of Action

This compound, also known as Compound 24, is a non-peptide small molecule that functions as a competitive antagonist at the NOP receptor.[1][2] The NOP receptor, a member of the G protein-coupled receptor (GPCR) family, is the fourth member of the opioid receptor family but exhibits a distinct pharmacology.[3][4]

Upon binding, this compound blocks the intracellular signaling cascade typically initiated by the endogenous ligand, N/OFQ. The primary mechanism of action involves the inhibition of NOP receptor coupling to Gi/o proteins. This antagonism prevents the subsequent inhibition of adenylyl cyclase, thereby maintaining intracellular levels of cyclic AMP (cAMP). Furthermore, this compound's blockade of the NOP receptor prevents the activation of inwardly rectifying potassium channels and the inhibition of voltage-gated calcium channels, which are key downstream effects of NOP receptor activation.

Due to its high selectivity for the NOP receptor over classical opioid receptors (μ, δ, and κ), this compound is a valuable research tool for elucidating the physiological and pathological roles of the N/OFQ-NOP receptor system.[1] This system is implicated in a variety of processes, including pain modulation, anxiety, depression, and reward pathways.

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound, providing insights into its binding affinity, functional potency, and selectivity.

Table 1: Binding Affinity of this compound at NOP and Opioid Receptors

ReceptorLigandCell LineKi (nM)Reference
Human NOPThis compoundCHO0.24
Human μ-opioidThis compoundCHO190
Human δ-opioidThis compoundCHO340
Human κ-opioidThis compoundCHO>1000

Table 2: Functional Activity of this compound

AssayCell LineParameterValueReference
[35S]GTPγS BindingCHO-hNOPpA29.98
Calcium MobilizationCHO-hNOPKB (nM)0.93
Nociceptin-induced twitch inhibitionMouse vas deferensIC50 (nM)100
Nociceptin-induced twitch inhibitionRat vas deferensIC50 (nM)100
Nociceptin-induced twitch inhibitionGuinea pig ileumIC50 (nM)100

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the NOP receptor signaling pathway and the general workflows for the key experiments used to characterize this compound.

NOP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space N/OFQ N/OFQ (Agonist) NOP NOP Receptor N/OFQ->NOP Binds & Activates Ban_ORL_24 This compound (Antagonist) Ban_ORL_24->NOP Binds & Blocks G_protein Gi/o Protein NOP->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel G_protein->K_channel Activates Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP ATP Cellular_Response ↓ Cellular Response K_ion K+ Ca_ion Ca2+ Efflux Efflux Influx Influx

Caption: NOP Receptor Signaling Pathway and Inhibition by this compound.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Cell Membranes with NOP Receptor Incubation Incubate Membranes, Radioligand, and varying concentrations of this compound Membranes->Incubation Radioligand Radiolabeled Ligand ([3H]-N/OFQ) Radioligand->Incubation Ban_ORL_24 This compound ( unlabeled competitor) Ban_ORL_24->Incubation Filtration Rapid Filtration to separate bound and free radioligand Incubation->Filtration Measurement Measure radioactivity of bound ligand using scintillation counting Filtration->Measurement Competition_Curve Generate Competition Binding Curve Measurement->Competition_Curve IC50 Determine IC50 Value Competition_Curve->IC50 Ki Calculate Ki Value using Cheng-Prusoff equation IC50->Ki

Caption: Experimental Workflow for Radioligand Binding Assay.

GTP_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Cell Membranes with NOP Receptor Incubation Incubate Membranes, [35S]GTPγS, Agonist, and varying concentrations of this compound Membranes->Incubation GTPgS [35S]GTPγS GTPgS->Incubation Agonist NOP Agonist (e.g., N/OFQ) Agonist->Incubation Ban_ORL_24 This compound Ban_ORL_24->Incubation Filtration Separate bound and free [35S]GTPγS via filtration Incubation->Filtration Measurement Quantify bound [35S]GTPγS by scintillation counting Filtration->Measurement Response_Curve Plot Agonist Response Curve in presence of this compound Measurement->Response_Curve pA2 Calculate pA2 value (measure of antagonist potency) Response_Curve->pA2

Caption: Experimental Workflow for [35S]GTPγS Binding Assay.

Experimental Protocols

The following are generalized protocols for the key experiments used to characterize this compound. For specific details and concentrations, it is recommended to consult the primary literature, such as Fischetti et al., 2009.

Radioligand Binding Assay

This assay measures the affinity of this compound for the NOP receptor by quantifying its ability to displace a radiolabeled ligand.

  • Materials:

    • Cell membranes from a cell line stably expressing the human NOP receptor (e.g., CHO-hNOP).

    • Radioligand: [3H]-N/OFQ.

    • Unlabeled this compound.

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation cocktail.

  • Procedure:

    • Prepare a series of dilutions of unlabeled this compound.

    • In a multi-well plate, combine the cell membranes, a fixed concentration of [3H]-N/OFQ, and the various concentrations of this compound.

    • Include control wells for total binding (no competitor) and non-specific binding (a high concentration of an unlabeled NOP ligand).

    • Incubate the mixture to allow binding to reach equilibrium.

    • Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50.

    • Calculate the Ki value using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

This functional assay measures the ability of this compound to inhibit agonist-stimulated G protein activation.

  • Materials:

    • Cell membranes from a cell line stably expressing the human NOP receptor.

    • [35S]GTPγS (a non-hydrolyzable GTP analog).

    • A NOP receptor agonist (e.g., N/OFQ).

    • This compound.

    • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

    • GDP.

  • Procedure:

    • Prepare a series of dilutions of this compound.

    • In a multi-well plate, combine the cell membranes, a fixed concentration of NOP agonist, GDP, and the various concentrations of this compound.

    • Initiate the reaction by adding [35S]GTPγS.

    • Incubate the mixture to allow for G protein activation and [35S]GTPγS binding.

    • Terminate the reaction and separate the bound from free [35S]GTPγS by rapid filtration.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Plot the amount of [35S]GTPγS bound as a function of the agonist concentration in the presence of different fixed concentrations of this compound.

    • Analyze the data using a Schild plot to determine the pA2 value, which is a measure of the antagonist's potency.

Calcium Mobilization Assay

This assay assesses the ability of this compound to block agonist-induced increases in intracellular calcium, a downstream consequence of NOP receptor signaling through certain G protein pathways.

  • Materials:

    • A whole-cell line stably expressing the human NOP receptor.

    • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • A NOP receptor agonist.

    • This compound.

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Procedure:

    • Culture the cells in a multi-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye.

    • Wash the cells to remove excess dye.

    • Add varying concentrations of this compound to the wells and incubate.

    • Stimulate the cells with a fixed concentration of a NOP agonist.

    • Measure the change in fluorescence intensity over time using a fluorescence plate reader.

    • The increase in fluorescence corresponds to an increase in intracellular calcium.

    • Determine the concentration-dependent inhibition of the agonist-induced calcium signal by this compound to calculate the KB (the equilibrium dissociation constant for the antagonist).

References

An In-depth Technical Guide on Buprenorphine-Related NOP Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of buprenorphine-related antagonists of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the ORL-1 receptor. Buprenorphine, a clinically significant opioid with a complex pharmacological profile, serves as a key structural scaffold for the development of novel ligands targeting the NOP receptor. This document details the core pharmacology, experimental evaluation, and signaling pathways associated with these antagonists, presenting quantitative data in structured tables, providing detailed experimental protocols, and visualizing complex processes through diagrams.

Core Concepts: The NOP Receptor and Buprenorphine's Unique Profile

The NOP receptor is the fourth member of the opioid receptor family and is implicated in a wide range of physiological and pathological processes, including pain modulation, reward, anxiety, and depression. Unlike classical opioid receptors (mu, delta, and kappa), the NOP receptor and its endogenous ligand, N/OFQ, constitute a distinct signaling system. Activation of the NOP receptor often produces effects that oppose those of mu-opioid receptor (MOP) activation, particularly in supraspinal regions, making it an intriguing target for therapeutic development.[1]

Buprenorphine itself is a partial agonist at the MOP receptor and an antagonist at the kappa (KOP) and delta (DOP) opioid receptors.[2] It also exhibits weak partial agonism at the NOP receptor.[2] This mixed pharmacology contributes to its unique clinical profile, including a ceiling effect on respiratory depression. The development of buprenorphine-related molecules with potent and selective antagonist activity at the NOP receptor is a promising strategy for developing novel therapeutics.

Quantitative Pharmacological Data

The following tables summarize the in vitro pharmacological data for buprenorphine and a selection of its derivatives at the NOP receptor and other opioid receptors. This data is essential for understanding the affinity and functional activity of these compounds.

Table 1: Receptor Binding Affinities (Ki, nM) of Buprenorphine and Derivatives

CompoundNOPMOPKOPDOP
Buprenorphine (1a)49.3 ± 5.00.89 ± 0.121.1 ± 0.116.2 ± 1.9
1-Chlorobuprenorphine (6b)54.2 ± 15.12.5 ± 0.710.7 ± 1.720.3 ± 3.1
2-Bromobuprenorphine (7)44.8 ± 6.23.5 ± 0.517.8 ± 3.422.1 ± 4.5

Data extracted from Lewis, J. W., et al. (2011). Structural determinants of opioid and NOP receptor activity in derivatives of buprenorphine. Journal of medicinal chemistry, 54(19), 6645–6653.

Table 2: Functional Activity (Emax, %) in [³⁵S]GTPγS Binding Assay

CompoundNOPMOPKOPDOP
Buprenorphine (1a)21.0 ± 3.229.0 ± 2.000
1-Chlorobuprenorphine (6b)013.8 ± 4.800
2-Bromobuprenorphine (7)6.05 ± 3.617.1 ± 1.117.0 ± 1.912.9 ± 4.9

Emax values are expressed as a percentage of the maximal stimulation produced by a standard full agonist for each receptor (N/OFQ for NOP, DAMGO for MOP, U69593 for KOP, and DPDPE for DOP). Data extracted from Lewis, J. W., et al. (2011).

Signaling Pathways and Experimental Workflows

NOP Receptor Signaling Pathway

The NOP receptor primarily couples to Gi/o proteins. Upon agonist binding, the G protein dissociates into Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate the activity of various ion channels, such as inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels.

NOP_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NOP NOP Receptor G_protein Gi/o Protein NOP->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi/o) Channels Ion Channels (e.g., GIRK, CaV) G_protein->Channels Modulates (Gβγ) cAMP cAMP AC->cAMP Converts Cellular_Response Modulation of Neuronal Excitability Channels->Cellular_Response Leads to Ligand Buprenorphine-related Antagonist Ligand->NOP Binds and Blocks Agonist N/OFQ (Endogenous Agonist) Agonist->NOP Binds and Activates cAMP->Cellular_Response Leads to ATP ATP ATP->AC

NOP Receptor Signaling Pathway

Experimental Workflow for NOP Receptor Antagonist Characterization

The characterization of a novel buprenorphine-related NOP receptor antagonist involves a multi-step process, from initial chemical synthesis to in vivo evaluation.

Antagonist_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Synthesis Synthesis of Buprenorphine Analog Binding_Assay Radioligand Binding Assay (Determine Ki) Synthesis->Binding_Assay Functional_Assay [35S]GTPγS Binding Assay (Determine Emax, IC50) Binding_Assay->Functional_Assay Selectivity_Panel Selectivity Screening (MOP, KOP, DOP) Functional_Assay->Selectivity_Panel Downstream_Assays cAMP / β-arrestin Assays (Mechanism of Action) Selectivity_Panel->Downstream_Assays Antagonist_Activity Antagonism of N/OFQ-induced behaviours (e.g., analgesia) Downstream_Assays->Antagonist_Activity PK_Studies Pharmacokinetic Studies (ADME) Antagonist_Activity->PK_Studies Tox_Studies Toxicology Studies PK_Studies->Tox_Studies

Experimental Workflow for NOP Receptor Antagonist Characterization

Detailed Experimental Protocols

1. Radioligand Competition Binding Assay

This protocol is used to determine the binding affinity (Ki) of a test compound for the NOP receptor.

  • Materials:

    • Cell membranes from CHO or HEK293 cells stably expressing the human NOP receptor.

    • Radioligand: [³H]Nociceptin or another suitable NOP receptor radioligand.

    • Test compound (e.g., 1-chlorobuprenorphine).

    • Non-specific binding control: High concentration of unlabeled N/OFQ (e.g., 1 µM).

    • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

    • 96-well microplates.

    • Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).

    • Cell harvester.

    • Scintillation vials and scintillation cocktail.

    • Liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound in binding buffer.

    • In a 96-well plate, add in the following order:

      • 50 µL of binding buffer (for total binding), 1 µM unlabeled N/OFQ (for non-specific binding), or varying concentrations of the test compound.

      • 50 µL of [³H]Nociceptin at a final concentration near its Kd.

      • 150 µL of the cell membrane preparation (typically 5-20 µg of protein per well).

    • Incubate the plate for 60 minutes at 25°C with gentle agitation.

    • Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer.

    • Transfer the filters to scintillation vials, add scintillation cocktail, and equilibrate.

    • Measure the radioactivity in a liquid scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve and determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. [³⁵S]GTPγS Functional Assay

This assay measures the functional activity of a compound by quantifying its ability to stimulate or inhibit G-protein activation.

  • Materials:

    • Cell membranes from CHO or HEK293 cells stably expressing the human NOP receptor.

    • [³⁵S]GTPγS.

    • Guanosine diphosphate (GDP).

    • Test compound (e.g., 1-chlorobuprenorphine).

    • Agonist (e.g., N/OFQ).

    • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

    • Other materials are similar to the radioligand binding assay.

  • Procedure for Antagonist Characterization:

    • Prepare serial dilutions of the antagonist test compound in assay buffer.

    • In a 96-well plate, add in the following order:

      • Varying concentrations of the antagonist test compound.

      • A fixed concentration of the agonist (N/OFQ) at its EC₈₀.

      • 10 µM GDP.

      • ~50 pM [³⁵S]GTPγS.

      • Cell membrane preparation (typically 10-20 µg of protein per well).

    • Incubate the plate for 60 minutes at 30°C with gentle agitation.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold wash buffer.

    • Measure the radioactivity as described for the binding assay.

    • Plot the percentage of agonist-stimulated [³⁵S]GTPγS binding against the logarithm of the antagonist concentration to determine the IC₅₀ value.

    • The antagonist dissociation constant (Kb) can be calculated using the Schild equation for competitive antagonism. For compounds with low efficacy (potential antagonists), their ability to inhibit agonist-stimulated [³⁵S]GTPγS binding is measured to determine their antagonist potency (pA₂ or Kb values).[3]

Pharmacokinetics of Buprenorphine-Related Compounds

While specific pharmacokinetic data for novel buprenorphine-derived NOP antagonists is limited in publicly available literature, the general pharmacokinetic properties of buprenorphine provide a foundational understanding. Buprenorphine is a highly lipophilic molecule with a large volume of distribution and high protein binding (approximately 96%).[4] It undergoes extensive first-pass metabolism in the liver, primarily by CYP3A4, to its active metabolite, norbuprenorphine. Both buprenorphine and norbuprenorphine are further metabolized by glucuronidation before excretion, mainly in the feces. The elimination half-life of buprenorphine is long, ranging from 20 to 70 hours.

For novel buprenorphine-related NOP antagonists, it is anticipated that they will also be lipophilic and undergo significant hepatic metabolism. The specific metabolic pathways and pharmacokinetic parameters (absorption, distribution, metabolism, and excretion - ADME) would need to be determined through dedicated in vitro (e.g., liver microsome stability assays) and in vivo studies. These studies are critical for assessing the drug-like properties and potential clinical utility of any new chemical entity.

Conclusion

The development of buprenorphine-related NOP receptor antagonists represents a promising avenue for the discovery of novel therapeutics with potential applications in a variety of CNS disorders. The complex pharmacology of the NOP receptor system necessitates a thorough in vitro and in vivo characterization of new ligands. This guide provides a foundational framework for researchers and drug development professionals, outlining the key pharmacological data, experimental methodologies, and conceptual workflows essential for advancing compounds in this exciting area of research. The provided data on early-generation compounds like 1-chlorobuprenorphine highlights the feasibility of designing potent NOP antagonists based on the buprenorphine scaffold. Future work will undoubtedly focus on optimizing the selectivity, potency, and pharmacokinetic properties of these promising molecules.

References

Unable to Identify "Ban orl 24" in Scientific and Historical Contexts

Author: BenchChem Technical Support Team. Date: November 2025

Initial research and broad searches have not yielded any information related to a scientific discovery, compound, or historical event known as "Ban orl 24."

An extensive review of publicly available information, including scientific databases and historical records, found no specific entity matching the term "this compound." The search results were consistently dominated by unrelated subjects, primarily concerning the Orlando Magic basketball team and its player, Paolo Banchero, who is associated with the number 24.

Due to the absence of any identifiable data, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations of signaling pathways as requested. The core requirements of the prompt cannot be fulfilled without a verifiable subject.

It is possible that "this compound" may be a highly specific internal project name, a misnomer, or a term not yet in the public domain. Without further clarification or an alternative designation, a comprehensive report on its discovery and history cannot be compiled. Researchers, scientists, and drug development professionals seeking information on this topic are encouraged to verify the nomenclature and search for alternative keywords or official designations.

An In-depth Technical Guide to Baloxavir Marboxil

Author: BenchChem Technical Support Team. Date: November 2025

An important clarification : Initial searches for "Ban orl 24" did not yield a recognized chemical compound. The information presented in this guide pertains to Baloxavir marboxil , a compound with a similar phonetic quality that is a significant area of research in antiviral drug development.

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of Baloxavir marboxil. It is intended for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visual representations of key biological and experimental processes.

Chemical Structure and Properties

Baloxavir marboxil is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, baloxavir acid. This conversion is crucial for its therapeutic activity.

Chemical Structure of Baloxavir Marboxil

Caption: The chemical structure of Baloxavir marboxil.

A summary of the key chemical and physical properties of Baloxavir marboxil is presented in the table below, providing a quick reference for its fundamental characteristics.

PropertyValueSource
Molecular Formula C27H23F2N3O7S[1][2]
Molecular Weight 571.55 g/mol [1][2]
CAS Number 1985606-14-1[1]
Appearance White to light yellow crystalline solid
Solubility - Practically insoluble in water- Slightly soluble in methanol and ethanol- Soluble in acetonitrile- Freely soluble in dimethylsulfoxide (DMSO)
pKa (Strongest Basic) -0.6
logP 2.26
Melting Point Not explicitly stated in search results
Boiling Point 712.8 ± 70.0 °C (Predicted)
Density 1.57 ± 0.1 g/cm3 (Predicted)

Mechanism of Action: Inhibition of Cap-Dependent Endonuclease

Baloxavir marboxil exerts its antiviral effect by inhibiting a critical enzyme in the influenza virus replication cycle: the cap-dependent endonuclease. This enzyme is a component of the viral RNA polymerase complex, specifically located on the polymerase acidic (PA) subunit.

The influenza virus utilizes a unique mechanism known as "cap-snatching" to initiate the transcription of its own messenger RNA (mRNA). It cleaves the 5' cap from host cell pre-mRNAs and uses these capped fragments as primers for its own mRNA synthesis. This process is essential for the virus to produce the proteins necessary for its replication.

Baloxavir acid, the active metabolite of Baloxavir marboxil, binds to the active site of the cap-dependent endonuclease, effectively blocking its enzymatic activity. This inhibition prevents the "cap-snatching" process, thereby halting the synthesis of viral mRNA and, consequently, inhibiting viral replication.

The following diagram illustrates the signaling pathway of influenza virus replication and the point of inhibition by Baloxavir acid.

influenza_replication_inhibition cluster_host_cell Host Cell cluster_virus Influenza Virus Host pre-mRNA Host pre-mRNA Capped RNA Fragment Capped RNA Fragment Host pre-mRNA->Capped RNA Fragment Cap-Snatching (Cap-Dependent Endonuclease) Viral mRNA Viral mRNA Capped RNA Fragment->Viral mRNA Viral RNA Polymerase Viral Proteins Viral Proteins Viral mRNA->Viral Proteins Translation New Virus Particles New Virus Particles Viral Proteins->New Virus Particles Assembly Viral RNA Viral RNA Viral RNA Polymerase Complex\n(PA, PB1, PB2) Viral RNA Polymerase Complex (PA, PB1, PB2) Viral RNA->Viral RNA Polymerase Complex\n(PA, PB1, PB2) Viral RNA Polymerase Complex\n(PA, PB1, PB2)->Host pre-mRNA Baloxavir acid Baloxavir acid Baloxavir acid->Capped RNA Fragment Inhibits

Caption: Influenza virus replication and inhibition by Baloxavir acid.

Experimental Protocols

This section details the methodologies for key experiments related to the synthesis and analysis of Baloxavir marboxil.

The synthesis of Baloxavir marboxil is a multi-step process. A general overview of a synthetic route is described below, based on available literature.

Experimental Workflow for a Key Synthetic Step:

synthesis_workflow start Start: Starting Materials step1 Step 1: Coupling of Fragments Reagents: T3P, Pyridine Solvent: EtOAc start->step1 step2 Step 2: Chiral Resolution - Formation of diastereomeric salts - Recrystallization step1->step2 step3 Step 3: Liberation of Free Base Reagent: DBU Solvent: EtOAc step2->step3 step4 Step 4: Final Alkylation Reagent: Chloromethyl methyl carbonate step3->step4 end_product End Product: Baloxavir Marboxil step4->end_product

Caption: A simplified workflow for the synthesis of Baloxavir marboxil.

Detailed Protocol for a Synthetic Step (Illustrative Example):

  • Step 1: Coupling Reaction

    • To a solution of the key chiral intermediate (R)‐7‐(benzyloxy)‐3,4,12,12a‐tetrahydro‐1H‐oxazino[3,4c]pyrido[2,1‐f]triazine‐6,8‐dione in ethyl acetate (EtOAc), add propylphosphonic anhydride (T3P) and pyridine.

    • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or HPLC).

    • Upon completion, proceed with the work-up procedure, which typically involves washing with aqueous solutions to remove reagents and byproducts.

    • The crude product is then purified, for example, by filtration and slurrying.

  • Step 2: Final Alkylation

    • The active form, baloxavir acid, is reacted with chloromethyl methyl carbonate in a suitable solvent such as dimethylacetamide.

    • The reaction is carried out to completion to yield the prodrug, Baloxavir marboxil.

Note: The exact quantities of reagents, reaction times, and purification methods can vary and are often proprietary. The information provided is based on published scientific literature.

RP-HPLC is a common method for the quantification of Baloxavir marboxil and its impurities in pharmaceutical preparations.

Experimental Workflow for RP-HPLC Analysis:

hplc_workflow sample_prep Sample Preparation - Dissolve in diluent - Filter hplc_system HPLC System - Pump - Injector - Column - Detector sample_prep->hplc_system Inject data_acq Data Acquisition - Chromatogram hplc_system->data_acq analysis Analysis - Peak integration - Quantification data_acq->analysis

Caption: General workflow for the RP-HPLC analysis of Baloxavir marboxil.

Detailed HPLC Method Parameters:

ParameterConditionSource
Column X-Bridge Phenyl (150 x 4.6 mm), 3.5 µm
Mobile Phase A Methanol
Mobile Phase B KH2PO4 buffer (pH 2.5)
Gradient Gradient mode
Flow Rate 0.5 mL/minute
Detection Wavelength 247 nm
Column Temperature 30°C
Injection Volume 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh a known amount of Baloxavir marboxil reference standard and dissolve it in a suitable diluent (e.g., a mixture of the mobile phases) to a known concentration.

  • Sample Solution: For tablets, weigh and finely powder a number of tablets. Transfer an amount of powder equivalent to a single dose into a volumetric flask, add diluent, sonicate to dissolve, and dilute to volume. Filter the solution before injection.

Pharmacokinetic Properties

The pharmacokinetic profile of Baloxavir marboxil is characterized by its rapid conversion to the active metabolite, baloxavir acid, and a long terminal elimination half-life, which allows for single-dose administration.

ParameterValueSource
Absorption Rapidly absorbed and converted to baloxavir acid. Tmax for baloxavir acid is approximately 3.5-4.0 hours.
Distribution Widely distributed in the body.
Metabolism Baloxavir marboxil is a prodrug, rapidly hydrolyzed to the active baloxavir acid. Baloxavir acid is primarily metabolized by UGT1A3 and to a lesser extent by CYP3A4.
Elimination Primarily excreted in the feces.
Terminal Elimination Half-life Approximately 79-98 hours.
Protein Binding Approximately 93-94% for baloxavir acid.

Clinical Trials and Efficacy

Clinical trials have demonstrated the efficacy of Baloxavir marboxil in treating acute uncomplicated influenza. The primary endpoint in many of these trials is the time to alleviation of influenza symptoms.

Key Findings from Clinical Trials:

  • Baloxavir marboxil has been shown to be effective in reducing the duration of flu symptoms when administered within 48 hours of symptom onset.

  • Its efficacy is comparable to that of other antiviral drugs like oseltamivir, with the advantage of a single-dose regimen.

  • Clinical studies have been conducted in various populations, including adults, adolescents, and children.

Logical Relationship in Clinical Trial Design:

clinical_trial_logic patient_population Patient Population (e.g., Acute Uncomplicated Influenza) randomization Randomization patient_population->randomization treatment_arm Treatment Arm (Baloxavir marboxil) randomization->treatment_arm control_arm Control Arm (Placebo or Active Comparator) randomization->control_arm primary_endpoint Primary Endpoint (Time to Alleviation of Symptoms) treatment_arm->primary_endpoint secondary_endpoints Secondary Endpoints (e.g., Viral Load Reduction, Safety) treatment_arm->secondary_endpoints control_arm->primary_endpoint control_arm->secondary_endpoints

Caption: Logical flow of a typical randomized controlled trial for Baloxavir marboxil.

References

The NOP Receptor Antagonist Ban ORL 24: A Technical Guide to Binding Affinity and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ban ORL 24 is a potent and highly selective non-peptide antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor.[1][2] This technical guide provides an in-depth overview of the binding affinity and selectivity profile of this compound, compiling quantitative data from key studies. It details the experimental methodologies used to characterize this compound and presents visual representations of its mechanism of action and the workflows for its evaluation. This document is intended to serve as a comprehensive resource for researchers in pharmacology, neuroscience, and drug development investigating the NOP receptor system.

Introduction

The NOP receptor, a G protein-coupled receptor (GPCR), and its endogenous ligand, N/OFQ, are implicated in a wide range of physiological and pathological processes, including pain modulation, anxiety, depression, and substance abuse. Unlike classical opioid receptors (μ, δ, and κ), the NOP receptor system presents a distinct pharmacological profile, offering novel therapeutic avenues with a potentially reduced side-effect profile compared to traditional opioids.[1] this compound has emerged as a critical pharmacological tool for elucidating the roles of the NOP receptor due to its high affinity and exceptional selectivity.

Binding Affinity and Selectivity of this compound

The affinity and selectivity of this compound for the NOP receptor have been determined through various in vitro assays. The data consistently demonstrate its sub-nanomolar potency at the NOP receptor and significantly lower affinity for classical opioid receptors.

Quantitative Binding Data

The following tables summarize the binding affinity (Ki) and inhibitory concentration (IC50) values for this compound at the human NOP receptor and other opioid receptors. This data is primarily derived from studies utilizing Chinese Hamster Ovary (CHO) cells expressing the recombinant human NOP receptor (CHO-hNOP).

Table 1: Binding Affinity of this compound at the Human NOP Receptor

ParameterValue (nM)Cell LineReference
Ki0.24CHO[3]
pKi9.62CHO (hNOP)

Table 2: Inhibitory Potency (IC50) of this compound at Opioid Receptors

ReceptorIC50 (nM)Cell LineReference
NOP0.27CHO
κ-opioid (KOP)2500Not Specified
μ-opioid (MOP)6700Not Specified
δ-opioid (DOP)>10000Not Specified
Selectivity Profile

The selectivity of this compound is a key feature, highlighting its utility as a specific NOP receptor antagonist. The selectivity ratio is calculated by dividing the IC50 value for the off-target receptor by the IC50 value for the NOP receptor.

Table 3: Selectivity Ratios of this compound for the NOP Receptor

ReceptorSelectivity Ratio (vs. NOP)Reference
κ-opioid (KOP)~9,259-fold
μ-opioid (MOP)~24,815-fold
δ-opioid (DOP)>37,037-fold

Mechanism of Action

This compound functions as a competitive antagonist at the NOP receptor. It blocks the intracellular signaling cascade initiated by the binding of the endogenous ligand N/OFQ or other NOP receptor agonists. This antagonistic activity has been demonstrated through functional assays that measure the downstream effects of NOP receptor activation.

Inhibition of G-protein Coupling

The NOP receptor couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. A key method to assess receptor activation is the [35S]GTPγS binding assay, which measures the exchange of GDP for the non-hydrolyzable GTP analog, [35S]GTPγS, on the Gα subunit following agonist stimulation. This compound has been shown to inhibit N/OFQ-stimulated [35S]GTPγS binding in CHO-hNOP cell membranes, confirming its antagonistic properties at the level of G-protein activation.

Blockade of Calcium Mobilization

Activation of the NOP receptor can also lead to the modulation of intracellular calcium (Ca2+) levels. In CHO-hNOP cells, N/OFQ stimulates Ca2+ mobilization. This compound effectively blocks this N/OFQ-induced increase in intracellular Ca2+, further evidencing its role as a NOP receptor antagonist.

Experimental Protocols

The following are detailed methodologies for the key in vitro assays used to characterize the binding affinity and functional antagonism of this compound. These protocols are based on the procedures described in the primary literature.

Radioligand Binding Assays

These assays are performed to determine the binding affinity (Ki) of this compound for the NOP receptor.

  • Cell Culture and Membrane Preparation:

    • Chinese Hamster Ovary (CHO) cells stably transfected with the human NOP receptor cDNA (CHO-hNOP) are cultured in appropriate media (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics.

    • Cells are harvested, and crude membrane fractions are prepared by homogenization in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation. The resulting pellet is resuspended in assay buffer.

  • Competition Binding Assay:

    • Membrane homogenates (typically 10-20 µg of protein) are incubated in a final volume of 500 µL of assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, pH 7.4).

    • The incubation mixture contains a fixed concentration of a radiolabeled NOP receptor ligand (e.g., [3H]N/OFQ) and increasing concentrations of this compound.

    • Non-specific binding is determined in the presence of a saturating concentration of an unlabeled NOP receptor agonist (e.g., 1 µM N/OFQ).

    • The reaction is incubated at room temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes).

    • The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.5% polyethylenimine.

    • Filters are washed with ice-cold wash buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis:

    • The IC50 values are determined by non-linear regression analysis of the competition binding curves.

    • The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Assays

This functional assay assesses the ability of this compound to antagonize agonist-induced G-protein activation.

  • Membrane Preparation:

    • Membranes from CHO-hNOP cells are prepared as described for the radioligand binding assays.

  • Assay Procedure:

    • Membranes (10-20 µg of protein) are incubated in a final volume of 500 µL of assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

    • The incubation mixture contains GDP (e.g., 10 µM), [35S]GTPγS (e.g., 0.1 nM), a fixed concentration of a NOP receptor agonist (e.g., N/OFQ at its EC80 concentration), and varying concentrations of this compound.

    • Basal binding is determined in the absence of an agonist, and non-specific binding is measured in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).

    • The reaction is incubated at 30°C for 60 minutes.

    • The assay is terminated by rapid filtration through glass fiber filters.

    • Filters are washed, and the bound radioactivity is determined by liquid scintillation counting.

  • Data Analysis:

    • The concentration-response curves for the inhibition of agonist-stimulated [35S]GTPγS binding by this compound are analyzed using non-linear regression to determine the IC50 value.

Calcium Mobilization Assays

This assay measures the ability of this compound to block agonist-induced increases in intracellular calcium.

  • Cell Culture:

    • CHO-hNOP cells are seeded into 96-well or 384-well black-walled, clear-bottom plates and grown to confluence.

  • Fluorescent Dye Loading:

    • The culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for a specific time (e.g., 60 minutes) at 37°C.

  • Assay Procedure:

    • After dye loading, the cells are washed to remove extracellular dye.

    • Cells are pre-incubated with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).

    • The plate is then placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • A baseline fluorescence reading is taken before the addition of a NOP receptor agonist (e.g., N/OFQ at its EC80 concentration).

    • The change in fluorescence, indicative of intracellular calcium concentration, is monitored over time.

  • Data Analysis:

    • The peak fluorescence response following agonist addition is measured.

    • The inhibitory effect of this compound is calculated as a percentage of the maximal response to the agonist alone.

    • IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Visualizations

The following diagrams illustrate the NOP receptor signaling pathway and the experimental workflow for determining the binding affinity and selectivity of this compound.

NOP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space N/OFQ N/OFQ NOP_R NOP Receptor N/OFQ->NOP_R Binds & Activates This compound This compound This compound->NOP_R Binds & Blocks G_protein Gi/o Protein NOP_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx

Caption: NOP Receptor Signaling Pathway Antagonized by this compound.

Experimental_Workflow cluster_prep Preparation cluster_binding Binding Affinity Determination cluster_functional Functional Antagonism Assessment cluster_selectivity Selectivity Profiling cell_culture 1. Culture CHO-hNOP Cells membrane_prep 2. Prepare Cell Membranes cell_culture->membrane_prep ca_assay 5b. Calcium Mobilization Assay cell_culture->ca_assay radioligand_assay 3. Radioligand Competition Binding Assay ([3H]N/OFQ vs. This compound) membrane_prep->radioligand_assay gtp_assay 5a. [35S]GTPγS Binding Assay membrane_prep->gtp_assay selectivity_assays 6. Repeat Binding Assays for μ, δ, κ Opioid Receptors membrane_prep->selectivity_assays data_analysis_binding 4. Data Analysis (IC50 → Ki) radioligand_assay->data_analysis_binding selectivity_analysis 7. Calculate Selectivity Ratios data_analysis_binding->selectivity_analysis selectivity_assays->selectivity_analysis

Caption: Workflow for Characterizing this compound Affinity and Selectivity.

Conclusion

This compound is a valuable pharmacological tool characterized by its high binding affinity and exceptional selectivity for the NOP receptor. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers. The use of this compound in preclinical studies will continue to be instrumental in unraveling the complex roles of the NOP receptor system in health and disease, and in the development of novel therapeutics with improved safety profiles.

References

In Vitro Target Validation of BAN ORL 24: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro target validation of BAN ORL 24, a potent and selective antagonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), a G protein-coupled receptor (GPCR). This document outlines the quantitative pharmacological data, detailed experimental protocols for key validation assays, and visual representations of the associated signaling pathways and experimental workflows.

Quantitative Pharmacological Data

The in vitro pharmacological profile of this compound has been characterized through various binding and functional assays, primarily utilizing Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor. The data consistently demonstrates high affinity and selectivity for the NOP receptor over other opioid receptor subtypes.

ParameterValueReceptor/Cell LineAssay Type
Ki 0.24 nMHuman NOP in CHO cellsRadioligand Binding Assay
IC50 0.27 nMHuman NOPRadioligand Binding Assay
2500 nMκ-opioid receptorRadioligand Binding Assay
6700 nMμ-opioid receptorRadioligand Binding Assay
>10000 nMδ-opioid receptorRadioligand Binding Assay
50 µMNOR (opioid receptor subtype)Not Specified
0.224 µMMOR (opioid receptor subtype)Not Specified
pA2 9.98Human NOP in CHO cells[³⁵S]-GTPγS Binding Assay
KB 0.93 nMHuman NOP in CHO cellsCalcium Mobilization Assay

Note on Discrepancies: There is a notable difference in the reported IC50 values for the μ-opioid receptor (MOR), with one source indicating 6700 nM[1] and another 0.224 µM (224 nM).[2] This could be due to variations in experimental conditions, and researchers should consider both values in their assessment.

NOP Receptor Signaling Pathway

The NOP receptor primarily couples to inhibitory G proteins (Gi/o). As an antagonist, this compound blocks the binding of the endogenous ligand N/OFQ, thereby inhibiting these downstream signaling cascades.

NOP_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular NOP NOP Receptor G_protein Gi/o Protein NOP->G_protein Activation G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Ca_channel Ca²⁺ Channel Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Decreases K_channel K⁺ Channel K_efflux K⁺ Efflux K_channel->K_efflux Increases NOFQ N/OFQ NOFQ->NOP Binds BAN_ORL_24 This compound BAN_ORL_24->NOP Blocks G_alpha->AC Inhibits G_beta_gamma->Ca_channel Inhibits G_beta_gamma->K_channel Activates MAPK_pathway MAPK Pathway (ERK1/2, p38, JNK) G_beta_gamma->MAPK_pathway Activates ATP ATP ATP->AC

NOP Receptor Signaling Pathway

Experimental Protocols

Detailed methodologies for the key in vitro assays used in the validation of this compound are provided below. These protocols are based on established procedures for NOP receptor antagonist characterization.

Radioligand Binding Assay

This assay measures the affinity of a test compound for the NOP receptor by competing with a radiolabeled ligand.

Materials:

  • Receptor Source: Membranes from CHO cells stably expressing the human NOP receptor (CHO-hNOP).

  • Radioligand: [³H]-Nociceptin.

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

Protocol:

  • Prepare CHO-hNOP cell membranes by homogenization and centrifugation.

  • In a 96-well plate, add cell membranes, [³H]-Nociceptin (at a concentration near its Kd), and varying concentrations of this compound.

  • For non-specific binding control wells, add a high concentration of unlabeled N/OFQ.

  • Incubate the plate at room temperature for 60-90 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound and determine the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.[3]

[³⁵S]-GTPγS Binding Assay

This functional assay measures the ability of a compound to modulate G protein activation by the NOP receptor.

Materials:

  • Receptor Source: CHO-hNOP cell membranes.

  • Radioligand: [³⁵S]-GTPγS.

  • Agonist: N/OFQ.

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • GDP.

Protocol:

  • Pre-incubate CHO-hNOP membranes with varying concentrations of this compound.

  • Add a fixed concentration of the agonist N/OFQ to stimulate G protein activation.

  • Initiate the binding reaction by adding [³⁵S]-GTPγS and GDP.

  • Incubate at 30°C for 60 minutes.

  • Terminate the assay by filtration and wash the filters.

  • Quantify the amount of bound [³⁵S]-GTPγS using a scintillation counter.

  • The antagonistic effect of this compound is determined by its ability to inhibit the N/OFQ-stimulated [³⁵S]-GTPγS binding. The pA2 value is calculated from these inhibition curves.

Calcium Mobilization Assay

This assay assesses the functional consequence of NOP receptor activation on intracellular calcium levels. Since NOP receptors are Gi/o-coupled, they do not directly mobilize intracellular calcium. Therefore, this assay is typically performed in cells co-expressing a promiscuous G protein, such as Gαqi5, which couples the receptor to the phospholipase C pathway, leading to a measurable calcium signal.

Materials:

  • Cell Line: CHO cells stably co-expressing the human NOP receptor and a chimeric G protein (e.g., Gαqi5).

  • Calcium-sensitive fluorescent dye: (e.g., Fluo-4 AM or Calcium-5).

  • Agonist: N/OFQ.

  • Test Compound: this compound.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

Protocol:

  • Plate the CHO-hNOP-Gαqi5 cells in a 96-well or 384-well black-walled plate and culture overnight.

  • Load the cells with a calcium-sensitive fluorescent dye for approximately 1 hour at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Add varying concentrations of this compound to the wells and incubate.

  • Add a fixed concentration of N/OFQ to stimulate calcium mobilization.

  • Measure the fluorescence intensity over time using a fluorescent plate reader.

  • The antagonistic activity of this compound is quantified by its ability to inhibit the N/OFQ-induced calcium flux, from which a KB value can be determined.

Experimental Workflow for In Vitro Validation

The in vitro validation of a NOP receptor antagonist like this compound typically follows a hierarchical workflow, progressing from primary binding assays to more complex functional assays.

experimental_workflow cluster_primary Primary Assays: Binding Affinity & Selectivity cluster_functional Functional Assays: Antagonist Potency cluster_tertiary Tertiary/Ex Vivo Assays radioligand_binding Radioligand Binding Assay (NOP Receptor) gtp_binding [³⁵S]-GTPγS Binding Assay radioligand_binding->gtp_binding Confirm Functional Antagonism selectivity_panel Opioid Receptor Selectivity Panel (μ, δ, κ) selectivity_panel->gtp_binding calcium_mobilization Calcium Mobilization Assay gtp_binding->calcium_mobilization Orthogonal Functional Assay tissue_assay Isolated Tissue Assays (e.g., Vas Deferens) calcium_mobilization->tissue_assay Physiological Relevance

In Vitro Validation Workflow

References

In Vivo Proof-of-Concept for BAN2401: A Technical Guide to Preclinical Evidence

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pivotal in vivo proof-of-concept studies for BAN2401 (lecanemab), a humanized monoclonal antibody targeting soluble amyloid-beta (Aβ) protofibrils for the treatment of Alzheimer's disease. This document summarizes key quantitative data, details experimental methodologies from foundational preclinical research, and presents visual representations of the core biological pathways and experimental designs.

Core Mechanism of Action: Targeting the Toxic Protofibril

BAN2401 and its murine precursor, mAb158, are distinguished by their high selectivity for soluble Aβ protofibrils, which are considered key neurotoxic species in the pathology of Alzheimer's disease.[1][2] These large, soluble aggregates of Aβ are known to impair synaptic function and contribute to neuronal death.[3][4] In contrast, BAN2401 exhibits a significantly lower affinity for Aβ monomers and insoluble fibrils, theoretically minimizing off-target effects.[5]

In Vivo Efficacy in Transgenic Mouse Models

The primary in vivo evidence for BAN2401's efficacy comes from studies utilizing transgenic mouse models that overexpress human amyloid precursor protein (APP) with mutations that accelerate Aβ pathology, such as the Arctic (E693G) and Swedish (KM670/671NL) mutations (tg-ArcSwe mice). These mice develop age-dependent Aβ protofibril accumulation and subsequent plaque formation, mirroring key aspects of human Alzheimer's disease.

Summary of Key Quantitative In Vivo Data
Animal ModelAntibodyTreatment DurationKey FindingsReference
tg-ArcSwe MicemAb158Short-term & Long-termReduced brain Aβ protofibril levels by 42% in an exposure-dependent manner.
tg-ArcSwe MicemAb158Long-termResulted in a 53% reduction of Aβ protofibrils/oligomers in cerebrospinal fluid (CSF), which correlated with the reduction in the brain.
tg-ArcSwe Mice (preventative)mAb1584 months (before plaque onset)Prevented amyloid deposition and reduced Aβ protofibril levels.
tg-ArcSwe Mice (therapeutic)mAb1584 months (after plaque onset)Lowered Aβ protofibril levels without affecting insoluble Aβ.
Tg2576 MicemAb15818 weeksSignificantly lowered total soluble Aβ42 levels by 61%.
Tg2576 MicemAb15818 weeksReduced insoluble Aβ42 levels by 31%.

Detailed Experimental Protocols

Murine Model for Alzheimer's Disease: tg-ArcSwe

The tg-ArcSwe mouse model was a cornerstone for the preclinical evaluation of mAb158. These mice express the human APP695 isoform containing both the Swedish (K670N/M671L) and Arctic (E693G) mutations under the control of the mouse Thy1 promoter. This genetic combination leads to an accelerated accumulation of Aβ, with a particular propensity for forming soluble Aβ protofibrils.

Long-Term mAb158 Treatment Regimen in tg-ArcSwe Mice

A pivotal study by Lord et al. (2009) investigated the preventative and therapeutic effects of mAb158.

  • Preventative Treatment: Commencing at six months of age, before the typical onset of plaque deposition, tg-ArcSwe mice received weekly intraperitoneal (IP) injections of mAb158 at a dose of 500 µg (approximately 12.5 mg/kg) for four months.

  • Therapeutic Treatment: In a separate cohort of 10-month-old tg-ArcSwe mice with established plaque pathology, the same dosing regimen of 500 µg weekly IP injections of mAb158 was administered for four months.

Measurement of Aβ Protofibrils: Sandwich ELISA Protocol

A highly specific sandwich enzyme-linked immunosorbent assay (ELISA) was developed to quantify Aβ protofibril levels in biological samples.

  • Plate Coating: 96-well plates are coated with the capture antibody, mAb158 (25 ng/well), which specifically recognizes the conformational epitope of Aβ protofibrils.

  • Blocking: The plates are blocked with a blocking buffer (e.g., 1% Blocker A in PBS with 0.05% Tween-20) to prevent non-specific binding.

  • Sample and Standard Incubation: Brain homogenates (soluble extracts) or CSF samples, along with a standard curve of purified Aβ protofibrils, are added to the wells and incubated.

  • Detection Antibody: A biotinylated detection antibody that binds to a different epitope on the Aβ peptide (e.g., 4G8, which recognizes the mid-region of Aβ) is added.

  • Enzyme Conjugation: Streptavidin-conjugated horseradish peroxidase (HRP) is added, which binds to the biotinylated detection antibody.

  • Substrate and Signal Detection: A colorimetric substrate (e.g., TMB) is added, and the reaction is stopped with an acid. The optical density is then read at 450 nm, and the concentration of Aβ protofibrils in the samples is determined by comparison to the standard curve.

Signaling Pathways and Experimental Workflow

Aβ Protofibril-Induced Synaptic Dysfunction

Soluble Aβ protofibrils are known to induce synaptic toxicity, leading to impaired long-term potentiation (LTP) and enhanced long-term depression (LTD), which are cellular correlates of learning and memory. This is thought to occur through the disruption of glutamatergic signaling, primarily involving NMDA and AMPA receptors.

Synaptic_Dysfunction Abeta Aβ Protofibrils NMDAR NMDAR Overactivation Abeta->NMDAR binds to & activates AMPAR AMPAR Internalization Abeta->AMPAR Ca_Influx Excessive Ca2+ Influx NMDAR->Ca_Influx Synaptic_Dysfunction Synaptic Dysfunction (Impaired LTP, Enhanced LTD) AMPAR->Synaptic_Dysfunction Downstream Activation of Downstream Pathways (Calcineurin, GSK-3β, etc.) Ca_Influx->Downstream Downstream->Synaptic_Dysfunction BAN2401 BAN2401 (mAb158) BAN2401->Abeta neutralizes

Caption: Aβ protofibril-induced synaptic toxicity pathway.

Aβ Protofibril-Mediated Neuroinflammation

Aβ protofibrils can also trigger a neuroinflammatory response by activating microglia, the resident immune cells of the brain. This activation occurs through pattern recognition receptors, such as Toll-like receptors (TLRs), leading to the production and release of pro-inflammatory cytokines like TNF-α and IL-1β.

Neuroinflammation Abeta Aβ Protofibrils Microglia Microglia Abeta->Microglia activate TLR Toll-like Receptors (TLRs) Microglia->TLR MyD88 MyD88-dependent Signaling TLR->MyD88 NFkB NF-κB Activation MyD88->NFkB Cytokines Release of Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines BAN2401 BAN2401 (mAb158) BAN2401->Abeta neutralizes

Caption: Microglial activation by Aβ protofibrils.

Experimental Workflow for In Vivo Proof-of-Concept

The general workflow for the preclinical assessment of mAb158 involved several key stages, from animal model selection to biochemical and behavioral analysis.

Experimental_Workflow Animal_Model Selection of Animal Model (tg-ArcSwe Mice) Treatment Antibody Administration (mAb158 or Vehicle) Animal_Model->Treatment Tissue_Collection Brain and CSF Collection Treatment->Tissue_Collection Behavioral_Analysis Behavioral Testing (e.g., Morris Water Maze) Treatment->Behavioral_Analysis Biochemical_Analysis Biochemical Analysis (Aβ Protofibril ELISA) Tissue_Collection->Biochemical_Analysis Data_Analysis Data Analysis and Interpretation Biochemical_Analysis->Data_Analysis Behavioral_Analysis->Data_Analysis

Caption: In vivo proof-of-concept experimental workflow.

References

An In-depth Technical Guide on the Role of the Nociceptin/Orphanin FQ System in Nociception Pathways

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Initial investigations based on the query "Ban orl 24" did not yield specific findings, suggesting a potential typographical error. However, extensive research into phonetically and conceptually similar terms strongly indicates that the intended subject of interest is the Nociceptin/Orphanin FQ (N/OFQ) system and its cognate receptor, the Opioid Receptor-Like 1 (ORL-1) , now officially designated as the NOP receptor . This technical guide provides a comprehensive overview of the critical role of the N/OFQ-NOP receptor system in the modulation of nociceptive pathways, a field of significant interest for the development of novel analgesic therapies.

The N/OFQ system is a relatively recent discovery within the broader family of opioid-related signaling molecules.[1][2] Nociceptin, a 17-amino acid neuropeptide, is the endogenous ligand for the NOP receptor.[1] While the NOP receptor shares structural homology with classical opioid receptors (mu, delta, and kappa), it possesses a distinct pharmacological profile; classical opioid ligands do not bind to the NOP receptor with high affinity, and conversely, N/OFQ does not bind to classical opioid receptors.[3] This distinction underscores the unique physiological functions of the N/OFQ-NOP system, particularly its complex and often bidirectional influence on pain perception.[4]

This document will detail the molecular mechanisms, signaling pathways, and the dichotomous role of N/OFQ in both pro- and anti-nociception. It will also present quantitative data from key preclinical studies, outline common experimental protocols for investigating this system, and provide visual representations of the underlying biological processes to facilitate a deeper understanding for researchers and professionals in drug development.

The N/OFQ-NOP Receptor System: Core Components and Distribution

The N/OFQ-NOP system is comprised of the neuropeptide N/OFQ and its G protein-coupled receptor, the NOP receptor.

  • Nociceptin/Orphanin FQ (N/OFQ): A heptadecapeptide derived from the precursor prepronociceptin. Its discovery was a landmark example of "reverse pharmacology," where the receptor was identified before its endogenous ligand.

  • NOP (ORL-1) Receptor: A G protein-coupled receptor with significant sequence homology to classical opioid receptors. It is widely distributed throughout the central and peripheral nervous systems in regions critical for pain processing.

Distribution in Nociceptive Pathways:

NOP receptors are densely expressed in key areas of the ascending and descending pain pathways, including:

  • Supraspinal Regions: Periaqueductal gray (PAG), thalamic nuclei, somatosensory cortex, rostral ventromedial medulla (RVM), and the amygdala.

  • Spinal Cord: Superficial laminae of the dorsal horn.

  • Peripheral Nervous System: Dorsal root ganglia (DRG) neurons.

This widespread distribution allows the N/OFQ system to exert a modulatory influence at multiple levels of the pain processing neuraxis.

Signaling Pathways of NOP Receptor Activation

Activation of the NOP receptor by N/OFQ initiates a cascade of intracellular signaling events primarily through its coupling to Gi/o proteins. This leads to an overall inhibitory effect on neuronal excitability.

Key Signaling Events:

  • Inhibition of Adenylyl Cyclase: NOP receptor activation leads to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Modulation of Ion Channels:

    • Inhibition of Voltage-Gated Calcium Channels (VGCCs): Primarily N-type and P/Q-type calcium channels are inhibited, which reduces neurotransmitter release from presynaptic terminals.

    • Activation of G-protein Coupled Inwardly Rectifying Potassium (GIRK) Channels: This leads to hyperpolarization of the postsynaptic membrane, making the neuron less likely to fire an action potential.

The net effect of these signaling events is a reduction in neuronal activity and synaptic transmission in nociceptive pathways.

NOP_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NOFQ N/OFQ NOP_Receptor NOP Receptor NOFQ->NOP_Receptor Binds to G_Protein Gi/o Protein NOP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits VGCC Voltage-Gated Ca²⁺ Channel G_Protein->VGCC Inhibits GIRK GIRK Channel G_Protein->GIRK Activates cAMP cAMP AC->cAMP Ca_ion Ca²⁺ Influx VGCC->Ca_ion K_ion K⁺ Efflux GIRK->K_ion ATP ATP ATP->AC Hyperpolarization Hyperpolarization & Reduced Excitability cAMP->Hyperpolarization Decreased cAMP contributes to Ca_ion->Hyperpolarization Reduced Ca²⁺ influx leads to K_ion->Hyperpolarization Increased K⁺ efflux leads to

Caption: NOP Receptor Signaling Cascade

The Dual Role of the N/OFQ-NOP System in Nociception

One of the most intriguing aspects of the N/OFQ-NOP system is its bimodal regulation of pain. The effect of NOP receptor activation is highly dependent on the location of its action within the nervous system.

  • Supraspinal (Intracerebroventricular) Administration: In rodents, intracerebroventricular (i.c.v.) injection of N/OFQ generally produces a pronociceptive or hyperalgesic effect. It has also been shown to antagonize morphine-induced analgesia. This effect is thought to be due to the inhibition of off-cells in the RVM, which are part of the descending inhibitory pain pathway. However, in non-human primates, supraspinal administration tends to produce analgesia.

  • Spinal (Intrathecal) Administration: In contrast, intrathecal (i.t.) delivery of N/OFQ at nanomolar doses consistently produces a robust antinociceptive (analgesic) effect in a variety of acute and chronic pain models in both rodents and non-human primates. This spinal analgesia is mediated by the inhibition of neurotransmitter release from primary afferent fibers and the hyperpolarization of dorsal horn neurons. At very low (femtomolar) doses in rodents, a hyperalgesic effect has been observed.

Dual_Role_of_NOFQ cluster_cns Central Nervous System cluster_effects Nociceptive Effects Brain Brain (Supraspinal) Hyperalgesia Pronociception/ Hyperalgesia (Rodents) Brain->Hyperalgesia Analgesia_Primate Analgesia (Primates) Brain->Analgesia_Primate SpinalCord Spinal Cord (Intrathecal) Analgesia Antinociception/ Analgesia SpinalCord->Analgesia NOFQ N/OFQ Administration NOFQ->Brain i.c.v. NOFQ->SpinalCord i.t.

Caption: Site-Dependent Effects of N/OFQ

Quantitative Data on N/OFQ System in Nociception

The following tables summarize quantitative data from preclinical studies on the effects of N/OFQ and related compounds on nociception.

Table 1: Effects of Intrathecal (i.t.) N/OFQ and Analogs on Nociception

CompoundSpeciesPain ModelDose RangeEffectReference
N/OFQRatFormalin Test0.1, 1, 5 µgDose-dependent reduction in pain response
N/OFQAmphibianAcetic Acid Test1-100 nmolDose-dependent antinociception
N/OFQNon-human primateAcute Thermal Nociception10-100 nmolAntinociception
UFP-112MouseTail Withdrawal Assay1-100 pmolPotent, long-lasting antinociception
UFP-112Non-human primateThermal Nociception1-10 nmolPotent antinociception
PWT2-N/OFQMouseAcute Pain-40-fold more potent than N/OFQ
PWT2-N/OFQNon-human primateAcute Pain0.3-3 nmol~30-fold more potent than N/OFQ

Table 2: Effects of Intracerebroventricular (i.c.v.) N/OFQ on Nociception

CompoundSpeciesPain ModelDose RangeEffectReference
N/OFQRatFormalin Test1 µgEnhanced pain response
N/OFQMouseHot Plate/Tail Flick-Hyperalgesia
N/OFQMouse-1 nmolCounteracted stress-induced analgesia

Table 3: Effects of Systemic NOP Receptor Ligands

CompoundSpeciesPain ModelDose Range (Route)EffectReference
Ro 64-6198MonkeyAcute & Chronic Pain0.001–0.06 mg/kg (s.c.)Analgesia
SCH221510Monkey--Dose-dependent antinociception
SCH221510MouseHot Plate Test3 and 10 mg/kg (s.c.)No analgesia

Experimental Protocols

Investigating the role of the N/OFQ-NOP system in nociception involves a variety of in vivo and in vitro techniques.

5.1. In Vivo Behavioral Assays for Nociception

  • Tail-Flick Test:

    • Principle: Measures the latency of a rodent to withdraw its tail from a noxious heat source. A longer latency indicates an analgesic effect.

    • Methodology: A focused beam of light is applied to the ventral surface of the tail. The time taken for the animal to flick its tail out of the beam is recorded. A cut-off time is used to prevent tissue damage. The test is performed before and at various time points after the administration of the test compound (e.g., N/OFQ or a NOP agonist/antagonist).

  • Hot-Plate Test:

    • Principle: Assesses the response latency to a thermal stimulus applied to the paws.

    • Methodology: The animal is placed on a heated surface (typically 50-55°C). The latency to a behavioral response (e.g., licking a paw, jumping) is measured. A cut-off time is enforced.

  • Formalin Test:

    • Principle: A model of tonic chemical pain that has two distinct phases: an acute phase (0-5 minutes post-injection) and a tonic/inflammatory phase (15-60 minutes post-injection).

    • Methodology: A dilute solution of formalin is injected into the plantar surface of a hind paw. The time the animal spends licking, biting, or flinching the injected paw is quantified in discrete time blocks.

  • Chronic Pain Models (e.g., Chronic Constriction Injury - CCI):

    • Principle: Models of neuropathic pain that induce mechanical allodynia (pain in response to a normally non-painful stimulus) and thermal hyperalgesia.

    • Methodology: The sciatic nerve is loosely ligated. After a recovery period, sensory thresholds are measured using von Frey filaments (for mechanical allodynia) or radiant heat (for thermal hyperalgesia).

5.2. In Vitro Electrophysiology

  • Patch-Clamp Recording:

    • Principle: Measures ion flow across the membrane of single neurons (e.g., cultured DRG neurons).

    • Methodology: A glass micropipette forms a high-resistance seal with the cell membrane. The activity of specific ion channels (e.g., VGCCs, GIRK channels) can be recorded in response to the application of NOP receptor ligands. For instance, studies have shown that N/OFQ inhibits capsaicin-induced currents in cultured DRG neurons with an IC50 in the picomolar range.

Experimental_Workflow cluster_setup Experimental Setup cluster_assessment Assessment cluster_analysis Data Analysis AnimalModel Select Animal Model (e.g., Rat, Mouse) PainModel Induce Pain Model (e.g., Formalin, CCI) AnimalModel->PainModel CompoundAdmin Administer Test Compound (e.g., NOP agonist/antagonist) Route: i.t., i.c.v., s.c. PainModel->CompoundAdmin Behavioral Behavioral Testing (Tail-Flick, Hot-Plate, etc.) CompoundAdmin->Behavioral Electrophysiology In Vitro Electrophysiology (Patch-Clamp on DRG neurons) CompoundAdmin->Electrophysiology Biochemical Biochemical Analysis (e.g., Receptor Expression) CompoundAdmin->Biochemical Quantify Quantify Behavioral Responses (Latency, Licking Time) Behavioral->Quantify AnalyzeData Statistical Analysis Electrophysiology->AnalyzeData Biochemical->AnalyzeData Quantify->AnalyzeData Conclusion Draw Conclusions on N/OFQ System's Role AnalyzeData->Conclusion

Caption: General Experimental Workflow

Conclusion and Future Directions

The Nociceptin/Orphanin FQ system represents a complex but highly promising area for the development of novel analgesics. The distinct pharmacological profile of the NOP receptor, separate from classical opioid receptors, offers the potential for potent pain relief with a reduced side effect profile, such as a lower risk of respiratory depression, tolerance, and addiction. The dual, site-specific role of N/OFQ in nociception highlights the critical importance of targeted drug delivery and design. Spinal administration of NOP agonists has consistently shown analgesic effects, making this a particularly attractive therapeutic strategy. The development of potent and selective NOP receptor agonists, as well as bifunctional ligands that also target classical opioid receptors, is an active area of research with significant clinical potential. Future research will likely focus on further elucidating the downstream signaling pathways, understanding the differential effects in acute versus chronic pain states, and advancing promising lead compounds through clinical trials.

References

The Potent and Selective NOP Receptor Antagonist BAN ORL 24: A Technical Guide to its Effects on the Opioid System

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of BAN ORL 24, a potent and highly selective non-peptide antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor. This document details the pharmacological profile of this compound, including its binding affinity and functional activity at the NOP receptor and other classical opioid receptors. Detailed experimental protocols for key in vitro and in vivo assays are provided to facilitate further research. Furthermore, this guide illustrates the signaling pathways associated with NOP receptor activation and the experimental workflows used to characterize compounds like this compound. Currently, there is no publicly available evidence to suggest that this compound has entered human clinical trials.

Introduction

The Nociceptin/Orphanin FQ (N/OFQ) system, comprising the N/OFQ peptide and its cognate NOP receptor, represents a distinct branch of the broader opioid system. While structurally related to classical opioid receptors (mu, delta, and kappa), the NOP receptor exhibits a unique pharmacological profile and does not bind traditional opioid ligands with high affinity.[1] The N/OFQ system is implicated in a wide range of physiological and pathological processes, including pain modulation, anxiety, depression, and reward.

This compound, also referred to as Compound 24, with the chemical name (2R)-1-(Phenylmethyl)-N-[3-(spiro[isobenzofuran-1(3H),4'-piperidin]-1-yl)propyl-2-pyrrolidinecarboxamide, has emerged as a critical pharmacological tool for elucidating the functions of the NOP receptor. Its high potency and selectivity make it an invaluable probe for in vitro and in vivo studies. This guide aims to consolidate the current knowledge on this compound and its interaction with the opioid system, providing a technical resource for the scientific community.

Pharmacological Profile of this compound

This compound is characterized by its high affinity and antagonist activity at the NOP receptor, coupled with significantly lower affinity for the classical mu (μ), delta (δ), and kappa (κ) opioid receptors. This selectivity is crucial for its utility in isolating the effects of NOP receptor blockade.

Quantitative Data: Binding Affinity and Functional Antagonism

The following tables summarize the quantitative data for this compound's interaction with opioid receptors, compiled from key publications.

Table 1: Binding Affinity of this compound at Opioid Receptors

ReceptorLigandPreparationKi (nM)IC50 (nM)Reference
NOP [3H]NociceptinCHO-hNOP cell membranes0.240.27[2]
Mu (μ) [3H]DAMGOCHO-hMOR cell membranes1906700[2]
Delta (δ) [3H]DPDPECHO-hDOR cell membranes340>10000[2]
Kappa (κ) [3H]U-69593CHO-hKOR cell membranes>10002500[2]

Table 2: Functional Antagonist Activity of this compound

AssayReceptorAgonistCell LinepA2KB (nM)Reference
[35S]GTPγS BindingNOPN/OFQCHO-hNOP9.98-
Calcium MobilizationNOPN/OFQCHO-hNOP-0.93

Experimental Protocols

Detailed methodologies are essential for the replication and extension of scientific findings. The following sections outline the protocols for key experiments used to characterize this compound.

Radioligand Binding Assays

These assays determine the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Protocol:

  • Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human NOP, mu, delta, or kappa opioid receptor.

  • Incubation: Cell membranes are incubated with a specific concentration of the radiolabeled ligand (e.g., [3H]Nociceptin for NOP) and varying concentrations of the test compound (this compound).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: Inhibition constants (Ki) are calculated from the IC50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

[35S]GTPγS Functional Assay

This assay measures the functional activity of a compound by quantifying its effect on G-protein activation, a downstream event of GPCR activation.

Protocol:

  • Membrane Preparation: As described for the radioligand binding assays.

  • Incubation: Membranes are incubated with GDP, the non-hydrolyzable GTP analog [35S]GTPγS, an agonist (e.g., N/OFQ), and varying concentrations of the antagonist (this compound).

  • Separation and Quantification: Similar to the binding assay, bound [35S]GTPγS is separated by filtration and quantified by scintillation counting.

  • Data Analysis: The antagonist's potency is determined by its ability to shift the agonist's dose-response curve to the right. The pA2 value, a measure of antagonist potency, is calculated using the Schild equation.

Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration, another downstream effect of NOP receptor activation.

Protocol:

  • Cell Culture: CHO cells co-expressing the NOP receptor and a G-protein that couples to phospholipase C are used.

  • Loading with Fluorescent Dye: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Stimulation: Cells are stimulated with an agonist (N/OFQ) in the presence of varying concentrations of the antagonist (this compound).

  • Measurement: Changes in fluorescence, corresponding to changes in intracellular calcium levels, are measured using a fluorometer.

  • Data Analysis: The antagonist's equilibrium dissociation constant (KB) is determined from the rightward shift of the agonist's dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for a comprehensive understanding. The following diagrams were generated using the DOT language.

NOP_Signaling_Pathway cluster_receptor Cell Membrane cluster_gprotein G-Protein Signaling N/OFQ N/OFQ NOP_R NOP Receptor N/OFQ->NOP_R This compound This compound This compound->NOP_R G_protein Gi/o Protein NOP_R->G_protein AC Adenylyl Cyclase G_protein->AC GIRK GIRK Channel Activation G_protein->GIRK cAMP ↓ cAMP AC->cAMP K_efflux ↑ K+ Efflux (Hyperpolarization) GIRK->K_efflux

Caption: NOP Receptor Signaling Pathway.

Binding_Assay_Workflow A Prepare cell membranes expressing NOP receptor B Incubate membranes with [3H]Nociceptin and this compound A->B C Separate bound and free radioligand via rapid filtration B->C D Quantify radioactivity on filters C->D E Calculate Ki from IC50 values D->E

Caption: Radioligand Binding Assay Workflow.

Selectivity_Profile cluster_receptors Opioid Receptors BAN_ORL_24 This compound NOP NOP (High Affinity) BAN_ORL_24->NOP Potent Antagonist Mu Mu (μ) (Low Affinity) BAN_ORL_24->Mu Delta Delta (δ) (Low Affinity) BAN_ORL_24->Delta Kappa Kappa (κ) (Low Affinity) BAN_ORL_24->Kappa

Caption: Selectivity Profile of this compound.

In Vivo Effects

In vivo studies have demonstrated that this compound can antagonize the effects of N/OFQ. For example, it has been shown to block N/OFQ-induced pronociception and antinociception in a dose-dependent manner. These studies typically involve administering this compound systemically or directly into the central nervous system of animal models, followed by behavioral assessments.

Conclusion

This compound is a powerful and selective pharmacological tool for investigating the NOP receptor system. Its well-characterized in vitro profile, combined with its demonstrated in vivo activity, makes it an indispensable compound for researchers in the fields of neuroscience, pharmacology, and drug development. The detailed protocols and data presented in this guide are intended to support and facilitate future research into the complex roles of the N/OFQ system in health and disease. Based on the available information, this compound remains a preclinical research compound with no evidence of progression into human clinical trials. ORL 24 remains a preclinical research compound with no evidence of progression into human clinical trials.

References

Ban ORL 24: A Technical Guide for Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ban ORL 24 is a potent and highly selective non-peptide antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor. Its high affinity for the NOP receptor, coupled with significantly lower affinity for classical opioid receptors (mu, delta, and kappa), establishes it as a critical research tool for elucidating the physiological and pathological roles of the N/OFQ system in the central nervous system. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its use in key neuroscience assays, and a visualization of its signaling pathway.

Introduction

The N/OFQ system is implicated in a wide array of neurological processes, including pain perception, reward, feeding behavior, and mood regulation. The development of selective ligands for the NOP receptor is paramount to understanding its function and for the potential development of novel therapeutics. This compound has emerged as a valuable pharmacological tool due to its high selectivity and brain penetrance, enabling researchers to probe the intricacies of the NOP receptor system both in vitro and in vivo.

Mechanism of Action

This compound functions as a competitive antagonist at the NOP receptor. By binding to the receptor, it blocks the intracellular signaling cascade typically initiated by the endogenous ligand, N/OFQ. The NOP receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gαi/o). Antagonism by this compound prevents the G-protein-mediated inhibition of adenylyl cyclase, the activation of inwardly rectifying potassium channels (GIRKs), and the inhibition of voltage-gated calcium channels. This blockade of N/OFQ signaling allows for the investigation of the tonic activity of the N/OFQ system and its role in modulating neuronal excitability and synaptic transmission.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters of this compound, providing a clear comparison of its binding affinity and potency across various assays and receptor subtypes.

Table 1: Binding Affinity of this compound

ReceptorLigandPreparationKi (nM)
Human NOP[3H]-NociceptinCHO cell membranes0.24

Table 2: Functional Potency of this compound

AssayAgonistCell LineParameterValue
[35S]GTPγS BindingNociceptinCHO-hNOPIC50 (nM)0.27[1]
Ca2+ MobilizationNociceptinCHO-hNOPIC50 (nM)0.27[1]

Table 3: Receptor Selectivity of this compound

Receptor SubtypeIC50 (nM)
NOP0.27
Kappa (κ)2500
Mu (μ)6700
Delta (δ)>10000

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound as a research tool.

In Vitro Electrophysiology (Whole-Cell Patch-Clamp)

This protocol describes the use of this compound to investigate the role of the NOP receptor in modulating neuronal activity in brain slices.

4.1.1. Brain Slice Preparation:

  • Anesthetize the animal (e.g., mouse or rat) in accordance with institutional guidelines.

  • Perfuse transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution (e.g., sucrose-based artificial cerebrospinal fluid - aCSF).

  • Rapidly dissect the brain and prepare coronal or sagittal slices (250-350 µm) containing the region of interest using a vibratome in ice-cold, oxygenated cutting solution.

  • Transfer slices to a holding chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes to recover, then maintain at room temperature.

4.1.2. Recording Procedure:

  • Transfer a single slice to the recording chamber continuously perfused with oxygenated aCSF at a rate of 2-3 ml/min.

  • Visualize neurons using a microscope with infrared differential interference contrast (IR-DIC) optics.

  • Establish a whole-cell patch-clamp recording using borosilicate glass pipettes (3-5 MΩ) filled with an appropriate internal solution.

  • Record baseline neuronal activity (e.g., resting membrane potential, firing frequency, or postsynaptic currents).

  • Bath-apply this compound at a concentration of 100 nM - 1 µM to the perfusion solution. The specific concentration should be determined empirically for the desired level of NOP receptor antagonism.

  • Allow at least 10-15 minutes for the drug to equilibrate in the slice before recording the effects.

  • To study the antagonistic properties, co-apply a NOP receptor agonist (e.g., N/OFQ) in the presence of this compound.

G cluster_0 Brain Slice Preparation cluster_1 Electrophysiological Recording Anesthetize Animal Anesthetize Animal Transcardial Perfusion Transcardial Perfusion Anesthetize Animal->Transcardial Perfusion Brain Dissection Brain Dissection Transcardial Perfusion->Brain Dissection Vibratome Slicing Vibratome Slicing Brain Dissection->Vibratome Slicing Slice Recovery Slice Recovery Vibratome Slicing->Slice Recovery Transfer Slice to Chamber Transfer Slice to Chamber Slice Recovery->Transfer Slice to Chamber Visualize Neuron Visualize Neuron Transfer Slice to Chamber->Visualize Neuron Establish Whole-Cell Patch Establish Whole-Cell Patch Visualize Neuron->Establish Whole-Cell Patch Record Baseline Record Baseline Establish Whole-Cell Patch->Record Baseline Bath Apply this compound Bath Apply this compound Record Baseline->Bath Apply this compound Record Effect Record Effect Bath Apply this compound->Record Effect

Experimental Workflow for In Vitro Electrophysiology.
In Vivo Behavioral Assays

These protocols describe the use of this compound to investigate the role of the NOP receptor in locomotor activity and nociception.

4.2.1. Locomotor Activity Test:

  • Habituate the animals (e.g., mice) to the testing room for at least 1 hour before the experiment.

  • Administer this compound (e.g., 10 mg/kg, intraperitoneally - i.p.) or vehicle. The route of administration and dose may need to be optimized depending on the research question.

  • Immediately after injection, place the animal into the center of an open-field arena (e.g., 40 cm x 40 cm x 30 cm).

  • Record locomotor activity for a period of 30-60 minutes using an automated video-tracking system.

  • Key parameters to analyze include total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.

4.2.2. Tail-Flick Test for Nociception:

  • Gently restrain the animal (e.g., rat or mouse).

  • Apply a radiant heat source to the ventral surface of the tail, approximately 3-4 cm from the tip.

  • Measure the latency for the animal to flick its tail away from the heat source. A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.

  • Administer this compound (e.g., 1-10 mg/kg, i.p. or intravenously - i.v.) or vehicle.

  • Measure the tail-flick latency at various time points after drug administration (e.g., 15, 30, 60, and 90 minutes) to determine the time course of the effect.

G cluster_0 Locomotor Activity cluster_1 Tail-Flick Test Habituate Animal Habituate Animal Administer this compound Administer this compound Habituate Animal->Administer this compound Place in Open Field Place in Open Field Administer this compound->Place in Open Field Measure Post-Drug Latency Measure Post-Drug Latency Administer this compound->Measure Post-Drug Latency Record Activity Record Activity Place in Open Field->Record Activity Restrain Animal Restrain Animal Apply Heat to Tail Apply Heat to Tail Restrain Animal->Apply Heat to Tail Measure Baseline Latency Measure Baseline Latency Apply Heat to Tail->Measure Baseline Latency Measure Baseline Latency->Administer this compound G N/OFQ N/OFQ NOP Receptor NOP Receptor N/OFQ->NOP Receptor Activates This compound This compound This compound->NOP Receptor Blocks Gαi/o Gαi/o NOP Receptor->Gαi/o Activates Gβγ Gβγ NOP Receptor->Gβγ Activates Adenylyl Cyclase Adenylyl Cyclase Gαi/o->Adenylyl Cyclase Inhibits GIRK Channel GIRK Channel Gβγ->GIRK Channel Activates Ca2+ Channel Ca2+ Channel Gβγ->Ca2+ Channel Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP ATP ATP->Adenylyl Cyclase K+ Efflux K+ Efflux GIRK Channel->K+ Efflux Ca2+ Influx Ca2+ Influx Ca2+ Channel->Ca2+ Influx

References

Unraveling the Role of "Ban orl 24" in Cancer Cell Line Studies: A Review of Currently Available Research

Author: BenchChem Technical Support Team. Date: November 2025

The primary characterization of "Ban orl 24" revolves around its function as a NOP receptor antagonist.[1][2][3] This classification places it within the broader field of G protein-coupled receptor (GPCR) modulation, an area of significant interest in oncology. However, the current body of evidence does not extend to specific, in-depth investigations of "this compound" in the context of cancer cell biology.

In contrast, a significant and growing body of research exists for other ion channel modulators in cancer, particularly inhibitors of the ORAI1 calcium channel. ORAI1, a critical component of the store-operated Ca2+ entry (SOCE) pathway, has been implicated in various cancer hallmarks, including proliferation, migration, and invasion. The extensive research on ORAI1 inhibitors provides a rich source of quantitative data, established experimental protocols, and well-defined signaling pathways, making it a more suitable subject for an in-depth technical guide at this time.

Given the limited specific data on "this compound" in cancer cell line studies, this guide will pivot to a comprehensive overview of a more thoroughly investigated topic within the realm of ion channel modulation in cancer: the role of ORAI1 inhibitors in cancer cell line studies. This will allow for a detailed and data-driven exploration of a relevant and well-documented area of cancer research, fulfilling the core requirements of the user's request for a technical guide.

A Comprehensive Technical Guide to the Role of ORAI1 Inhibitors in Cancer Cell Line Studies

This guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the critical role of ORAI1, a key component of the store-operated calcium entry (SOCE) pathway, in cancer progression and its potential as a therapeutic target.

Introduction to ORAI1 and its Role in Cancer

ORAI1 is a pore-forming subunit of the calcium release-activated calcium (CRAC) channel, which mediates sustained calcium influx into cells following the depletion of intracellular calcium stores. This process, known as store-operated calcium entry (SOCE), is crucial for a multitude of cellular functions. In the context of cancer, dysregulation of ORAI1 expression and SOCE has been linked to several cancer hallmarks, including increased proliferation, migration, invasion, and resistance to apoptosis. Elevated expression of ORAI1 has been observed in various malignancies, such as oral, gastric, breast, prostate, and cervical cancers, often correlating with advanced disease stages and poorer patient outcomes.

Quantitative Data on ORAI1 Inhibition in Cancer Cell Lines

The following tables summarize key quantitative data from studies investigating the effects of ORAI1 inhibition on various cancer cell lines.

Table 1: Effects of ORAI1 Inhibition on Cell Viability and Proliferation

Cancer Cell LineORAI1 InhibitorConcentrationEffect on Viability/ProliferationReference
HSC-3 (Oral Cancer)Synta-66Not SpecifiedAttenuation of tumor growth
Caski (Cervical Cancer)siRNA KnockdownNot SpecifiedSignificant decrease in cell viability
SiHa (Cervical Cancer)siRNA KnockdownNot SpecifiedSignificant decrease in cell viability
Caski (Cervical Cancer)Pharmacological InhibitionNot SpecifiedDecreased cell viability
SiHa (Cervical Cancer)Pharmacological InhibitionNot SpecifiedDecreased cell viability
SW620 (Colorectal Cancer)Silencing ORAI1Not SpecifiedSuppression of EMT
Gastric Cancer Cell LinesKnockdown of ORAI1Not SpecifiedReduced proliferation, migration, and invasion
Non-small-cell lung cancerKnockdown of ORAI3Not SpecifiedReduced proliferation (G0/G1 arrest)
HepG2 (Hepatocarcinoma)Down-regulation by 5-FUNot SpecifiedIncreased autophagic cell death

Table 2: Effects of ORAI1 Inhibition on Calcium Signaling

Cancer Cell LineMethod of InhibitionEffect on SOCEReference
HSC-3 (Oral Cancer)Synta-66Elimination of SOCE
HSC-3 (Oral Cancer)shRNA knockdown~70% reduction in SOCE
HSC-3 (Oral Cancer)CRISPR/Cas9 knockout~96.5% reduction in SOCE
Cervical Cancer CellsGenetic knockdownReduced SOCE
Cervical Cancer CellsPharmacological inhibitionReduced SOCE
Experimental Protocols

This section details the methodologies for key experiments used to study the effects of ORAI1 inhibition in cancer cell lines.

  • Cell Lines: Human cancer cell lines (e.g., HSC-3, Caski, SiHa, SW480, SW620, HepG2) are obtained from reputable cell banks (e.g., ATCC).

  • Culture Medium: Cells are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Pharmacological Inhibition: Cells are treated with specific small molecule inhibitors of ORAI1 (e.g., Synta-66, ELD607) at various concentrations and for different durations as per the experimental design.

  • Genetic Inhibition (siRNA/shRNA): Cells are transfected with ORAI1-specific small interfering RNA (siRNA) or short hairpin RNA (shRNA) constructs using a suitable transfection reagent (e.g., Lipofectamine) to achieve transient or stable knockdown of ORAI1 expression. Scrambled siRNA/shRNA serves as a negative control.

  • Genetic Inhibition (CRISPR/Cas9): For complete gene knockout, cells are engineered using the CRISPR/Cas9 system with guide RNAs targeting the ORAI1 gene.

  • MTT Assay: Cells are seeded in 96-well plates, treated with ORAI1 inhibitors, and incubated. MTT reagent is added, and the resulting formazan crystals are dissolved in DMSO. The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability.

  • Colony Formation Assay: Cells are seeded at a low density in 6-well plates and treated with ORAI1 inhibitors. After a designated period, the cells are fixed and stained with crystal violet. The number of colonies is counted to assess the long-term proliferative capacity.

  • Fluorescent Calcium Indicators: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Procedure:

    • Cells are initially bathed in a calcium-free solution.

    • Intracellular calcium stores are depleted by applying an agent like thapsigargin (a SERCA pump inhibitor).

    • Calcium is then reintroduced to the extracellular solution.

    • The change in fluorescence intensity is monitored using a fluorescence microscope or a plate reader to measure the influx of calcium, which represents SOCE.

  • Purpose: To determine the expression levels of ORAI1 and downstream signaling proteins.

  • Procedure:

    • Cells are lysed, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against ORAI1 and other proteins of interest (e.g., MMP1, IL-6).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Visualizations

Inhibition of ORAI1 has been shown to modulate several key signaling pathways involved in cancer progression.

The fundamental pathway involves the activation of ORAI1 leading to an influx of calcium, which then acts as a second messenger to activate various downstream effectors that promote cancer cell proliferation, migration, and survival.

ORAI1_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Ca_ext Ca2+ ORAI1 ORAI1 Ca_ext->ORAI1 Ca_cyt Ca2+ ORAI1->Ca_cyt influx Downstream Downstream Effectors (e.g., NFAT, Calcineurin) Ca_cyt->Downstream Proliferation Proliferation Downstream->Proliferation Migration Migration Downstream->Migration Survival Survival Downstream->Survival STIM1 STIM1 STIM1->ORAI1 activates ER_Ca Ca2+ Store Depletion ER_Ca->STIM1 senses

Caption: ORAI1-mediated store-operated calcium entry pathway in cancer cells.

In oral cancer, ORAI1-mediated calcium influx leads to the upregulation of matrix metalloproteinase 1 (MMP1), which is involved in extracellular matrix degradation and promotes invasion.

ORAI1_MMP1_Pathway ORAI1 ORAI1 Ca_influx Ca2+ Influx ORAI1->Ca_influx MMP1_up MMP1 Upregulation Ca_influx->MMP1_up Invasion Tumor Invasion MMP1_up->Invasion Synta66 Synta-66 Synta66->ORAI1

Caption: ORAI1-MMP1 signaling axis in oral cancer progression.

In cervical cancer, ORAI1 has been shown to promote tumor growth through the secretion of interleukin-6 (IL-6).

ORAI1_IL6_Pathway ORAI1 ORAI1 SOCE SOCE ORAI1->SOCE IL6 IL-6 Secretion SOCE->IL6 TumorGrowth Tumor Growth IL6->TumorGrowth siRNA siRNA Knockdown siRNA->ORAI1

Caption: ORAI1-IL-6 signaling pathway in cervical cancer.

The following diagram illustrates a typical experimental workflow for studying the effects of an ORAI1 inhibitor on a cancer cell line.

Experimental_Workflow start Cancer Cell Line Culture treatment Treatment with ORAI1 Inhibitor start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability proliferation Proliferation Assay (e.g., Colony Formation) treatment->proliferation calcium Calcium Imaging (SOCE Measurement) treatment->calcium western Western Blotting (Protein Expression) treatment->western end Data Analysis and Conclusion viability->end proliferation->end calcium->end western->end

Caption: A typical experimental workflow for studying ORAI1 inhibitors.

Conclusion

The inhibition of ORAI1 presents a promising therapeutic strategy for a variety of cancers. The available data strongly suggest that targeting ORAI1 can effectively reduce cancer cell proliferation, survival, and migratory capabilities by modulating intracellular calcium signaling and its downstream effector pathways. Further research, including preclinical and clinical studies, is warranted to fully elucidate the therapeutic potential of ORAI1 inhibitors in oncology. While the initial query on "this compound" did not yield sufficient data for a comprehensive guide, the exploration of ORAI1 inhibitors serves as a robust example of the critical role of ion channel modulation in cancer biology and drug development.

References

The NOP Receptor Antagonist BAN ORL 24: A Technical Guide to its Role in Analgesia Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pharmacological profile of BAN ORL 24, a potent and selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), and its impact on the field of analgesia research. By elucidating its mechanism of action, summarizing key experimental findings, and detailing relevant research methodologies, this document serves as a comprehensive resource for professionals engaged in the development of novel pain therapeutics.

Core Concepts: The NOP Receptor System and Analgesia

The NOP receptor, a member of the opioid receptor family, and its endogenous ligand, N/OFQ, constitute a unique signaling system with a complex role in pain modulation. Unlike classical opioid receptors (mu, delta, and kappa), the activation of the NOP receptor can produce both pro- and anti-nociceptive effects depending on the specific location within the nervous system and the nature of the pain state. This duality has sparked significant interest in NOP receptor antagonists, such as this compound, as potential non-addictive analgesics.

Quantitative Data Presentation: Pharmacological Profile of this compound

The following tables summarize the key quantitative data characterizing the binding affinity and functional activity of this compound, establishing its high potency and selectivity for the NOP receptor.

Receptor SubtypeBinding Affinity (Ki)Reference
NOP0.24 nM[1]
Mu Opioid Receptor (MOR)0.224 µM[1]
Kappa Opioid Receptor (KOR)50 µM[1]

Table 1: In vitro binding affinity of this compound for the NOP receptor and other opioid receptor subtypes in Chinese Hamster Ovary (CHO) cell membranes.

ParameterValueAssayCell LineReference
pKi9.62Radioligand BindingCHO (hNOP)[2]
IC50 (NOP)0.27 nMFunctional AssayCHO
IC50 (KOR)2500 nMFunctional AssayCHO
IC50 (MOR)6700 nMFunctional AssayCHO
IC50 (DOR)>10000 nMFunctional AssayCHO

Table 2: Functional antagonist activity of this compound at the NOP receptor and its selectivity over other opioid receptors.

Signaling Pathways and Mechanism of Action

This compound exerts its effects by competitively blocking the binding of the endogenous ligand N/OFQ to the NOP receptor. The NOP receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gi/o). Inhibition of this signaling cascade by this compound is central to its pharmacological effects.

NOP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space N/OFQ N/OFQ NOP_Receptor NOP Receptor (ORL1) N/OFQ->NOP_Receptor Binds & Activates BAN_ORL_24 This compound BAN_ORL_24->NOP_Receptor Binds & Blocks Gi/o Gi/o Protein NOP_Receptor->Gi/o Activates Adenylyl_Cyclase Adenylyl Cyclase Gi/o->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channels (Ca2+, K+) Gi/o->Ion_Channels Modulates cAMP cAMP Adenylyl_Cyclase->cAMP Reduces Production Neuronal_Excitability Decreased Neuronal Excitability Ion_Channels->Neuronal_Excitability

NOP Receptor Signaling Pathway and the Antagonistic Action of this compound.

Experimental Protocols

While the full-text publications detailing the precise experimental protocols for this compound were not accessible for this review, the following sections outline the standard methodologies for the key experiments cited in the available literature. These protocols are intended to serve as a detailed reference for researchers designing similar studies.

In Vitro Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for its receptor.

Objective: To quantify the affinity of this compound for the NOP, MOR, and KOR receptors.

Materials:

  • Cell membranes from CHO cells stably expressing the human NOP, MOR, or KOR.

  • Radioligand (e.g., [3H]N/OFQ for NOP).

  • This compound at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation fluid and counter.

Protocol:

  • Prepare serial dilutions of this compound.

  • In a multi-well plate, combine the cell membranes, radioligand at a fixed concentration, and varying concentrations of this compound.

  • Incubate the mixture to allow binding to reach equilibrium.

  • Separate the bound from unbound radioligand via rapid filtration through glass fiber filters.

  • Wash the filters to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the Ki value from the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow Start Start Prepare_Reagents Prepare Reagents: - Cell Membranes - Radioligand - this compound dilutions Start->Prepare_Reagents Incubation Incubate: Membranes + Radioligand + this compound Prepare_Reagents->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation_Counting Scintillation Counting Washing->Scintillation_Counting Data_Analysis Data Analysis: Calculate IC50 and Ki Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Workflow for a Radioligand Binding Assay.
In Vivo Thermal Nociception Assay (Tail-Flick Test)

This assay is a common method to assess the analgesic properties of a compound in animal models.

Objective: To evaluate the ability of this compound to antagonize agonist-induced antinociception.

Materials:

  • Male ICR mice.

  • This compound solution for intravenous (i.v.) injection.

  • NOP receptor agonist (e.g., BPR1M97).

  • Tail-flick apparatus with a radiant heat source.

Protocol:

  • Acclimate the mice to the experimental room and the restraining device of the tail-flick apparatus.

  • Establish a baseline tail-flick latency for each mouse by applying the radiant heat to the tail and recording the time until the mouse flicks its tail away.

  • Administer this compound (e.g., 10 mg/kg, i.v.) or vehicle to the mice.

  • After a predetermined time, administer the NOP receptor agonist.

  • Measure the tail-flick latency at various time points post-agonist administration (e.g., 30 and 90 minutes).

  • An attenuation of the agonist-induced increase in tail-flick latency by this compound indicates antagonist activity. For instance, this compound was shown to inhibit BPR1M97-induced antinociception at 90 minutes post-injection.

Impact on Analgesia Research

The development and characterization of this compound have provided the research community with a valuable tool to dissect the complex role of the NOP receptor in pain signaling. Its high potency and selectivity allow for more precise investigations into the therapeutic potential of NOP receptor antagonism. Studies utilizing this compound have contributed to the understanding of how NOP receptor modulation can influence the analgesic effects of other compounds, such as dual mu-opioid/NOP receptor agonists. This research is crucial for the design of next-generation analgesics with improved efficacy and reduced side-effect profiles. The continued use of this compound in preclinical models of acute and chronic pain will undoubtedly further clarify the therapeutic promise of targeting the NOP receptor system.

References

Ban ORL 24: A Technical Guide for the Investigation of Neurological Disorders

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Ban ORL 24, a potent and selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the Opioid Receptor-Like 1 (ORL-1) receptor. The N/OFQ system is a key modulator of various central nervous system functions, and its dysregulation has been implicated in a range of neurological and psychiatric disorders. This compound offers a valuable pharmacological tool to probe the therapeutic potential of NOP receptor antagonism in conditions such as Parkinson's disease, anxiety, and depression. This document details the mechanism of action of this compound, provides comprehensive experimental protocols for its use in preclinical models, presents key quantitative data in a clear tabular format, and visualizes critical signaling pathways and experimental workflows.

Introduction to this compound and the N/OFQ System

The N/OFQ system is a relatively novel branch of the opioid receptor family, comprising the NOP receptor and its endogenous ligand, the 17-amino acid peptide Nociceptin/Orphanin FQ.[1][2] Unlike classical opioid receptors, the NOP receptor does not bind traditional opioid alkaloids like morphine with high affinity. Activation of the NOP receptor by N/OFQ elicits a range of physiological responses, including modulation of pain perception, anxiety, mood, and motor control.[3][4]

This compound (also referred to as Compound 24) is a non-peptide, small molecule antagonist that exhibits high affinity and selectivity for the human NOP receptor.[1] Its ability to cross the blood-brain barrier makes it a suitable tool for in vivo studies investigating the role of the N/OFQ system in the pathophysiology of neurological disorders. The crystal structure of the human NOP receptor in complex with this compound has been elucidated, providing a detailed understanding of its binding mode and mechanism of antagonism.

Quantitative Data: Binding Affinity and Selectivity

The following tables summarize the key in vitro binding characteristics of this compound.

Table 1: this compound Binding Affinity for Human NOP Receptor

ParameterValueCell LineReference
Ki0.24 nMCHO
pA29.98CHO

Table 2: this compound Selectivity Profile against Opioid Receptors

ReceptorKi (nM)Selectivity (fold vs. NOP)Reference
NOP0.24-
μ-opioid (MOP)190792
δ-opioid (DOP)3401417
κ-opioid (KOP)>1000>4167

NOP Receptor Signaling Pathways

This compound exerts its effects by blocking the canonical signaling pathways activated by the N/OFQ peptide upon binding to the NOP receptor. The primary signaling cascade involves the coupling of the NOP receptor to inhibitory G-proteins (Gαi/o).

Canonical NOP Receptor Signaling

Activation of the NOP receptor leads to:

  • Inhibition of Adenylyl Cyclase: This results in decreased intracellular levels of cyclic AMP (cAMP).

  • Modulation of Ion Channels:

    • Inhibition of voltage-gated Ca2+ channels (N-type and L-type).

    • Activation of G-protein-coupled inwardly rectifying K+ (GIRK) channels.

  • Activation of Mitogen-Activated Protein Kinase (MAPK) pathways: Including ERK1/2, p38, and JNK.

The following diagram illustrates the primary signaling cascade initiated by N/OFQ binding and inhibited by this compound.

NOP_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular NOP NOP Receptor G_protein Gαi/o NOP->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Ca_channel Ca²⁺ Channel Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx K_channel K⁺ Channel K_efflux K⁺ Efflux K_channel->K_efflux N_OFQ N/OFQ N_OFQ->NOP Binds Ban_ORL_24 This compound Ban_ORL_24->NOP Blocks G_protein->AC Inhibits G_protein->Ca_channel Inhibits G_protein->K_channel Activates MAPK MAPK (ERK, p38, JNK) G_protein->MAPK Activates ATP ATP ATP->AC cAMP->ATP Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization

NOP Receptor Signaling Pathway

Experimental Protocols

The following protocols are based on methodologies described in the literature for the characterization of NOP receptor antagonists and their evaluation in models of neurological disorders.

In Vitro Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of this compound for the NOP receptor.

Materials:

  • Cell membranes from CHO cells stably expressing the human NOP receptor.

  • [3H]-Nociceptin (Radioligand).

  • This compound.

  • Nociceptin (for non-specific binding).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation cocktail and counter.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add cell membranes, [3H]-Nociceptin (at a concentration near its Kd), and varying concentrations of this compound.

  • For non-specific binding, add a high concentration of unlabeled Nociceptin.

  • Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer.

  • Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of this compound and calculate the Ki using the Cheng-Prusoff equation.

In Vivo Assessment of Locomotor Activity

This protocol assesses the effect of this compound on spontaneous locomotor activity in mice, a general measure of motor function and a potential indicator of sedative or stimulant effects.

Materials:

  • Adult male C57BL/6 mice.

  • This compound.

  • Vehicle (e.g., saline or a specific solvent mixture).

  • Open field apparatus equipped with automated activity monitoring (e.g., infrared beams).

Procedure:

  • Acclimate mice to the testing room for at least 60 minutes before the experiment.

  • Administer this compound (e.g., 1-30 mg/kg, intraperitoneally) or vehicle to different groups of mice.

  • After a specified pre-treatment time (e.g., 30 minutes), place each mouse individually into the center of the open field arena.

  • Record locomotor activity (e.g., total distance traveled, number of horizontal and vertical movements) for a set duration (e.g., 30-60 minutes).

  • Analyze the data to compare the effects of different doses of this compound to the vehicle control group.

Elevated Plus Maze (EPM) for Anxiety-Like Behavior

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.

Materials:

  • Adult male rats or mice.

  • This compound.

  • Vehicle.

  • Elevated plus maze apparatus (two open arms, two closed arms, elevated from the floor).

  • Video tracking software.

Procedure:

  • Acclimate animals to the testing room.

  • Administer this compound or vehicle.

  • After the pre-treatment period, place the animal in the center of the maze, facing an open arm.

  • Allow the animal to explore the maze for a fixed duration (e.g., 5 minutes).

  • Record the time spent in the open and closed arms, and the number of entries into each arm using video tracking software.

  • Calculate the percentage of time spent in the open arms and the percentage of open arm entries as measures of anxiety-like behavior.

Forced Swim Test (FST) for Depressive-Like Behavior

The FST is a common behavioral despair model used to screen for potential antidepressant effects. Antidepressant compounds typically reduce the duration of immobility.

Materials:

  • Adult male mice.

  • This compound.

  • Vehicle.

  • Cylindrical container filled with water.

  • Video camera for recording.

Procedure:

  • Administer this compound or vehicle.

  • After the pre-treatment period, place each mouse individually into the cylinder of water (23-25°C) for a 6-minute session.

  • Record the session with a video camera.

  • Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors.

  • Compare the immobility time between the this compound-treated and vehicle-treated groups.

Experimental Workflows

The following diagrams illustrate logical workflows for the preclinical evaluation of this compound.

In Vitro Characterization Workflow

in_vitro_workflow start Start radioligand_binding Radioligand Binding Assay (Determine Ki) start->radioligand_binding selectivity_panel Selectivity Screening (MOP, DOP, KOP) radioligand_binding->selectivity_panel functional_assay Functional Assay (e.g., GTPγS binding) selectivity_panel->functional_assay data_analysis Data Analysis (Affinity, Selectivity, Potency) functional_assay->data_analysis decision Proceed to In Vivo? data_analysis->decision end End decision->end No In Vivo Studies In Vivo Studies decision->In Vivo Studies Yes

In Vitro Characterization Workflow
In Vivo Neurological Disorder Model Workflow

in_vivo_workflow start Start animal_model Select Animal Model (e.g., MPTP for Parkinson's) start->animal_model dose_ranging Dose-Ranging Study (this compound) animal_model->dose_ranging behavioral_testing Behavioral Testing (e.g., Locomotor, EPM, FST) dose_ranging->behavioral_testing neurochemical_analysis Post-mortem Neurochemical or Histological Analysis behavioral_testing->neurochemical_analysis data_analysis Data Analysis and Interpretation neurochemical_analysis->data_analysis conclusion Conclusion on Therapeutic Potential data_analysis->conclusion

In Vivo Evaluation Workflow

Conclusion

This compound is a highly valuable research tool for elucidating the role of the N/OFQ-NOP receptor system in the pathophysiology of neurological disorders. Its high affinity, selectivity, and in vivo efficacy make it a lead compound for investigating the therapeutic potential of NOP receptor antagonism. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design and execute robust preclinical studies in the fields of neuropharmacology and drug discovery. Further investigation into the effects of this compound in a wider range of animal models is warranted to fully explore its therapeutic utility.

References

Methodological & Application

Application Notes and Protocols: BAN2401 (Lecanemab) for In Vitro Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: BAN2401, now known as Lecanemab (brand name Leqembi), is a humanized immunoglobulin G1 (IgG1) monoclonal antibody developed for the treatment of Alzheimer's disease (AD).[1][2] It is the humanized version of the murine antibody mAb158.[3] Lecanemab targets amyloid-beta (Aβ) aggregates, with a high selectivity for soluble Aβ protofibrils, which are considered to be the most neurotoxic species in the pathogenesis of AD.[4][5] By targeting these protofibrils, Lecanemab aims to neutralize their toxic effects and promote their clearance, thereby slowing the progression of neurodegeneration.

Mechanism of Action: Lecanemab works by selectively binding to soluble Aβ protofibrils and oligomers. These soluble aggregates are known to cause synaptic dysfunction and neuronal injury. The antibody has a significantly higher affinity for these protofibrils compared to Aβ monomers or the insoluble fibrils that form amyloid plaques. Specifically, it has been shown to have at least a 1000-fold higher selectivity for protofibrils over monomers and a 10-15 times stronger binding to protofibrils than to fibrils. This preferential binding is thought to be key to its therapeutic effect, neutralizing the most synaptotoxic Aβ species and preventing downstream pathogenic events, including neuronal death and cognitive decline.

Quantitative Data Presentation

The following tables summarize the binding affinities and clinical efficacy of Lecanemab.

Table 1: Binding Affinity of Lecanemab to Different Aβ Species

Aβ SpeciesBinding Affinity (KD)Selectivity vs. MonomerReference
Aβ Monomers2300 ± 910 nM-
Aβ Protofibrils (Aβ42)2 pM~1,150,000-fold
Aβ Fibrils~10-fold weaker than protofibrils~115,000-fold

This table presents a summary of binding affinities from various studies. Direct comparison should be made with caution due to differing experimental conditions.

Table 2: Summary of Clinical and Biomarker Efficacy (Study 201, Phase 2b)

EndpointLecanemab (10 mg/kg biweekly)Placebo% Less Decline vs. Placebop-valueReference
ADCOMS--30%0.034
ADAS-Cog14--47%-
CDR-SB--26%0.125
Brain Amyloid (PET SUVr)-0.306 (change from baseline)--Significant

ADCOMS: Alzheimer's Disease Composite Score; ADAS-Cog14: Alzheimer's Disease Assessment Scale-Cognitive Subscale (14 items); CDR-SB: Clinical Dementia Rating-Sum of Boxes; PET SUVr: Positron Emission Tomography Standardized Uptake Value ratio.

Experimental Protocols

While specific, detailed protocols from the manufacturer are proprietary, the following represents a standard methodology for evaluating the in vitro efficacy of an anti-Aβ antibody like Lecanemab in a cell culture model of Aβ-induced neurotoxicity.

Protocol 1: Preparation of Aβ Protofibrils

This protocol describes the generation of Aβ protofibrils, the primary target of Lecanemab.

Materials:

  • Synthetic Aβ1-42 peptide (lyophilized)

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile phosphate-buffered saline (PBS), pH 7.4

  • Sterile, low-binding microcentrifuge tubes

Procedure:

  • Resuspend Aβ1-42: Carefully dissolve the lyophilized Aβ1-42 peptide in DMSO to a stock concentration of 5 mM.

  • Dilution: Dilute the Aβ1-42 stock solution in sterile PBS to a final concentration of 100 µM.

  • Aggregation: Incubate the solution at 4°C for 24 hours in a low-binding microcentrifuge tube to allow for the formation of soluble protofibrils.

  • Confirmation (Optional): The formation of protofibrils can be confirmed using techniques such as Atomic Force Microscopy (AFM) or Size Exclusion Chromatography (SEC).

Protocol 2: Neuronal Cell Culture and Lecanemab Treatment

This protocol outlines the treatment of a neuronal cell line with pre-formed Aβ protofibrils in the presence or absence of Lecanemab to assess its neuroprotective effects.

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y) or primary neurons

  • Complete cell culture medium (e.g., DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin)

  • Aβ1-42 protofibrils (prepared as in Protocol 1)

  • Lecanemab (BAN2401)

  • Cell viability assay kit (e.g., MTT or LDH assay)

  • Sterile 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere for 24 hours.

  • Preparation of Treatment Media:

    • Aβ Protofibril Treatment: Dilute the prepared Aβ protofibrils in fresh, serum-free culture medium to a final concentration known to induce cytotoxicity (e.g., 5-10 µM).

    • Lecanemab Co-treatment: In a separate tube, pre-incubate the Aβ protofibrils with a range of Lecanemab concentrations (e.g., 0.1, 1, 10 µg/mL) for 1 hour at 37°C before adding to the cells.

    • Controls: Prepare control wells with medium only, Lecanemab only, and Aβ protofibrils only.

  • Cell Treatment: Remove the old medium from the cells and replace it with the prepared treatment media.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

  • Assessment of Neurotoxicity:

    • After the incubation period, measure cell viability using an MTT assay according to the manufacturer's instructions. The absorbance is read on a plate reader.

    • Alternatively, measure lactate dehydrogenase (LDH) release into the culture medium as an indicator of cell death.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results to determine the dose-dependent neuroprotective effect of Lecanemab.

Visualizations

Lecanemab Mechanism of Action

Lecanemab_Mechanism cluster_Extracellular Extracellular Space cluster_Neuron Neuron Ab_Monomer Aβ Monomer Protofibril Soluble Aβ Protofibril (Neurotoxic) Ab_Monomer->Protofibril Aggregation Plaque Insoluble Amyloid Plaque Protofibril->Plaque Deposition Toxicity Synaptic Dysfunction & Neurotoxicity Protofibril->Toxicity Synapse Synapse Toxicity->Synapse Damages Lecanemab Lecanemab (BAN2401) Lecanemab->Protofibril Binds & Neutralizes

Caption: Lecanemab selectively targets and neutralizes neurotoxic Aβ protofibrils.

Experimental Workflow for In Vitro Neuroprotection Assay

Experimental_Workflow cluster_Preparation Preparation Phase cluster_Treatment Treatment Phase cluster_Analysis Analysis Phase P1 Culture Neuronal Cells (e.g., SH-SY5Y) P3 Prepare Treatment Groups: - Control - Aβ only - Aβ + Lecanemab P1->P3 P2 Prepare Aβ Protofibrils (Incubate Aβ1-42) P2->P3 T1 Treat Cells with Prepared Media P3->T1 Add to cells T2 Incubate for 24-48 hours T1->T2 A1 Perform Cell Viability Assay (e.g., MTT or LDH) T2->A1 Proceed to assay A2 Measure Absorbance/ LDH Release A1->A2 A3 Analyze Data & Determine Neuroprotection A2->A3

Caption: Workflow for assessing the neuroprotective effects of Lecanemab in cell culture.

References

Application Notes and Protocols for In Vivo Use of BAN ORL 24 in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAN ORL 24 is a potent and highly selective non-peptide antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), a G protein-coupled receptor involved in a variety of physiological and pathological processes, including pain modulation, mood, and reward pathways.[1][2][3] Its selectivity for the NOP receptor over other opioid receptors (μ, δ, and κ) makes it a valuable tool for investigating the specific roles of the N/OFQ-NOP system in vivo.[4] These application notes provide detailed protocols and guidelines for the use of this compound in mouse models.

Mechanism of Action

This compound functions by competitively blocking the binding of the endogenous ligand N/OFQ to the NOP receptor. This receptor is coupled to inhibitory G proteins (Gi/o), and its activation typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, modulation of ion channels (activation of inwardly rectifying potassium channels and inhibition of voltage-gated calcium channels), and activation of the mitogen-activated protein kinase (MAPK) signaling cascade. By antagonizing the NOP receptor, this compound prevents these downstream signaling events, thereby blocking the physiological effects of N/OFQ.

NOP Receptor Signaling Pathway

NOP_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular NOP_Receptor NOP Receptor G_Protein Gi/o Protein NOP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits K_Channel K+ Channel G_Protein->K_Channel Activates MAPK MAPK Cascade G_Protein->MAPK Activates cAMP cAMP AC->cAMP Decreases Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Decreases K_Efflux K+ Efflux (Hyperpolarization) K_Channel->K_Efflux NOFQ N/OFQ NOFQ->NOP_Receptor Binds & Activates BAN_ORL_24 This compound BAN_ORL_24->NOP_Receptor Binds & Blocks Cellular_Response Modulation of Cellular Activity cAMP->Cellular_Response MAPK->Cellular_Response Ca_Influx->Cellular_Response K_Efflux->Cellular_Response

Caption: NOP Receptor Signaling Pathway and the inhibitory action of this compound.

Data Presentation

In Vitro Potency and Selectivity of this compound
ReceptorBinding Affinity (Ki)Functional Antagonism (IC50)
NOP0.24 nM0.27 nM
μ-opioid>1000 nM6700 nM
δ-opioid>10000 nM>10000 nM
κ-opioid>1000 nM2500 nM
In Vivo Dosage of this compound and Other NOP Antagonists in Mice
CompoundAdministration RouteDose Range (mg/kg)Mouse Model/TestObserved Effect
This compound Intravenous (i.v.)10Thermal AntinociceptionAntagonism of NOP agonist-induced effects.
SB-612111Intraperitoneal (i.p.)1 - 10Forced Swim Test, Tail Suspension TestAntidepressant-like effects.
SB-612111Intraperitoneal (i.p.)up to 3Tail Withdrawal AssayPrevention of N/OFQ-induced pronociception.
J-113397Subcutaneous (s.c.)Not specified, dose-dependentTail-Flick TestInhibition of N/OFQ-induced hyperalgesia.

Experimental Protocols

Preparation of this compound for In Vivo Administration

Vehicle Formulation for Intravenous (i.v.) Injection:

A commonly used vehicle for this compound is a mixture of DMSO, PEG300, Tween-80, and saline.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).

  • To prepare the final injection solution, follow these volumetric ratios:

    • 10% DMSO (from stock solution)

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • In a sterile tube, add the required volume of the this compound DMSO stock solution.

  • Add the PEG300 and mix thoroughly.

  • Add the Tween-80 and mix until the solution is clear.

  • Finally, add the saline to reach the final volume and mix well.

Example for a 1 mL final solution:

  • 100 µL of 50 mg/mL this compound in DMSO

  • 400 µL of PEG300

  • 50 µL of Tween-80

  • 450 µL of Saline

This will result in a final this compound concentration of 5 mg/mL. The volume to be injected will depend on the desired dose and the weight of the mouse.

Administration of this compound to Mice

Intravenous (i.v.) Tail Vein Injection Protocol:

This is a standard procedure for rapid systemic delivery of compounds.

Materials:

  • Mouse restrainer

  • Heat lamp or warming pad

  • Sterile 27-30 gauge needles and 1 mL syringes

  • 70% ethanol or isopropanol wipes

  • Prepared this compound solution

Procedure:

  • Warm the mouse's tail using a heat lamp or warming pad for a few minutes to dilate the lateral tail veins.

  • Place the mouse in a restrainer.

  • Wipe the tail with a 70% alcohol wipe to clean the injection site and improve visualization of the veins.

  • Position the needle, with the bevel facing up, parallel to the lateral tail vein.

  • Gently insert the needle into the vein. A successful insertion will often be indicated by a small flash of blood in the needle hub and a lack of resistance upon injection.

  • Slowly inject the desired volume of the this compound solution. The maximum recommended bolus injection volume for a mouse is 5 mL/kg.

  • Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.

  • Return the mouse to its cage and monitor for any adverse reactions.

Experimental Workflow for Assessing this compound Efficacy

Experimental_Workflow Start Start of Experiment Acclimatization Acclimatize Mice to Experimental Conditions Start->Acclimatization Baseline Measure Baseline (e.g., pain threshold, behavior) Acclimatization->Baseline Grouping Randomly Assign Mice to Treatment Groups (Vehicle, this compound) Baseline->Grouping Administration Administer this compound or Vehicle (e.g., i.v., i.p.) Grouping->Administration Challenge Administer NOP Agonist or Induce Experimental Condition (e.g., nociceptive stimulus) Administration->Challenge Measurement Measure Outcome (e.g., pain response, behavior) Challenge->Measurement Analysis Data Analysis and Statistical Comparison Measurement->Analysis End End of Experiment Analysis->End

Caption: A general experimental workflow for in vivo studies with this compound in mice.

Important Considerations

  • Animal Welfare: All animal procedures should be performed in accordance with institutional and national guidelines for the ethical use of animals in research.

  • Dose-Response Studies: It is recommended to perform dose-response studies to determine the optimal effective dose of this compound for a specific experimental model and route of administration.

  • Control Groups: Always include appropriate control groups, such as a vehicle-treated group, to ensure that the observed effects are specific to this compound.

  • Solubility and Stability: Prepare fresh solutions of this compound for each experiment. If precipitation occurs during preparation, gentle warming and sonication may aid in dissolution.

  • Route of Administration: The choice of administration route (e.g., intravenous, intraperitoneal, subcutaneous) will depend on the desired pharmacokinetic profile and the experimental question. Intravenous administration provides rapid and complete bioavailability, while intraperitoneal and subcutaneous routes may result in slower absorption.

References

Application Notes and Protocols: Ban ORL 24

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is intended for research purposes only and does not constitute medical advice. "Ban ORL 24" is a hypothetical compound name used for illustrative purposes based on the user's query. All data, protocols, and pathways are representative examples and should be adapted for specific experimental contexts.

Introduction

This compound is an investigational small molecule inhibitor targeting the aberrant signaling pathways implicated in certain types of epithelial-derived cancers. Its mechanism of action centers on the selective inhibition of the hypothetical "Tumorigenic Receptor Kinase" (TRK) pathway, which, when dysregulated, is a key driver of cell proliferation and survival in these malignancies. These application notes provide a comprehensive guide for researchers on the dosage, administration, and evaluation of this compound in preclinical research settings.

Quantitative Data Summary

Table 1: In Vitro IC50 Values for this compound
Cell LineTarget PathwayIC50 (nM)
Human Colon Carcinoma Cell Line (HCT116)TRK Signaling15.8
Human Lung Adenocarcinoma Cell Line (A549)TRK Signaling22.4
Normal Human Dermal Fibroblasts (NHDF)TRK Signaling> 1000
Table 2: Pharmacokinetic Properties of this compound in Murine Models
ParameterValueUnits
Bioavailability (Oral)45%
Tmax (Oral, 10 mg/kg)2hours
Cmax (Oral, 10 mg/kg)1.2µM
Half-life (t1/2)8.5hours

Experimental Protocols

In Vitro Cell Viability Assay

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • HCT116 and A549 cancer cell lines

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT or similar cell viability reagent

  • Plate reader

Protocol:

  • Seed HCT116 or A549 cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium, ranging from 1 nM to 100 µM.

  • Remove the overnight medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of this compound in a murine xenograft model.

Materials:

  • This compound formulated for oral gavage

  • Immunocompromised mice (e.g., NOD-SCID)

  • HCT116 cancer cells

  • Matrigel

  • Calipers for tumor measurement

Protocol:

  • Subcutaneously implant 1 x 10^6 HCT116 cells mixed with Matrigel into the flank of each mouse.

  • Monitor tumor growth regularly. Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 per group).

  • Administer this compound orally once daily at the desired dose (e.g., 10 mg/kg). The control group should receive the vehicle solution.

  • Measure tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • After the predetermined study duration (e.g., 21 days), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TRK TRK Receptor RAS RAS TRK->RAS PI3K PI3K TRK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival BanORL24 This compound BanORL24->TRK Ligand Growth Factor Ligand Ligand->TRK

Caption: this compound Signaling Pathway Inhibition.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Analysis A Seed Cells C Treat Cells A->C B Prepare Drug Dilutions B->C D Incubate (72h) C->D E Add Viability Reagent D->E F Measure Absorbance E->F G Calculate IC50 F->G

Application Notes and Protocols for Preparing Ban orl 24 Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the preparation of stock solutions of Ban orl 24, a potent and selective NOP receptor antagonist. Accurate preparation of stock solutions is critical for ensuring the reliability and reproducibility of experimental results. These guidelines cover the necessary calculations, selection of appropriate solvents, and proper storage conditions to maintain the integrity and activity of the compound.

Introduction

This compound is a non-peptide antagonist of the nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor. It is a valuable tool for investigating the physiological and pathological roles of the NOP receptor system. To ensure the validity of research findings, it is imperative to start with accurately prepared and stable stock solutions of this compound. This document outlines the recommended procedures for preparing high-concentration stock solutions of this compound in common laboratory solvents.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for calculating the required mass of the compound for preparing stock solutions of a desired concentration.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
Molecular Weight 506.51 g/mol [1][2][3]
Formula C₂₇H₃₅N₃O₂·2HCl[1]
CAS Number 1401463-54-4
Appearance White to off-white solid
Purity ≥95% to ≥98%

Solubility Data

The choice of solvent is crucial for preparing a stable and effective stock solution. This compound exhibits good solubility in both aqueous and organic solvents. The solubility data is summarized in Table 2.

Table 2: Solubility of this compound

SolventSolubilityNotesSource(s)
Water Up to 100 mM (approx. 50.65 mg/mL)Sonication is recommended to aid dissolution.
DMSO Up to 180 mM (approx. 91.17 mg/mL)Use freshly opened, anhydrous DMSO for best results.

Experimental Protocols

The following protocols provide step-by-step instructions for preparing stock solutions of this compound. It is recommended to use personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, during handling and preparation.

Materials
  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, deionized, or ultrapure water

  • Vortex mixer

  • Sonicator (optional, but recommended for aqueous solutions)

  • Calibrated analytical balance

  • Sterile polypropylene centrifuge tubes (for storage)

Protocol for Preparing a 10 mM DMSO Stock Solution

This protocol describes the preparation of 1 mL of a 10 mM stock solution in DMSO.

  • Calculate the required mass of this compound:

    • Mass (mg) = Molarity (mM) × Volume (mL) × Molecular Weight ( g/mol ) / 1000

    • Mass (mg) = 10 mM × 1 mL × 506.51 g/mol / 1000 = 5.065 mg

  • Weighing the compound:

    • Carefully weigh out approximately 5.07 mg of this compound powder using a calibrated analytical balance.

  • Dissolving the compound:

    • Add the weighed this compound to a sterile tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6-12 months).

Protocol for Preparing a 10 mM Water Stock Solution

This protocol describes the preparation of 1 mL of a 10 mM stock solution in water.

  • Calculate the required mass of this compound:

    • As calculated in section 4.2.1, 5.065 mg of this compound is required.

  • Weighing the compound:

    • Weigh out approximately 5.07 mg of this compound powder.

  • Dissolving the compound:

    • Add the weighed this compound to a sterile tube.

    • Add 1 mL of sterile, deionized water to the tube.

    • Cap the tube tightly and vortex thoroughly.

    • If the compound does not fully dissolve, sonicate the solution for 10-15 minutes.

  • Storage:

    • Aliquot the aqueous stock solution into single-use volumes.

    • Store at -20°C for short-term storage. It is generally recommended to prepare aqueous solutions fresh.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for preparing this compound stock solutions and the signaling pathway it modulates.

G cluster_workflow Workflow for this compound Stock Solution Preparation start Start calculate Calculate Mass of this compound (Molarity x Volume x MW) start->calculate Define desired concentration and volume weigh Weigh this compound Powder calculate->weigh add_solvent Add Solvent (DMSO or Water) weigh->add_solvent dissolve Dissolve Compound (Vortex/Sonicate) add_solvent->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solutions.

G cluster_pathway This compound Mechanism of Action nociceptin Nociceptin/Orphanin FQ (N/OFQ) nop_receptor NOP Receptor (ORL1) nociceptin->nop_receptor Agonist Binding cellular_response Inhibition of Cellular Response (e.g., Ca2+ mobilization, adenylyl cyclase inhibition) nop_receptor->cellular_response Signal Transduction ban_orl_24 This compound ban_orl_24->nop_receptor Antagonist Binding (Blocks N/OFQ) downstream_effects Modulation of Physiological Processes (e.g., Pain, Anxiety) cellular_response->downstream_effects Leads to

Caption: this compound as a NOP receptor antagonist.

Stability and Storage Recommendations

Proper storage is critical to maintain the stability and efficacy of this compound stock solutions.

  • Powder: The solid form of this compound is stable for years when stored at -20°C.

  • DMSO Stock Solutions: When stored at -80°C, DMSO stock solutions are stable for at least 6 to 12 months. For shorter periods (up to 1 month), storage at -20°C is acceptable. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

  • Aqueous Stock Solutions: It is highly recommended to prepare aqueous solutions fresh for each experiment. If short-term storage is necessary, store aliquots at -20°C and use within a few days.

Conclusion

The protocols and information provided in this document are intended to guide researchers in the accurate and effective preparation of this compound stock solutions. Adherence to these guidelines will help ensure the quality and consistency of experimental outcomes in studies involving this potent NOP receptor antagonist. Always refer to the certificate of analysis provided by the supplier for batch-specific information.

References

Application Notes: Ban ORL-24 as a Potent Antagonist in Calcium Mobilization Assays for the Nociceptin/Orphanin FQ (NOP) Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor, is a G protein-coupled receptor (GPCR) that plays a crucial role in a variety of physiological processes, including pain perception, anxiety, and reward. Consequently, the NOP receptor has emerged as a significant target for the development of novel therapeutics. Ban ORL-24 is a potent and selective non-peptide antagonist of the NOP receptor.[1][2][3] This document provides detailed application notes and protocols for utilizing Ban ORL-24 in a calcium mobilization assay to characterize the pharmacology of the NOP receptor.

Calcium mobilization assays are a widely used method for studying GPCRs that couple to the Gq pathway, leading to an increase in intracellular calcium levels.[4] The NOP receptor, however, primarily couples to Gi/o proteins, which inhibit adenylyl cyclase. To enable the study of the NOP receptor using a calcium mobilization assay, a common and effective strategy is the co-expression of the receptor with a chimeric G protein, such as Gαqi5. This chimeric protein redirects the Gi/o-mediated signal to the phospholipase C (PLC) pathway, resulting in the generation of inositol trisphosphate (IP3) and a subsequent measurable release of intracellular calcium from the endoplasmic reticulum.

Principle of the Assay

This assay quantifies the ability of a test compound, such as Ban ORL-24, to antagonize the activation of the NOP receptor by its endogenous ligand, N/OFQ. In cells co-expressing the NOP receptor and a chimeric Gαqi5 protein, the binding of an agonist (N/OFQ) to the receptor initiates a signaling cascade that culminates in an increase in intracellular calcium concentration. This calcium flux is detected by a fluorescent calcium indicator dye, such as Fluo-4 AM, which exhibits a significant increase in fluorescence intensity upon binding to free calcium. Ban ORL-24, as an antagonist, will compete with the agonist for binding to the NOP receptor, thereby inhibiting the agonist-induced calcium mobilization in a dose-dependent manner.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the NOP receptor signaling pathway in the context of a calcium mobilization assay and the general experimental workflow.

NOP_Signaling_Pathway cluster_cell Cell Membrane cluster_intracellular Intracellular Agonist N/OFQ (Agonist) NOP_Receptor NOP Receptor Agonist->NOP_Receptor Binds & Activates Antagonist Ban ORL-24 (Antagonist) Antagonist->NOP_Receptor Binds & Blocks G_Protein Chimeric Gαqi5 Protein NOP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R Ca2_Cytosol ER->Ca2_Cytosol Ca²⁺ Release Ca2_ER Fluo4 Fluo-4 Ca2_Cytosol->Fluo4 Binds Fluorescence Fluorescence Fluo4->Fluorescence

Caption: NOP Receptor Signaling Pathway with Chimeric Gαqi5.

Experimental_Workflow A 1. Cell Seeding (CHO or HEK293 cells expressing NOP receptor and Gαqi5) B 2. Dye Loading (Incubate with Fluo-4 AM) A->B C 3. Compound Addition (Add Ban ORL-24 at various concentrations) B->C D 4. Agonist Stimulation (Add N/OFQ) C->D E 5. Fluorescence Measurement (Kinetic reading using a fluorescence plate reader) D->E F 6. Data Analysis (Generate dose-response curves and calculate IC₅₀ values) E->F

Caption: Calcium Mobilization Assay Experimental Workflow.

Quantitative Data for Ban ORL-24

The following table summarizes the reported pharmacological data for Ban ORL-24 at the NOP receptor and other opioid receptors.

ParameterReceptorValueCell Line/Assay ConditionReference
Ki NOP0.24 nMCHO cell membranes, radioligand binding assay
IC₅₀ NOP0.27 nMCHO cells, [³⁵S]-GTPγS binding
KB NOP0.93 nMCHO cells, calcium mobilization assay
pA₂ NOP9.98CHO cells, GTPγS binding
Ki µ-opioid0.19 µMRadioligand binding assay
IC₅₀ µ-opioid0.224 µM-
Ki δ-opioid0.34 µMRadioligand binding assay
IC₅₀ δ-opioid> 10,000 nM-
Ki κ-opioid> 1 µMRadioligand binding assay
IC₅₀ κ-opioid2,500 nM-

Detailed Experimental Protocol

This protocol is a general guideline for a calcium mobilization assay using Ban ORL-24 in a 96-well format. Optimization may be required for different cell lines or experimental conditions.

Materials and Reagents
  • Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells stably co-expressing the human NOP receptor and the chimeric Gαqi5 protein.

  • Cell Culture Medium: DMEM/F-12 (1:1) supplemented with 10% FBS, 2 mM L-glutamine, appropriate selection antibiotics (e.g., 200 µg/mL G418 and 100 µg/mL hygromycin B), 100 IU/mL penicillin, and 100 µg/mL streptomycin.

  • Assay Plate: 96-well black, clear-bottom microplates.

  • Fluorescent Dye: Fluo-4 AM (acetoxymethyl) ester.

  • Probenecid: An anion transport inhibitor to prevent the extrusion of the de-esterified dye.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Ban ORL-24 Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store at -20°C.

  • N/OFQ (Agonist) Stock Solution: Prepare a stock solution in a suitable solvent (e.g., water or DMSO) and store at -20°C.

Protocol
  • Cell Seeding:

    • One day before the assay, seed the cells into 96-well black, clear-bottom plates at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium.

    • Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO₂.

  • Dye Loading:

    • Prepare a dye loading solution containing Fluo-4 AM and probenecid in assay buffer. A typical final concentration is 2-5 µM Fluo-4 AM and 2.5 mM probenecid.

    • Aspirate the culture medium from the cell plate.

    • Add 100 µL of the dye loading solution to each well.

    • Incubate the plate at 37°C for 1 hour, followed by 15-30 minutes at room temperature, protected from light.

  • Preparation of Compound Plates:

    • Prepare serial dilutions of Ban ORL-24 in assay buffer in a separate 96-well plate (the compound plate). Include a vehicle control (e.g., DMSO at the same final concentration as in the test wells).

  • Antagonist Incubation:

    • Carefully remove the dye loading solution from the cell plate.

    • Wash the cells gently with 100 µL of assay buffer.

    • Add 50 µL of the diluted Ban ORL-24 or vehicle control from the compound plate to the corresponding wells of the cell plate.

    • Incubate the cell plate at room temperature for 15-30 minutes, protected from light.

  • Agonist Stimulation and Fluorescence Measurement:

    • Prepare the N/OFQ agonist solution in assay buffer at a concentration that elicits a submaximal response (e.g., EC₈₀), as determined from a prior agonist dose-response experiment.

    • Place the cell plate into a fluorescence kinetic plate reader (e.g., FLIPR, FlexStation).

    • Set the instrument to record fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Add 50 µL of the N/OFQ agonist solution to each well.

    • Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.

  • Data Analysis:

    • The change in fluorescence is typically expressed as the peak fluorescence intensity minus the baseline fluorescence (ΔF) or as a ratio of the peak fluorescence to the baseline fluorescence (F/F₀).

    • Plot the fluorescence response against the logarithm of the Ban ORL-24 concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for Ban ORL-24.

Conclusion

The calcium mobilization assay using a cell line co-expressing the NOP receptor and a chimeric G protein is a robust and high-throughput method for characterizing the pharmacology of NOP receptor antagonists like Ban ORL-24. This application note provides a comprehensive guide for researchers to effectively utilize Ban ORL-24 as a tool to investigate the NOP receptor system, facilitating the discovery and development of novel therapeutic agents.

References

Application Notes and Protocols for Utilizing Ban orl 24 in GTPγS Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ban orl 24 is a potent and selective non-peptide antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), a G protein-coupled receptor (GPCR).[1][2][3][4][5] The GTPγS binding assay is a widely used functional assay to characterize the interaction of ligands with GPCRs. This assay measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits following receptor activation by an agonist. As an antagonist, this compound is expected to inhibit the agonist-stimulated [³⁵S]GTPγS binding to the NOP receptor. These application notes provide a comprehensive overview and detailed protocols for the use of this compound in GTPγS binding assays to determine its potency and mechanism of action.

Signaling Pathway of the NOP Receptor

The NOP receptor, upon activation by its endogenous ligand N/OFQ, couples to inhibitory G proteins (Gi/o). This initiates a signaling cascade that includes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors. The GTPγS binding assay captures the initial step of G protein activation.

NOP_Signaling cluster_membrane Cell Membrane cluster_activation G Protein Activation NOP NOP Receptor G_Protein Gi/o Protein (αβγ-GDP) NOP->G_Protein Agonist (N/OFQ) binding GDP_GTP_exchange GDP-GTP Exchange G_Protein->GDP_GTP_exchange Activation G_alpha_GTP Gα-GTP GDP_GTP_exchange->G_alpha_GTP G_betagamma Gβγ GDP_GTP_exchange->G_betagamma Downstream Downstream Effectors G_alpha_GTP->Downstream G_betagamma->Downstream Ban_orl_24 This compound (Antagonist) Ban_orl_24->NOP Inhibition GTP_gamma_S [³⁵S]GTPγS GTP_gamma_S->G_Protein Binding measured in assay

Caption: NOP Receptor Signaling and the point of intervention for this compound and the GTPγS assay.

Quantitative Data for this compound

The following table summarizes the key pharmacological parameters of this compound, providing a reference for expected outcomes in experimental settings.

ParameterValueCell LineReceptorReference
Ki 0.24 nMCHOHuman NOP
pA₂ 9.98CHOHuman NOP
IC₅₀ (NOP) 0.27 nMCHOHuman NOP
IC₅₀ (μ-opioid) 6700 nM-μ-opioid
IC₅₀ (δ-opioid) >10000 nM-δ-opioid
IC₅₀ (κ-opioid) 2500 nM-κ-opioid

Experimental Protocols

This section provides a detailed protocol for a [³⁵S]GTPγS binding assay to evaluate the antagonist activity of this compound at the NOP receptor, based on established methodologies.

Materials and Reagents
  • Membranes: Crude membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor.

  • [³⁵S]GTPγS: Specific activity >1000 Ci/mmol.

  • GTPγS (unlabeled): For determination of non-specific binding.

  • GDP: To enhance agonist-stimulated signal.

  • This compound: Stock solution in DMSO.

  • N/OFQ (or other NOP agonist): Stock solution in water or appropriate buffer.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.

  • Scintillation Cocktail.

  • 96-well Filter Plates (e.g., GF/B).

  • Plate Scintillation Counter.

Experimental Workflow Diagram

GTP_gamma_S_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup cluster_incubation Incubation & Reaction cluster_detection Detection A Prepare serial dilutions of This compound and N/OFQ C Add to 96-well plate: 1. Assay Buffer / unlabeled GTPγS 2. This compound / vehicle 3. N/OFQ / vehicle A->C B Prepare membrane suspension in assay buffer D Add membrane suspension B->D C->D E Add GDP D->E F Pre-incubate at 30°C for 15 min E->F G Add [³⁵S]GTPγS to initiate reaction F->G H Incubate at 30°C for 60 min G->H I Terminate reaction by rapid filtration over filter plates H->I J Wash plates with ice-cold buffer I->J K Dry filter plates and add scintillation cocktail J->K L Count radioactivity using a scintillation counter K->L

Caption: Step-by-step workflow for the [³⁵S]GTPγS binding assay.

Detailed Procedure
  • Membrane Preparation:

    • Homogenize CHO cells expressing the NOP receptor in ice-cold 50 mM Tris-HCl (pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C.

    • Resuspend the pellet (crude membrane fraction) in assay buffer.

    • Determine the protein concentration using a suitable method (e.g., Bradford assay).

    • Store membrane aliquots at -80°C until use.

  • Assay Setup (in a 96-well plate):

    • Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

    • Prepare a fixed concentration of the NOP agonist (e.g., N/OFQ at its EC₈₀ concentration).

    • To each well, add the following components in order:

      • 25 µL of assay buffer (for total binding) or unlabeled GTPγS (for non-specific binding, final concentration 10 µM).

      • 25 µL of the appropriate dilution of this compound or its vehicle (e.g., DMSO, ensuring the final concentration does not exceed 1%).

      • 25 µL of the NOP agonist or its vehicle (for basal binding).

      • 50 µL of the membrane suspension (typically 10-20 µg of protein per well).

      • 50 µL of GDP to achieve a final concentration of 10-100 µM.

  • Pre-incubation:

    • Incubate the plate at 30°C for 15 minutes.

  • Initiation of the Reaction:

    • Add 25 µL of [³⁵S]GTPγS to each well to initiate the binding reaction. The final concentration of [³⁵S]GTPγS should be in the range of 0.05-0.1 nM.

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Termination and Filtration:

    • Terminate the assay by rapid filtration through 96-well filter plates using a cell harvester.

    • Wash the filters three times with 200 µL of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Detection:

    • Dry the filter plates completely.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in each well using a plate scintillation counter.

Data Analysis
  • Calculate Specific Binding: Subtract the non-specific binding (counts in the presence of unlabeled GTPγS) from the total binding for all wells.

  • Generate Concentration-Response Curves: Plot the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding as a function of the logarithm of this compound concentration.

  • Determine IC₅₀: Fit the concentration-response curve using a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to determine the IC₅₀ value of this compound.

  • Calculate pA₂: To determine the apparent affinity constant (pA₂) for a competitive antagonist, perform Schild analysis. This involves generating agonist concentration-response curves in the presence of increasing concentrations of this compound.

Logical Relationship for Data Interpretation

Data_Interpretation cluster_experiment Experimental Data cluster_analysis Data Analysis cluster_results Results cluster_conclusion Conclusion A [³⁵S]GTPγS binding counts B Calculate % Inhibition A->B C Plot Concentration-Response Curve B->C D Non-linear Regression C->D E IC₅₀ Value D->E F pA₂ Value (from Schild Analysis) D->F G Potency and competitive nature of This compound at the NOP receptor E->G F->G

References

Application Notes and Protocols for Ban ORL 24 in Electrophysiology Patch-Clamp Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ban ORL 24 is a potent and selective non-peptide antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), a G protein-coupled receptor (GPCR) that is the fourth member of the opioid receptor family.[1][2] The NOP receptor and its endogenous ligand, N/OFQ, are widely expressed in the central and peripheral nervous systems and are implicated in a variety of physiological and pathological processes, including pain modulation, reward, anxiety, and depression.[3] Activation of the NOP receptor typically leads to neuronal inhibition through the modulation of ion channel activity.[3][4] As a selective antagonist, this compound is a valuable pharmacological tool for elucidating the physiological roles of the N/OFQ-NOP receptor system and for the development of novel therapeutics targeting this pathway.

These application notes provide a comprehensive overview of the use of this compound in electrophysiological patch-clamp studies, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for characterizing its effects on ion channels, and visual representations of the underlying signaling pathways and experimental workflows.

Mechanism of Action

The NOP receptor primarily couples to Gi/o proteins. Activation of the NOP receptor by its endogenous ligand, N/OFQ, initiates a signaling cascade that leads to:

  • Inhibition of voltage-gated calcium channels (VGCCs): NOP receptor activation has been shown to inhibit N-type (CaV2.2), P/Q-type (CaV2.1), and L-type (CaV1) calcium channels. This inhibition reduces calcium influx into the neuron, thereby decreasing neurotransmitter release from presynaptic terminals.

  • Activation of G protein-coupled inwardly rectifying potassium (GIRK) channels: The Gβγ subunits released upon Gi/o activation directly bind to and open GIRK channels (also known as Kir3 channels). This leads to an efflux of potassium ions, resulting in hyperpolarization of the postsynaptic membrane and a decrease in neuronal excitability.

This compound, as a NOP receptor antagonist, is expected to block these N/OFQ-mediated effects. By competing with N/OFQ for binding to the NOP receptor, this compound can prevent the inhibition of VGCCs and the activation of GIRK channels, thereby disinhibiting neuronal activity and neurotransmitter release.

Data Presentation

The following tables summarize the available quantitative data for this compound and the general effects of NOP receptor modulation on ion channels.

ParameterValueCell Type/Assay ConditionReference
Binding Affinity (Ki)
NOP Receptor0.24 nMCHO cells expressing human NOP receptor
Functional Activity (IC50)
NOP Receptor0.27 nMInhibition of N/OFQ-induced [35S]-GTPγS binding in CHO cells
κ-opioid receptor2500 nM
μ-opioid receptor6700 nM
δ-opioid receptor>10000 nM
Effect on Ca2+ Mobilization Inhibits nociceptin-induced Ca2+ mobilizationCHO cells
Effect on K+ Channels Antagonizes NOP receptor-mediated potassium channel activationRat periaqueductal gray slices
Ion Channel TypeEffect of NOP Receptor Agonist (N/OFQ)Expected Effect of this compound (in the presence of N/OFQ)
Voltage-Gated Calcium Channels (VGCCs)
N-type (CaV2.2)InhibitionBlockade of Inhibition
P/Q-type (CaV2.1)InhibitionBlockade of Inhibition
L-type (CaV1)InhibitionBlockade of Inhibition
G protein-coupled Inwardly Rectifying Potassium (GIRK) Channels ActivationBlockade of Activation

Experimental Protocols

Detailed methodologies for key patch-clamp experiments to characterize the effects of this compound are provided below. These protocols can be adapted for use with cultured neurons or acute brain slices.

Protocol 1: Whole-Cell Voltage-Clamp Recording of Voltage-Gated Calcium Currents

Objective: To determine the antagonistic effect of this compound on N/OFQ-mediated inhibition of voltage-gated calcium channels.

Materials:

  • Cells: Cultured neurons (e.g., dorsal root ganglion neurons, hippocampal neurons) or neurons in acute brain slices expressing NOP receptors.

  • External Solution (aCSF): 126 mM NaCl, 2.5 mM KCl, 2 mM MgCl2, 2 mM CaCl2, 1.25 mM NaH2PO4, 26 mM NaHCO3, 10 mM glucose. Bubbled with 95% O2/5% CO2.

  • Internal Solution: 120 mM Cs-methanesulfonate, 10 mM CsCl, 10 mM HEPES, 10 mM EGTA, 4 mM Mg-ATP, 0.3 mM Na-GTP, 5 mM QX-314. pH adjusted to 7.3 with CsOH.

  • Pharmacological Agents:

    • This compound (stock solution in DMSO or water)

    • N/OFQ (stock solution in water)

    • Tetrodotoxin (TTX) (to block voltage-gated sodium channels)

    • Specific blockers for K+ channels (e.g., TEA, 4-AP)

Procedure:

  • Preparation: Prepare cells or brain slices according to standard laboratory procedures.

  • Patch-Clamp Setup: Establish a whole-cell patch-clamp recording configuration.

  • Voltage-Clamp Mode: Clamp the neuron at a holding potential of -80 mV.

  • Isolation of Calcium Currents: Perfuse the cell with external solution containing TTX (e.g., 0.5 µM) and K+ channel blockers to isolate calcium currents.

  • Voltage Protocol: Apply a depolarizing voltage step (e.g., to 0 mV for 50-100 ms) to elicit calcium currents.

  • Baseline Recording: Record stable baseline calcium currents for several minutes.

  • N/OFQ Application: Apply a known concentration of N/OFQ (e.g., 100 nM) to the bath and record the inhibition of the calcium current.

  • Washout: Wash out the N/OFQ to allow the current to recover to baseline.

  • This compound Application: Pre-incubate the cell with the desired concentration of this compound for several minutes.

  • Co-application: While continuing to perfuse with this compound, re-apply the same concentration of N/OFQ.

  • Data Analysis: Measure the peak amplitude of the calcium current before and after drug applications. Calculate the percentage of inhibition by N/OFQ in the absence and presence of this compound. Construct a concentration-response curve for this compound's antagonism.

Protocol 2: Whole-Cell Voltage-Clamp Recording of GIRK Currents

Objective: To determine the antagonistic effect of this compound on N/OFQ-induced activation of GIRK channels.

Materials:

  • Cells: Cultured neurons or neurons in acute brain slices known to express NOP receptors and GIRK channels (e.g., VTA neurons, hippocampal neurons).

  • External Solution (High K+): 90 mM NaCl, 30 mM KCl, 2 mM MgCl2, 2 mM CaCl2, 1.25 mM NaH2PO4, 26 mM NaHCO3, 10 mM glucose. Bubbled with 95% O2/5% CO2.

  • Internal Solution: 130 mM K-gluconate, 10 mM KCl, 10 mM HEPES, 0.2 mM EGTA, 4 mM Mg-ATP, 0.3 mM Na-GTP. pH adjusted to 7.3 with KOH.

  • Pharmacological Agents:

    • This compound (stock solution in DMSO or water)

    • N/OFQ (stock solution in water)

    • TTX (to block voltage-gated sodium channels)

Procedure:

  • Preparation: Prepare cells or brain slices.

  • Patch-Clamp Setup: Establish a whole-cell patch-clamp recording.

  • Voltage-Clamp Mode: Clamp the neuron at a holding potential of -60 mV.

  • Isolation of GIRK Currents: Perfuse with the high K+ external solution containing TTX (0.5 µM).

  • Voltage Ramp Protocol: Apply a voltage ramp from -120 mV to -40 mV over 1 second to determine the current-voltage relationship.

  • Baseline Recording: Record baseline currents.

  • N/OFQ Application: Apply N/OFQ (e.g., 100 nM) to the bath to activate GIRK channels, observed as an increase in the inward current at hyperpolarized potentials.

  • Washout: Wash out the N/OFQ.

  • This compound Application: Pre-incubate with this compound.

  • Co-application: Co-apply N/OFQ in the presence of this compound.

  • Data Analysis: Measure the N/OFQ-induced current at a specific holding potential (e.g., -100 mV). Calculate the percentage of activation by N/OFQ in the absence and presence of this compound.

Protocol 3: Current-Clamp Recording of Neuronal Excitability

Objective: To investigate the effect of this compound on neuronal firing properties by antagonizing the inhibitory effects of N/OFQ.

Materials:

  • Cells: Cultured neurons or neurons in acute brain slices.

  • External Solution (aCSF): Standard aCSF as in Protocol 1.

  • Internal Solution: Standard K-gluconate based internal solution as in Protocol 2.

  • Pharmacological Agents:

    • This compound (stock solution in DMSO or water)

    • N/OFQ (stock solution in water)

Procedure:

  • Preparation: Prepare cells or brain slices.

  • Patch-Clamp Setup: Establish a whole-cell patch-clamp recording.

  • Current-Clamp Mode: Switch to current-clamp mode and record the resting membrane potential.

  • Baseline Firing: Inject a series of depolarizing current steps to elicit action potentials and establish a baseline firing frequency.

  • N/OFQ Application: Apply N/OFQ (e.g., 100 nM) to the bath, which is expected to hyperpolarize the membrane and reduce the number of action potentials fired in response to the current steps.

  • Washout: Wash out the N/OFQ.

  • This compound Application: Pre-incubate with this compound.

  • Co-application: Co-apply N/OFQ in the presence of this compound.

  • Data Analysis: Measure the resting membrane potential, input resistance, and the number of action potentials fired at each current step before and after drug applications.

Mandatory Visualization

Signaling Pathway of this compound Action

Ban_ORL_24_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space N/OFQ N/OFQ NOP Receptor NOP Receptor N/OFQ->NOP Receptor Activates This compound This compound This compound->NOP Receptor Blocks Gi/o Gi/o NOP Receptor->Gi/o Activates VGCC Voltage-Gated Ca2+ Channel Ca_influx Ca2+ Influx (Decreased) VGCC->Ca_influx GIRK GIRK Channel K_efflux K+ Efflux (Increased) GIRK->K_efflux G_alpha Gαi/o Gi/o->G_alpha G_beta_gamma Gβγ Gi/o->G_beta_gamma G_alpha->VGCC Inhibits G_beta_gamma->GIRK Activates Neurotransmitter_Release Neurotransmitter Release (Decreased) Ca_influx->Neurotransmitter_Release Hyperpolarization Hyperpolarization & Decreased Excitability K_efflux->Hyperpolarization Voltage_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis prep_cells Prepare Cultured Neurons or Brain Slices establish_wc Establish Whole-Cell Patch-Clamp prep_cells->establish_wc make_solutions Prepare External and Internal Solutions make_solutions->establish_wc set_vc Set to Voltage-Clamp Mode establish_wc->set_vc isolate_currents Isolate Ca2+ or K+ Currents Pharmacologically set_vc->isolate_currents record_baseline Record Baseline Currents isolate_currents->record_baseline apply_agonist Apply N/OFQ record_baseline->apply_agonist washout1 Washout apply_agonist->washout1 apply_antagonist Apply this compound washout1->apply_antagonist apply_co Co-apply N/OFQ + This compound apply_antagonist->apply_co measure_currents Measure Peak Current Amplitudes apply_co->measure_currents calculate_effect Calculate % Inhibition or Activation measure_currents->calculate_effect plot_curves Construct Concentration- Response Curves calculate_effect->plot_curves Neuronal_Excitability_Logic cluster_condition Condition cluster_receptor Receptor State cluster_channels Ion Channel Activity cluster_outcome Neuronal Outcome N_OFQ N/OFQ Present Ban_ORL_24 This compound Present NOP_active NOP Receptor Activated N_OFQ->NOP_active NOP_inactive NOP Receptor Inactive Ban_ORL_24->NOP_inactive VGCC_inhibited VGCCs Inhibited NOP_active->VGCC_inhibited GIRK_activated GIRKs Activated NOP_active->GIRK_activated VGCC_active VGCCs Active NOP_inactive->VGCC_active GIRK_inactive GIRKs Inactive NOP_inactive->GIRK_inactive Excitability_down Decreased Neuronal Excitability VGCC_inhibited->Excitability_down GIRK_activated->Excitability_down Excitability_normal Normal/Restored Excitability VGCC_active->Excitability_normal GIRK_inactive->Excitability_normal

References

Ban-orl-24 in Behavioral Models of Pain: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ban-orl-24, also known as Compound 24, is a potent and highly selective non-peptide antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), a G protein-coupled receptor implicated in a wide range of physiological and pathological processes, including pain, anxiety, and depression. Its high affinity and selectivity for the NOP receptor over classical opioid receptors make it a valuable pharmacological tool for elucidating the role of the N/OFQ-NOP system in pain modulation. These application notes provide an overview of Ban-orl-24's mechanism of action, detailed protocols for its use in common behavioral models of pain, and a summary of its pharmacological data.

Mechanism of Action and Signaling Pathway

Ban-orl-24 exerts its effects by competitively blocking the binding of the endogenous ligand N/OFQ to the NOP receptor. The NOP receptor is primarily coupled to inhibitory G proteins (Gi/o). Blockade of NOP receptor activation by Ban-orl-24 prevents the downstream signaling cascade that is typically initiated by N/OFQ. This cascade involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, NOP receptor activation normally leads to the inhibition of voltage-gated Ca2+ channels and the activation of G protein-coupled inwardly rectifying K+ (GIRK) channels. By antagonizing the NOP receptor, Ban-orl-24 prevents these cellular events, thereby modulating neuronal excitability and neurotransmitter release in pain pathways.

NOP_Signaling_Pathway cluster_cytosol Cytosol Ban_orl_24 Ban-orl-24 NOP_R NOP Receptor Ban_orl_24->NOP_R Blocks G_protein Gi/o Protein NOP_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates cAMP cAMP ↓ AC->cAMP Ca_influx Ca2+ Influx ↓ Ca_channel->Ca_influx K_efflux K+ Efflux ↑ (Hyperpolarization) K_channel->K_efflux Neuronal_Activity Neuronal Activity ↓ Ca_influx->Neuronal_Activity K_efflux->Neuronal_Activity

Figure 1. Ban-orl-24 signaling pathway at the NOP receptor.

Data Presentation

The following tables summarize the in vitro and in vivo pharmacological data for Ban-orl-24.

Table 1: In Vitro Pharmacological Profile of Ban-orl-24

ParameterSpecies/Cell LineValueReference
Binding Affinity (Ki)
NOP ReceptorHuman (CHO cells)0.24 nM[1]
µ-Opioid ReceptorHuman224 nM[1]
δ-Opioid ReceptorHuman>10,000 nM
κ-Opioid ReceptorHuman2,500 nM
Functional Activity
IC50 (NOP)CHO cells0.27 nM
IC50 (µ-Opioid)-0.224 µM[1]
IC50 (NOP)-50 µM[1]

Table 2: In Vivo Activity of Ban-orl-24 in Behavioral Models of Pain

Pain ModelSpeciesRoute of AdministrationDoseObserved EffectReference
Tail Withdrawal AssayMouse-10 mg/kgAntagonized the pronociceptive and antinociceptive effects of supraspinally and spinally administered N/OFQ, respectively.
Thermal AntinociceptionMousei.v.10 mg/kgAttenuated the duration of BPR1M97-induced thermal antinociception.[1]

Experimental Protocols

Detailed methodologies for key behavioral assays used to evaluate the effects of Ban-orl-24 on pain are provided below.

Experimental Workflow

Experimental_Workflow A Animal Acclimation B Baseline Nociceptive Testing A->B C Ban-orl-24 Administration B->C D Post-treatment Nociceptive Testing C->D E Data Analysis D->E

Figure 2. General experimental workflow for in vivo pain studies.

Tail Immersion/Withdrawal Test (Thermal Nociception)

Objective: To assess the spinal analgesic effects of Ban-orl-24 against a thermal stimulus.

Materials:

  • Male mice (e.g., C57BL/6, 20-25 g)

  • Ban-orl-24 solution

  • Vehicle control (e.g., saline, DMSO/Tween/saline mixture)

  • Water bath maintained at a constant temperature (e.g., 52 ± 0.5°C)

  • Animal restrainer

  • Stopwatch

Protocol:

  • Acclimation: Acclimate mice to the testing room for at least 30 minutes before the experiment. Gently handle the mice and accustom them to the restrainer.

  • Baseline Measurement: Gently restrain the mouse and immerse the distal third of its tail into the hot water bath. Start the stopwatch immediately.

  • Record the latency (in seconds) for the mouse to flick or withdraw its tail from the water. This is the baseline tail withdrawal latency (TWL).

  • A cut-off time (e.g., 10-15 seconds) must be established to prevent tissue damage. If the mouse does not withdraw its tail within the cut-off time, remove the tail and assign the cut-off time as the latency.

  • Drug Administration: Administer Ban-orl-24 or vehicle via the desired route (e.g., intravenous, intraperitoneal).

  • Post-treatment Measurement: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), repeat the tail immersion procedure and record the TWL.

  • Data Analysis: The effect of Ban-orl-24 is typically expressed as the percentage of the maximal possible effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

Hargreaves Test (Thermal Hyperalgesia)

Objective: To evaluate the ability of Ban-orl-24 to reverse thermal hyperalgesia in models of inflammatory or neuropathic pain.

Materials:

  • Male rats or mice

  • Ban-orl-24 solution and vehicle

  • Hargreaves apparatus (plantar test)

  • Plexiglas enclosures

  • Inflammatory agent (e.g., Complete Freund's Adjuvant - CFA) or surgical model of neuropathic pain (e.g., Chronic Constriction Injury - CCI)

Protocol:

  • Induction of Hyperalgesia (if applicable):

    • Inflammatory Pain: Inject CFA (e.g., 50 µL of a 1 mg/mL solution) into the plantar surface of one hind paw. Allow 24-48 hours for inflammation and hyperalgesia to develop.

    • Neuropathic Pain: Perform CCI surgery on the sciatic nerve. Allow several days for neuropathic pain behaviors to manifest.

  • Acclimation: Place the animals in the Plexiglas enclosures on the glass surface of the Hargreaves apparatus and allow them to acclimate for at least 30 minutes.

  • Baseline Measurement: Position the radiant heat source under the plantar surface of the hind paw to be tested. Activate the heat source.

  • The apparatus will automatically record the time taken for the animal to withdraw its paw. This is the paw withdrawal latency (PWL). A cut-off time (e.g., 20-30 seconds) should be set to avoid tissue damage.

  • Drug Administration: Administer Ban-orl-24 or vehicle.

  • Post-treatment Measurement: Measure the PWL at various time points after drug administration.

  • Data Analysis: An increase in PWL in the treated group compared to the vehicle group indicates an anti-hyperalgesic effect. Data are typically presented as the mean PWL (in seconds) ± SEM.

Von Frey Test (Mechanical Allodynia)

Objective: To determine the effect of Ban-orl-24 on mechanical sensitivity, particularly in models of neuropathic pain.

Materials:

  • Male rats or mice

  • Ban-orl-24 solution and vehicle

  • Set of calibrated von Frey filaments

  • Elevated mesh platform with Plexiglas enclosures

Protocol:

  • Induction of Allodynia (if applicable): Use a model of neuropathic pain such as CCI or spinal nerve ligation (SNL).

  • Acclimation: Place the animals in the enclosures on the mesh platform and allow them to acclimate for 30-60 minutes until exploratory behavior ceases.

  • Baseline Measurement:

    • Apply the von Frey filaments to the mid-plantar surface of the hind paw with sufficient force to cause the filament to bend.

    • Use the "up-down" method to determine the 50% paw withdrawal threshold (PWT). Start with a filament in the middle of the range (e.g., 2.0 g).

    • A positive response is a sharp withdrawal, flinching, or licking of the paw.

    • If there is a positive response, use the next smaller filament. If there is no response, use the next larger filament.

    • The 50% PWT is calculated using a specific formula based on the pattern of responses.

  • Drug Administration: Administer Ban-orl-24 or vehicle.

  • Post-treatment Measurement: Determine the PWT at various time points after drug administration.

  • Data Analysis: An increase in the PWT (in grams) in the treated group compared to the vehicle group indicates an anti-allodynic effect. Data are presented as the mean PWT (in grams) ± SEM.

Conclusion

Ban-orl-24 is a valuable research tool for investigating the role of the N/OFQ-NOP receptor system in pain modulation. Its high potency and selectivity allow for the specific interrogation of this system in various behavioral models of nociception, inflammatory pain, and neuropathic pain. The protocols outlined in these application notes provide a framework for the in vivo characterization of Ban-orl-24 and other NOP receptor ligands. Further research is warranted to fully elucidate the therapeutic potential of NOP receptor antagonists in the management of different pain states.

References

Application of Ban orl 24 in Anxiety Research Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ban orl 24 is a potent and selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL-1) receptor.[1][2][3][4][5] The NOP receptor is a G protein-coupled receptor involved in a wide range of physiological and pathological processes, including pain, reward, and mood regulation. The role of the NOP receptor system in anxiety is complex; activation of the NOP receptor has been shown to produce anxiolytic-like effects in some preclinical models, while blockade with antagonists has yielded conflicting results, with some studies suggesting anxiolytic potential, particularly in stressed individuals.

Pharmacological Profile of this compound

This compound exhibits high affinity and selectivity for the NOP receptor. Its pharmacological characteristics, compiled from various sources, are summarized in the table below.

ParameterValueSpecies/SystemReference
Ki 0.24 nMHuman NOP receptor (CHO cells)
pKi 9.62-
IC50 (NOP) 0.27 nMNOP receptor
IC50 (κ-opioid receptor) 2500 nMκ-opioid receptor
IC50 (μ-opioid receptor) 6700 nMμ-opioid receptor
IC50 (δ-opioid receptor) >10000 nMδ-opioid receptor
In Vivo Dose (Antagonism of locomotor effects) 10 mg/kgMouse

Signaling Pathway

The NOP receptor is a Gi/o-coupled GPCR. Upon binding of its endogenous ligand N/OFQ, it inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. It also modulates ion channels, leading to the activation of inwardly rectifying potassium channels and inhibition of voltage-gated calcium channels. This compound, as a NOP receptor antagonist, is expected to block these downstream effects of N/OFQ or other NOP receptor agonists.

NOP_Signaling_Pathway cluster_membrane Cell Membrane NOP NOP Receptor Gi_Go Gi/o NOP->Gi_Go AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP K_channel K+ Channel Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Ca_channel Ca2+ Channel Neurotransmission ↓ Neurotransmitter Release Ca_channel->Neurotransmission Ban_orl_24 This compound Ban_orl_24->NOP NOFQ N/OFQ NOFQ->NOP Gi_Go->AC Gi_Go->K_channel Gi_Go->Ca_channel

NOP Receptor Signaling Pathway

Experimental Protocols for Anxiety Research Models

The following are detailed protocols for three widely used rodent models of anxiety-like behavior. These protocols can be adapted to assess the effects of this compound.

Elevated Plus Maze (EPM) Test

The EPM test is a widely used model to assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.

Experimental Workflow

EPM_Workflow cluster_pre Pre-Test cluster_test Test Phase cluster_post Post-Test Habituation Animal Habituation (e.g., 60 min in testing room) Drug_Admin This compound or Vehicle Administration Habituation->Drug_Admin Placement Place animal in center of EPM Drug_Admin->Placement Exploration Allow 5-10 min free exploration Placement->Exploration Recording Record behavior (video tracking) Exploration->Recording Removal Return animal to home cage Recording->Removal Data_Analysis Analyze video data Recording->Data_Analysis Cleaning Clean maze thoroughly Removal->Cleaning

Elevated Plus Maze Experimental Workflow

Protocol

  • Apparatus: A plus-shaped maze with two open arms and two closed arms of equal dimensions, elevated from the floor.

  • Animals: Adult mice or rats, handled for several days prior to testing.

  • Procedure:

    • Acclimate the animals to the testing room for at least 60 minutes before the experiment.

    • Administer this compound or vehicle at a predetermined time before the test (e.g., 30-60 minutes for intraperitoneal injection). The dose and route of administration should be determined in preliminary studies.

    • Gently place the animal in the center of the maze, facing one of the open arms.

    • Allow the animal to freely explore the maze for a 5 to 10-minute session.

    • Record the session using an overhead video camera connected to a tracking software.

    • After the session, return the animal to its home cage.

    • Thoroughly clean the maze with 70% ethanol between trials to remove any olfactory cues.

  • Data Analysis:

    • Time spent in the open arms vs. closed arms.

    • Number of entries into the open arms vs. closed arms.

    • Total distance traveled (as a measure of general locomotor activity).

    • An anxiolytic effect is typically indicated by an increase in the time spent and/or entries into the open arms.

Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior. Rodents naturally tend to stay close to the walls (thigmotaxis) in a novel, open environment. Anxiolytics can increase the time spent in the center of the arena.

Experimental Workflow

OFT_Workflow cluster_pre Pre-Test cluster_test Test Phase cluster_post Post-Test Habituation Animal Habituation (e.g., 30-60 min in testing room) Drug_Admin This compound or Vehicle Administration Habituation->Drug_Admin Placement Place animal in center of open field Drug_Admin->Placement Exploration Allow 10-20 min free exploration Placement->Exploration Recording Record behavior (video tracking) Exploration->Recording Removal Return animal to home cage Recording->Removal Data_Analysis Analyze video data Recording->Data_Analysis Cleaning Clean arena thoroughly Removal->Cleaning

Open Field Test Experimental Workflow

Protocol

  • Apparatus: A square or circular arena with high walls, typically made of a non-porous material. The arena is often divided into a central and a peripheral zone by the analysis software.

  • Animals: Adult mice or rats.

  • Procedure:

    • Habituate the animals to the testing room for 30-60 minutes.

    • Administer this compound or vehicle.

    • Gently place the animal in the center of the open field arena.

    • Allow the animal to explore the arena for a 10 to 20-minute session.

    • Record the session with an overhead video camera and tracking software.

    • Return the animal to its home cage.

    • Clean the arena thoroughly with 70% ethanol between animals.

  • Data Analysis:

    • Time spent in the center zone vs. the periphery.

    • Distance traveled in the center vs. the periphery.

    • Total distance traveled (locomotor activity).

    • Rearing frequency (exploratory behavior).

    • An anxiolytic effect is suggested by increased time and activity in the center of the arena.

Light-Dark Box Test

This test is based on the conflict between the innate aversion of rodents to brightly lit areas and their tendency to explore a novel environment.

Experimental Workflow

LDB_Workflow cluster_pre Pre-Test cluster_test Test Phase cluster_post Post-Test Habituation Animal Habituation (e.g., 30-60 min in testing room) Drug_Admin This compound or Vehicle Administration Habituation->Drug_Admin Placement Place animal in light compartment Drug_Admin->Placement Exploration Allow 10-20 min free exploration Placement->Exploration Recording Record behavior (automated sensors or video) Exploration->Recording Removal Return animal to home cage Recording->Removal Data_Analysis Analyze recorded data Recording->Data_Analysis Cleaning Clean apparatus thoroughly Removal->Cleaning

Light-Dark Box Test Experimental Workflow

Protocol

  • Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment, with an opening connecting the two.

  • Animals: Adult mice or rats.

  • Procedure:

    • Acclimate the animals to the testing room.

    • Administer this compound or vehicle.

    • Place the animal in the center of the light compartment, facing away from the opening.

    • Allow the animal to explore the apparatus for a 10 to 20-minute session.

    • Behavior is recorded, often using automated photobeam detectors or a video tracking system.

    • Return the animal to its home cage.

    • Clean the apparatus between trials.

  • Data Analysis:

    • Time spent in the light compartment vs. the dark compartment.

    • Latency to first enter the dark compartment.

    • Number of transitions between the two compartments.

    • An anxiolytic effect is indicated by an increase in the time spent in the light compartment and the number of transitions.

This compound is a valuable research tool for investigating the role of the NOP receptor system. While its direct effects on anxiety-related behaviors have not been extensively reported, the provided protocols for standard anxiety models offer a framework for such investigations. Researchers should carefully consider dose-response relationships and the potential influence of basal anxiety levels and stress on the effects of this compound. The complex role of the NOP receptor in anxiety suggests that the effects of its antagonists may be nuanced and context-dependent.

References

Application Notes and Protocols: Targeting the Nociceptin/Orphanin FQ (N/OFQ) System in Rodent Models of Addiction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nociceptin/orphanin FQ (N/OFQ) system and its receptor, the NOP receptor, have emerged as a critical area of interest in the neurobiology of addiction.[1][2][3][4] This system is deeply involved in modulating the brain's reward and motivation pathways, which are central to the development and maintenance of substance use disorders.[1] Unlike classical opioid receptors, activation of the NOP receptor does not appear to have reinforcing effects on its own, making it an attractive target for therapeutic intervention. Preclinical studies in rodent models have demonstrated that modulation of the N/OFQ system can significantly impact the rewarding and reinforcing effects of various drugs of abuse, including opioids, stimulants, and alcohol.

These application notes provide a comprehensive overview of the role of the N/OFQ system in addiction, with a focus on experimental protocols and data presentation for researchers utilizing rodent models.

Signaling Pathways and Mechanism of Action

The N/OFQ system exerts its influence on addiction-related behaviors primarily through the modulation of key neurotransmitter systems, most notably the mesolimbic dopamine system. NOP receptors are highly expressed in brain regions critical for reward and reinforcement, such as the ventral tegmental area (VTA) and the nucleus accumbens (NAc).

Activation of NOP receptors by its endogenous ligand, N/OFQ, or synthetic agonists generally leads to an inhibition of neuronal activity and neurotransmitter release. This inhibitory action is thought to counteract the dopamine-releasing effects of many drugs of abuse. For instance, administration of N/OFQ has been shown to reduce both basal and drug-stimulated dopamine levels in the mesolimbic pathway.

Conversely, NOP receptor antagonists are being investigated for their potential to treat conditions like depression and Parkinson's disease. In the context of addiction, the effects of antagonists are more complex and require further investigation to fully elucidate their therapeutic potential.

N_OFQ_Signaling_in_Addiction cluster_VTA Ventral Tegmental Area (VTA) cluster_NAc Nucleus Accumbens (NAc) VTA_DA_Neuron Dopamine Neuron Dopamine Dopamine VTA_DA_Neuron->Dopamine Release GABA_Interneuron GABA Interneuron GABA_Interneuron->VTA_DA_Neuron Inhibits (-) NAc_Neuron Medium Spiny Neuron Reward_Reinforcement Reward & Reinforcement NAc_Neuron->Reward_Reinforcement Leads to Dopamine->NAc_Neuron Activates Drugs_of_Abuse Drugs of Abuse (e.g., Cocaine, Opioids) Drugs_of_Abuse->VTA_DA_Neuron + N_OFQ_Agonist N/OFQ Agonist NOP_Receptor_GABA NOP Receptor N_OFQ_Agonist->NOP_Receptor_GABA Activates NOP_Receptor_DA NOP Receptor N_OFQ_Agonist->NOP_Receptor_DA Activates NOP_Receptor_GABA->GABA_Interneuron Inhibits (-) NOP_Receptor_DA->VTA_DA_Neuron Inhibits (-)

Figure 1: N/OFQ system's modulation of the mesolimbic dopamine pathway.

Experimental Protocols in Rodent Models

A variety of well-established rodent models are utilized to assess the abuse potential of drugs and the efficacy of potential therapeutic agents.

Intravenous Self-Administration (IVSA)

This model is considered the gold standard for assessing the reinforcing properties of a drug.

Objective: To determine if an animal will learn to perform a specific action (e.g., lever press) to receive a drug infusion.

Methodology:

  • Surgery: Rats or mice are surgically implanted with an intravenous catheter into the jugular vein. The catheter is externalized on the back of the animal.

  • Acquisition: Animals are placed in operant conditioning chambers equipped with two levers. A press on the "active" lever results in an infusion of the drug, while a press on the "inactive" lever has no consequence. Sessions are typically conducted daily.

  • Maintenance: Once a stable pattern of self-administration is established, the effects of a NOP receptor modulator can be assessed by administering it prior to the self-administration session.

  • Extinction and Reinstatement: Following stable self-administration, the drug can be withheld (extinction). Once lever pressing decreases, reinstatement of drug-seeking behavior can be triggered by a small, non-contingent "priming" dose of the drug, a drug-associated cue, or a stressor. The effect of NOP receptor modulators on reinstatement can then be evaluated.

IVSA_Workflow Surgery Catheter Implantation Acquisition Acquisition of Self-Administration Surgery->Acquisition Maintenance Stable Self-Administration Acquisition->Maintenance Extinction Extinction (No Drug) Maintenance->Extinction Treatment NOP Modulator Administration Maintenance->Treatment Reinstatement Reinstatement Test (Cue, Stress, or Drug Prime) Extinction->Reinstatement Reinstatement->Treatment

Figure 2: Experimental workflow for intravenous self-administration studies.
Conditioned Place Preference (CPP)

CPP is a classical conditioning paradigm used to measure the rewarding effects of a drug.

Objective: To assess an animal's preference for an environment that has been previously paired with a drug.

Methodology:

  • Apparatus: A two-chambered box with distinct visual and tactile cues in each chamber.

  • Pre-conditioning (Baseline): The animal is allowed to freely explore both chambers to determine any initial preference.

  • Conditioning: Over several days, the animal receives the drug and is confined to one chamber, and receives a vehicle injection (e.g., saline) and is confined to the other chamber.

  • Post-conditioning (Test): The animal is again allowed to freely explore both chambers, and the time spent in each chamber is recorded. An increase in time spent in the drug-paired chamber indicates a conditioned place preference.

  • Intervention: NOP receptor modulators can be administered before the drug conditioning sessions to assess their ability to block the acquisition of CPP, or before the test session to evaluate their effect on the expression of CPP.

Alcohol Consumption Models

These models are used to study voluntary alcohol intake.

Objective: To measure the amount of alcohol an animal will voluntarily consume.

Methodology:

  • Two-Bottle Choice: Rodents are given access to two drinking bottles, one containing water and the other an alcohol solution. The volume consumed from each bottle is measured daily.

  • Drinking in the Dark: This model is designed to induce high levels of alcohol consumption by taking advantage of the rodents' nocturnal activity patterns.

  • Vapor Chambers: Animals are exposed to intermittent alcohol vapor to induce dependence.

Data Presentation

Quantitative data from these experiments should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Effects of NOP Receptor Agonists on Drug Self-Administration

Drug of AbuseRodent Species/StrainNOP AgonistDose RangeRoute of AdministrationEffect on Self-Administration
CocaineRat (Wistar)N/OFQ0.1 - 1.0 nmolICVDecrease
MorphineMouse (C57BL/6J)Ro 64-61980.3 - 3.0 mg/kgIPDecrease
AmphetamineRat (Sprague-Dawley)N/OFQ0.5 - 2.0 nmolICVDecrease
AlcoholRat (Long-Evans)Ro 64-61981.0 - 5.0 mg/kgIPDecrease

ICV: Intracerebroventricular; IP: Intraperitoneal

Table 2: Effects of NOP Receptor Modulators on Conditioned Place Preference

Drug of AbuseRodent Species/StrainNOP ModulatorDose RangeRoute of AdministrationEffect on CPP
MorphineMouse (CD-1)N/OFQ0.5 - 5.0 µgICVBlocked Acquisition
CocaineRat (Wistar)J-113397 (Antagonist)1.0 - 10.0 mg/kgIPAttenuated Expression
AlcoholMouse (C57BL/6J)Ro 64-6198 (Agonist)0.3 - 3.0 mg/kgSCBlocked Acquisition

SC: Subcutaneous

Conclusion

The N/OFQ system represents a promising target for the development of novel pharmacotherapies for addiction. The rodent models and protocols outlined in these application notes provide a robust framework for investigating the efficacy of NOP receptor modulators. Careful experimental design and clear data presentation are crucial for advancing our understanding of this complex system and its therapeutic potential. Further research is needed to fully characterize the role of both NOP receptor agonists and antagonists in the different phases of the addiction cycle, including craving, withdrawal, and relapse.

References

Application Notes and Protocols for Investigating the In Vivo Anti-Tumor Efficacy of Ban orl 24

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ban orl 24 is a potent and selective non-peptide antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), a G protein-coupled receptor implicated in a variety of physiological processes.[1][2] Emerging evidence suggests a role for the NOP receptor system in cancer progression. Studies have indicated that the NOP receptor is overexpressed in certain malignancies, such as non-small cell lung cancer (NSCLC), where its activation has been shown to promote tumor cell proliferation and invasion.[3] Conversely, antagonism of the NOP receptor may represent a novel therapeutic strategy to inhibit tumor growth. These application notes provide a comprehensive overview and detailed protocols for investigating the anti-tumor effects of this compound in vivo using a xenograft mouse model.

Mechanism of Action and Signaling Pathway

The proposed anti-tumor activity of this compound is predicated on its ability to block the signaling cascades initiated by the binding of the endogenous ligand N/OFQ to the NOP receptor on cancer cells. In some cancer types, activation of the NOP receptor has been linked to the PI3K/Akt signaling pathway, a critical regulator of cell survival, proliferation, and growth.[3] By antagonizing the NOP receptor, this compound is hypothesized to inhibit the activation of PI3K and its downstream effector Akt, leading to decreased cell proliferation and survival.

Furthermore, the N/OFQ-NOP receptor system has been shown to modulate cell migration. Therefore, this compound may also exert anti-tumor effects by interfering with the migratory and invasive properties of cancer cells.

Key Characteristics of this compound

PropertyValueReference
Target Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP)
Action Antagonist
Ki 0.24 nM (in CHO cells)
Formulation Soluble in DMSO and waterMCE Data Sheet

Experimental Protocols

In Vivo Xenograft Tumor Growth Study

This protocol outlines a typical workflow for evaluating the efficacy of this compound in a subcutaneous xenograft mouse model.

experimental_workflow cluster_prep Preparation cluster_implantation Tumor Implantation cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis cell_culture Cancer Cell Line Culture & Expansion cell_harvest Cell Harvest & Preparation cell_culture->cell_harvest animal_acclimatization Animal Acclimatization (e.g., Athymic Nude Mice) subcutaneous_injection Subcutaneous Injection of Cells animal_acclimatization->subcutaneous_injection cell_harvest->subcutaneous_injection tumor_growth Tumor Growth to Palpable Size subcutaneous_injection->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment_administration This compound or Vehicle Administration randomization->treatment_administration monitoring Tumor Volume & Body Weight Measurement treatment_administration->monitoring Repeated Cycles euthanasia Euthanasia & Tumor Excision monitoring->euthanasia data_analysis Data Analysis (e.g., Tumor Growth Inhibition) euthanasia->data_analysis histology Histological Analysis (e.g., IHC for Ki-67, p-Akt) euthanasia->histology

Figure 1: Experimental workflow for in vivo xenograft study.

1. Cell Culture and Preparation

  • Cell Line Selection: Choose a cancer cell line with documented NOP receptor expression (e.g., A549 for NSCLC).

  • Culture Conditions: Culture the selected cells in their recommended growth medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C and 5% CO2.

  • Cell Harvesting: When cells reach 70-80% confluency, harvest them using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS) and perform a cell count using a hemocytometer or an automated cell counter.

  • Cell Suspension: Resuspend the cells in sterile PBS or serum-free medium at a concentration of 5 x 10^6 to 10 x 10^6 cells per 100 µL. For enhanced tumor take, cells can be resuspended in a 1:1 mixture of PBS and Matrigel. Keep the cell suspension on ice until injection.

2. Animal Model and Tumor Implantation

  • Animal Strain: Use immunocompromised mice, such as athymic nude (nu/nu) or SCID mice, to prevent rejection of the human tumor xenograft.

  • Acclimatization: Allow the mice to acclimate to the animal facility for at least one week prior to the experiment.

  • Implantation: Anesthetize the mice using an appropriate anesthetic agent. Subcutaneously inject 100 µL of the prepared cell suspension into the right flank of each mouse using a 27-gauge needle.

3. This compound Formulation and Administration

  • Formulation: Prepare a stock solution of this compound in DMSO. For administration, dilute the stock solution in a suitable vehicle, such as a mixture of PEG300, Tween-80, and saline. A recommended vehicle composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Prepare fresh dilutions daily.

  • Dosage: Based on preclinical studies of other small molecule antagonists, a starting dose range of 5-20 mg/kg can be explored. A dose-ranging study is recommended to determine the optimal dose.

  • Administration: Once the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control and this compound treatment group). Administer this compound or the vehicle control via intraperitoneal (i.p.) or intravenous (i.v.) injection daily or as determined by pharmacokinetic studies.

4. Tumor Monitoring and Endpoint

  • Tumor Measurement: Measure the tumor dimensions (length and width) using digital calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.

  • Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of systemic toxicity.

  • Endpoint: The study can be terminated when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if the animals show signs of excessive distress or weight loss (>20%).

  • Tumor Excision: At the end of the study, euthanize the mice and carefully excise the tumors. Record the final tumor weight.

  • Tissue Processing: A portion of the tumor tissue can be snap-frozen in liquid nitrogen for molecular analysis (e.g., Western blot), and the remainder can be fixed in 10% neutral buffered formalin for histological analysis.

Data Presentation and Analysis

Summarize the quantitative data in the following tables for clear comparison.

Table 1: In Vivo Anti-Tumor Efficacy of this compound

Treatment GroupNumber of AnimalsMean Initial Tumor Volume (mm³) ± SEMMean Final Tumor Volume (mm³) ± SEMMean Final Tumor Weight (g) ± SEMTumor Growth Inhibition (%)
Vehicle Control
This compound (Dose 1)
This compound (Dose 2)

Tumor Growth Inhibition (%) = [1 - (Mean final tumor volume of treated group / Mean final tumor volume of control group)] x 100

Table 2: Animal Body Weight

Treatment GroupMean Initial Body Weight (g) ± SEMMean Final Body Weight (g) ± SEMPercent Body Weight Change
Vehicle Control
This compound (Dose 1)
This compound (Dose 2)
Proposed Signaling Pathway for this compound Action

The following diagram illustrates the hypothesized signaling pathway through which this compound may exert its anti-tumor effects.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular N_OFQ N/OFQ NOP_receptor NOP Receptor N_OFQ->NOP_receptor Binds & Activates Ban_orl_24 This compound Ban_orl_24->NOP_receptor Binds & Inhibits PI3K PI3K NOP_receptor->PI3K Activates Akt Akt PI3K->Akt Activates Cell_Proliferation Cell Proliferation & Survival Akt->Cell_Proliferation Promotes

References

Application Notes and Protocols: Pharmacokinetic Profile of Banoxantrone (AQ4N) in Plasma and Brain Tissue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Banoxantrone (also known as AQ4N) is a bioreductive prodrug with antineoplastic activity designed to target hypoxic cells within solid tumors.[1][2] Under low-oxygen conditions, Banoxantrone is converted by cytochrome P450 enzymes to its active cytotoxic form, AQ4.[1][2] The active metabolite, AQ4, functions as a potent DNA intercalator and a topoisomerase II inhibitor, leading to the inhibition of DNA replication and repair in cancer cells.[1] Understanding the pharmacokinetic profile, particularly the half-life in plasma and the extent of brain tissue penetration, is critical for evaluating its therapeutic potential for central nervous system (CNS) malignancies.

These notes provide a summary of representative pharmacokinetic data for Banoxantrone and detailed protocols for its determination in a preclinical setting.

Pharmacokinetic Data: Banoxantrone Half-Life

The following table summarizes hypothetical, yet representative, pharmacokinetic parameters for Banoxantrone in a murine model following a single intravenous administration. These values are intended to serve as a benchmark for experimental design and data interpretation.

ParameterPlasmaBrain Tissue
Terminal Half-life (t½) 1.2 hours0.8 hours (estimated)
Time to Peak Concentration (Tmax) 0.25 hours0.5 hours
Peak Concentration (Cmax) 850 ng/mL45 ng/g
Area Under the Curve (AUC) 1500 ng·h/mL90 ng·h/g

Note: Data presented are hypothetical and for illustrative purposes. Actual experimental results may vary. A general biological half-life for Banoxantrone has been reported to be between 0.64 to 0.83 hours.

Experimental Protocols

Protocol for Determination of Banoxantrone Half-Life in Mouse Plasma

This protocol details the procedure for quantifying Banoxantrone concentrations in mouse plasma over time to determine its pharmacokinetic profile.

3.1.1 Materials and Reagents

  • Banoxantrone (AQ4N)

  • Vehicle solution (e.g., 5% DMSO, 40% PEG300, 55% sterile water)

  • Male BALB/c mice (8-10 weeks old)

  • Microcentrifuge tubes

  • Heparinized capillary tubes

  • Syringes and needles

  • Centrifuge

  • -80°C freezer

  • LC-MS/MS system

3.1.2 Procedure

  • Animal Dosing:

    • Acclimatize animals for at least 7 days prior to the experiment.

    • Prepare a 10 mg/mL solution of Banoxantrone in the vehicle.

    • Administer a single intravenous (IV) bolus dose of 5 mg/kg Banoxantrone via the tail vein.

  • Blood Sample Collection:

    • Collect blood samples (approximately 50 µL) at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-administration.

    • For each time point, use a cohort of at least 3 mice.

    • Collect blood via retro-orbital sinus or tail-tip bleeding into heparinized tubes.

  • Plasma Preparation:

    • Immediately following collection, centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant (plasma) and transfer to a clean, labeled microcentrifuge tube.

    • Store plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Perform protein precipitation on plasma samples by adding acetonitrile.

    • Analyze the concentration of Banoxantrone in the processed samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the mean plasma concentration of Banoxantrone versus time.

    • Calculate the terminal half-life (t½) using non-compartmental analysis from the terminal slope of the log-linear plasma concentration-time curve. The half-life is calculated using the formula: t½ = 0.693 / k_el, where k_el is the elimination rate constant.

Protocol for Determination of Banoxantrone Half-Life in Mouse Brain Tissue

This protocol outlines the methodology for measuring Banoxantrone concentrations in brain tissue to assess its ability to cross the blood-brain barrier and its persistence in the CNS.

3.2.1 Materials and Reagents

  • All materials from Protocol 3.1

  • Phosphate-buffered saline (PBS), ice-cold

  • Tissue homogenizer

  • Precision balance

3.2.2 Procedure

  • Animal Dosing:

    • Follow the same dosing procedure as described in Protocol 3.1.1.

  • Tissue Collection:

    • At the same time points designated for blood collection, euthanize a corresponding cohort of mice.

    • Immediately perfuse the circulatory system with ice-cold PBS to remove residual blood from the brain.

    • Carefully dissect the whole brain, rinse with cold PBS, blot dry, and record the wet weight.

    • Snap-freeze the brain tissue in liquid nitrogen and store at -80°C until analysis.

  • Brain Homogenate Preparation:

    • Thaw the brain tissue on ice.

    • Add a measured volume of cold PBS to the tissue (e.g., a 1:3 weight-to-volume ratio).

    • Homogenize the tissue until a uniform consistency is achieved.

  • Sample Analysis:

    • Perform protein precipitation on the brain homogenate samples.

    • Quantify the concentration of Banoxantrone using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the concentration of Banoxantrone per gram of brain tissue (ng/g).

    • Plot the mean brain tissue concentration versus time.

    • Estimate the brain tissue half-life using non-compartmental analysis, similar to the plasma data analysis.

Visualizations

Experimental Workflow for Pharmacokinetic Analysis

G cluster_dosing Dosing Phase cluster_sampling Sampling Phase cluster_processing Sample Processing cluster_analysis Analysis Phase Dosing Administer Banoxantrone (IV) to Mouse Cohorts Blood Collect Blood Samples at Time Points Dosing->Blood Brain Collect Brain Tissue at Time Points Dosing->Brain Plasma Prepare Plasma via Centrifugation Blood->Plasma Homogenate Prepare Brain Homogenate Brain->Homogenate LCMS Quantify Banoxantrone (LC-MS/MS) Plasma->LCMS Homogenate->LCMS PK Pharmacokinetic Modeling (t½, Cmax, AUC) LCMS->PK

Caption: Workflow for determining the pharmacokinetic profile of Banoxantrone.

Signaling Pathway of Banoxantrone Action

G cluster_env Tumor Microenvironment cluster_cell Cancer Cell Hypoxia Hypoxic Conditions CYP450 Cytochrome P450 Enzymes Hypoxia->CYP450 Upregulates AQ4 AQ4 [Active Cytotoxin] CYP450->AQ4 Activates AQ4N Banoxantrone (AQ4N) [Prodrug] AQ4N->AQ4 Bioreduction DNA Nuclear DNA AQ4->DNA Intercalates TopoII Topoisomerase II AQ4->TopoII Inhibits Replication DNA Replication & Repair Blocked DNA->Replication TopoII->Replication Apoptosis Cell Death Replication->Apoptosis

Caption: Mechanism of action for Banoxantrone in hypoxic cancer cells.

References

Application Note: Immunohistochemical Analysis of Nociceptin Receptor (NOP) Expression in Tissues Treated with BAN ORL 24

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

BAN ORL 24 is a potent and selective non-peptide antagonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), a G-protein coupled receptor involved in numerous physiological processes, including pain, anxiety, and reward.[1][2][3][4] Immunohistochemistry (IHC) is an invaluable technique for visualizing the anatomical distribution and cellular localization of the NOP receptor and downstream signaling molecules.[5] This application note provides a detailed protocol for performing IHC on formalin-fixed, paraffin-embedded (FFPE) tissues that have been treated with this compound, enabling researchers to investigate receptor expression, localization, and potential regulation following antagonist administration.

Principle of the Method

Immunohistochemistry leverages the principle of specific antigen-antibody binding to detect proteins in tissue sections. In this protocol, a primary antibody specifically recognizes the NOP receptor. A secondary antibody, conjugated to an enzyme like horseradish peroxidase (HRP), then binds to the primary antibody. The addition of a chromogenic substrate (e.g., DAB) results in a colored precipitate at the antigen site, allowing for visualization with a light microscope. The intensity of the staining can be used for semi-quantitative or quantitative analysis of protein expression.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific antibodies and tissue types.

1. Materials and Reagents

  • Tissue: Formalin-fixed, paraffin-embedded (FFPE) tissue blocks (e.g., brain, spinal cord) from control and this compound-treated subjects.

  • Primary Antibody: Rabbit or Mouse anti-NOP Receptor (anti-ORL1) antibody. Validation of antibody specificity is critical.

  • Secondary Antibody: HRP-conjugated Goat anti-Rabbit or anti-Mouse IgG.

  • Antigen Retrieval Solution: Sodium Citrate Buffer (10 mM, pH 6.0) or Tris-EDTA Buffer (pH 9.0).

  • Blocking Buffers:

    • Hydrogen Peroxide (3%) for quenching endogenous peroxidase activity.

    • Normal Goat Serum (5-10%) in PBS for blocking non-specific antibody binding.

  • Detection System: DAB (3,3'-Diaminobenzidine) chromogen kit.

  • Counterstain: Harris' Hematoxylin.

  • Wash Buffer: Phosphate Buffered Saline with 0.1% Tween 20 (PBS-T).

  • Mounting Medium: Permanent mounting medium (e.g., DPX).

  • General Reagents: Xylene, Ethanol (100%, 95%, 70%), Deionized water.

  • Equipment: Microtome, slide warmer, water bath or steamer, humidified staining chamber, light microscope.

2. Step-by-Step Methodology

a. Deparaffinization and Rehydration

  • Cut FFPE tissue sections at 4-5 µm thickness and mount on positively charged slides.

  • Dry slides overnight at 37°C or for 1 hour at 60°C.

  • Immerse slides in Xylene: 2 changes for 10 minutes each.

  • Rehydrate through a graded series of ethanol:

    • 100% Ethanol: 2 changes for 5 minutes each.

    • 95% Ethanol: 1 change for 3 minutes.

    • 70% Ethanol: 1 change for 3 minutes.

  • Rinse slides in running deionized water for 5 minutes.

b. Antigen Retrieval This step is crucial for unmasking epitopes cross-linked by formalin fixation.

  • Pre-heat antigen retrieval solution in a water bath or steamer to 95-100°C.

  • Immerse slides in the hot retrieval solution and incubate for 20-40 minutes.

  • Remove the container and allow slides to cool to room temperature for 20 minutes.

  • Rinse sections in PBS-T for 2x5 minutes.

c. Staining Procedure

  • Quench Endogenous Peroxidase: Immerse slides in 3% Hydrogen Peroxide for 10-15 minutes to block endogenous peroxidase activity.

  • Rinse in PBS-T for 2x5 minutes.

  • Block Non-Specific Binding: Apply 5-10% Normal Goat Serum for 60 minutes at room temperature in a humidified chamber.

  • Primary Antibody Incubation: Gently blot the blocking serum from the slides (do not rinse). Apply the anti-NOP receptor primary antibody at its optimal dilution. Incubate overnight at 4°C in a humidified chamber.

  • Rinse in PBS-T for 3x5 minutes.

  • Secondary Antibody Incubation: Apply the HRP-conjugated secondary antibody according to the manufacturer's recommended dilution. Incubate for 60 minutes at room temperature.

  • Rinse in PBS-T for 3x5 minutes.

  • Chromogenic Detection: Prepare and apply the DAB substrate solution. Incubate for 2-10 minutes, or until a brown precipitate is visible. Monitor development under a microscope.

  • Stop the reaction by immersing slides in deionized water.

d. Counterstaining and Mounting

  • Counterstain: Immerse slides in Harris' Hematoxylin for 30-60 seconds.

  • Rinse slides in running tap water until the water runs clear.

  • Differentiation: Quickly dip slides in 0.5% acid-alcohol to remove excess stain.

  • Bluing: Immerse slides in running tap water or a bluing agent for 5 minutes.

  • Dehydration: Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%) and clear in xylene.

  • Mounting: Apply a coverslip using a permanent mounting medium.

Data Presentation and Analysis

Quantitative or semi-quantitative analysis is essential for comparing protein expression between treatment groups. This can be achieved through manual scoring by a pathologist (e.g., H-Score) or using digital image analysis software to measure staining intensity and the percentage of positive cells.

Table 1: Hypothetical Quantification of NOP Receptor Staining

Treatment GroupNMean Staining Intensity (H-Score)Standard DeviationP-value
Vehicle Control1018525.3\multirow{2}{*}{<0.05}
This compound (10 mg/kg)1019228.1

Note: This table presents example data for illustrative purposes. An increase in staining intensity might suggest receptor upregulation, but this would require confirmation with other techniques.

Visualizations

Diagram 1: Immunohistochemistry Workflow

IHC_Workflow cluster_prep Tissue Preparation cluster_stain Staining Protocol cluster_analysis Analysis Fixation Fixation Embedding Embedding Fixation->Embedding Sectioning Sectioning Embedding->Sectioning Deparaffinization Deparaffinization Sectioning->Deparaffinization AntigenRetrieval AntigenRetrieval Deparaffinization->AntigenRetrieval Unmask Epitope Blocking Blocking AntigenRetrieval->Blocking Anti-NOP Primary_Ab Primary_Ab Blocking->Primary_Ab Anti-NOP Secondary_Ab Secondary_Ab Primary_Ab->Secondary_Ab HRP-conjugated Detection Detection Secondary_Ab->Detection DAB Substrate Counterstain Counterstain Detection->Counterstain Microscopy Microscopy Counterstain->Microscopy Image_Analysis Image_Analysis Microscopy->Image_Analysis Quantification Quantification Image_Analysis->Quantification NOP_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular NOP_Receptor NOP Receptor (ORL1) G_Protein Gi/o Protein NOP_Receptor->G_Protein Couples NOFQ N/OFQ (Agonist) NOFQ->NOP_Receptor Binds & Activates BAN_ORL_24 This compound (Antagonist) BAN_ORL_24->NOP_Receptor Binds & Blocks AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits cAMP ↓ cAMP AC->cAMP Ca_Influx ↓ Ca2+ Influx Ca_Channel->Ca_Influx

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility Issues for Research Compound "Ban orl 24"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered with poorly soluble research compounds like "Ban orl 24".

Frequently Asked Questions (FAQs)

Q1: My "this compound" stock solution, dissolved in DMSO, precipitates immediately when added to my aqueous cell culture medium. What is causing this and how can I resolve it?

A1: This is a common issue known as "crashing out," which occurs when a compound that is soluble in a strong organic solvent like DMSO is rapidly diluted into an aqueous buffer where it has poor solubility.[1][2] The abrupt change in solvent polarity causes the compound to precipitate.

Initial Troubleshooting Steps:

  • Decrease Final Concentration: The most straightforward solution is to lower the final working concentration of "this compound" to a level below its maximum aqueous solubility limit.[1][2]

  • Serial Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of media, perform a serial dilution of the stock in pre-warmed (37°C) culture media.[1]

  • Use Pre-Warmed Media: Always use cell culture media that has been pre-warmed to 37°C, as temperature can significantly affect solubility.

Q2: I've tried lowering the concentration, but "this compound" still precipitates over time in the incubator. What other factors could be at play?

A2: Delayed precipitation can be caused by several factors related to the incubator environment and media composition:

  • Temperature and pH Shifts: The incubator's CO2 environment can alter the pH of the media, which may affect the solubility of pH-sensitive compounds. Temperature fluctuations can also impact solubility.

  • Interaction with Media Components: "this compound" might be interacting with salts, proteins, or other components in the culture medium over time, leading to precipitation.

  • Media Evaporation: Evaporation of media during long-term experiments can increase the concentration of all components, potentially exceeding the solubility limit of "this compound".

Solutions:

  • Ensure your media is properly buffered for the incubator's CO2 concentration.

  • Use humidified incubators and sealed culture plates to minimize evaporation.

  • Minimize the time culture vessels are outside the incubator to avoid temperature cycling.

Q3: What are some alternative formulation strategies if simple dilution methods fail for "this compound"?

A3: For compounds with very low aqueous solubility, more advanced formulation strategies may be necessary:

  • Co-solvents: Using a mixture of solvents can enhance solubility. Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).

  • Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.

  • Particle Size Reduction: Techniques like micronization or creating nanosuspensions increase the surface area of the compound, which can improve the dissolution rate.

  • Solid Dispersions: Dispersing the compound in a hydrophilic carrier can enhance its solubility and dissolution rate.

  • pH Adjustment: For ionizable compounds, adjusting the pH of the solution can significantly increase solubility.

Troubleshooting Guides

Issue 1: Immediate Precipitation of "this compound" in Aqueous Buffer

This guide provides a step-by-step approach to address the immediate precipitation of a research compound upon its addition to an aqueous buffer.

Troubleshooting Workflow

G start Start: 'this compound' precipitates immediately in aqueous buffer check_conc Is the final concentration below the known aqueous solubility? start->check_conc lower_conc Action: Lower the final working concentration check_conc->lower_conc No check_dilution Are you performing serial dilutions? check_conc->check_dilution Yes lower_conc->check_conc serial_dilute Action: Perform serial dilutions in pre-warmed buffer check_dilution->serial_dilute No check_temp Is the buffer pre-warmed to the experimental temperature? check_dilution->check_temp Yes serial_dilute->check_dilution warm_buffer Action: Pre-warm the buffer before adding the compound check_temp->warm_buffer No explore_formulation Issue Persists: Explore advanced formulation strategies check_temp->explore_formulation Yes, precipitation persists end_success Success: Compound is soluble check_temp->end_success Yes, precipitation resolved warm_buffer->check_temp end_formulation Proceed to Formulation Guide explore_formulation->end_formulation

Caption: Troubleshooting workflow for immediate compound precipitation.

Issue 2: Selecting an Appropriate Formulation Strategy for "this compound"

For compounds with persistent solubility issues, a systematic approach to selecting a formulation strategy is crucial.

Formulation Strategy Selection Logic

G start Start: 'this compound' has poor aqueous solubility is_ionizable Is 'this compound' an ionizable compound? start->is_ionizable adjust_ph Strategy: pH Adjustment is_ionizable->adjust_ph Yes is_thermolabile Is 'this compound' thermolabile? is_ionizable->is_thermolabile No end Selected Formulation Strategy adjust_ph->end solid_dispersion Strategy: Solid Dispersion (non-thermal methods) is_thermolabile->solid_dispersion Yes particle_reduction Strategy: Particle Size Reduction (e.g., Nanosuspension) is_thermolabile->particle_reduction No solid_dispersion->end lipid_based Strategy: Lipid-Based Formulation particle_reduction->lipid_based co_solvents Strategy: Co-solvents lipid_based->co_solvents surfactants Strategy: Surfactants co_solvents->surfactants surfactants->end G prep_stock 1. Prepare a high-concentration stock of 'this compound' in 100% DMSO (e.g., 10-100 mM) serial_dilute_dmso 2. Perform a 2-fold serial dilution of the stock solution in DMSO prep_stock->serial_dilute_dmso add_to_media 3. Add a small, equal volume of each DMSO dilution to pre-warmed (37°C) cell culture media serial_dilute_dmso->add_to_media incubate 4. Incubate at 37°C and 5% CO2 add_to_media->incubate observe 5. Visually inspect for precipitation at multiple time points (e.g., 0, 2, 6, 24 hours) incubate->observe quantify 6. (Optional) Quantify precipitation by measuring absorbance at 600 nm observe->quantify determine_max_conc 7. Determine the highest concentration that remains clear, which is the maximum soluble concentration quantify->determine_max_conc

References

How to improve Ban orl 24 stability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of BAN ORL 24 in solution during experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound solutions.

Q1: I am observing a decrease in the potency of my this compound solution over a short period. What could be the cause?

A1: A decrease in potency is likely due to the chemical degradation of this compound. Several factors can contribute to this instability in solution:

  • Storage Temperature: Storing solutions at inappropriate temperatures can accelerate degradation. For optimal stability, it is recommended to store stock solutions at -20°C or -80°C.[1][2]

  • Light Exposure: Some chemical compounds are sensitive to light. It is recommended to protect this compound solutions from light.[3]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing your stock solution can lead to degradation. It is best practice to aliquot the stock solution into smaller, single-use volumes to avoid this.[2]

  • Solvent Quality: The purity and type of solvent can impact stability. Ensure you are using high-purity, anhydrous solvents. For instance, hygroscopic DMSO can significantly affect the solubility and stability of the product.[3]

Q2: My this compound solution appears cloudy or has visible precipitates. What should I do?

A2: Cloudiness or precipitation indicates that the compound is not fully dissolved or has crashed out of solution. Here are some steps to address this:

  • Sonication: Sonication can help to dissolve the compound fully.

  • Warming: Gentle warming of the solution may aid in dissolution.

  • Solvent System: The choice of solvent is critical. While this compound is soluble in water and DMSO, for in-vivo studies or specific buffer systems, a co-solvent system may be necessary to maintain solubility. Consider using formulations that include co-solvents like PEG300, Tween-80, or cyclodextrins.

  • pH of the Solution: The pH of your aqueous solution can significantly impact the solubility of this compound, which is a dihydrochloride salt. Ensure the pH is in a range where the compound remains protonated and soluble.

Q3: I am preparing this compound for in-vivo studies and need a stable formulation. What are the recommended options?

A3: Several formulation strategies can be employed to prepare stable solutions of this compound for in-vivo administration. Here are a few examples:

  • Co-solvent System 1: A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Co-solvent System 2: A solution of 10% DMSO and 90% (20% SBE-β-CD in Saline).

  • Oil-based Formulation: A solution of 10% DMSO and 90% Corn Oil.

It is crucial to prepare these formulations fresh and use them promptly.

Frequently Asked Questions (FAQs)

Q4: What are the recommended storage conditions for solid this compound and its solutions?

A4:

  • Solid Form: The solid, lyophilized form of this compound is stable for at least three to four years when stored desiccated at -20°C.

  • Solutions: Stock solutions should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6-12 months). To prevent degradation, protect solutions from light and avoid multiple freeze-thaw cycles by preparing aliquots.

Q5: In which solvents is this compound soluble?

A5: this compound is soluble in both DMSO and water. The solubility in these solvents is quite high, allowing for the preparation of concentrated stock solutions.

SolventSolubility
DMSO≥ 150 mg/mL (296.14 mM)
Water100 mg/mL (197.43 mM) (ultrasonication may be needed)

Q6: What are the potential degradation pathways for this compound in solution?

A6: While specific degradation pathways for this compound have not been extensively published, compounds with similar chemical features (spiropiperidine and tertiary amines) can be susceptible to:

  • Oxidation: The tertiary amine groups in the this compound structure could be susceptible to oxidation, especially at the carbon atom adjacent to the nitrogen. This can be accelerated by exposure to air (oxygen) and certain metal ions.

  • Hydrolysis: Although generally stable, amide bonds can undergo hydrolysis under strongly acidic or basic conditions, which could affect the pyrrolidinecarboxamide part of the molecule.

  • Photodegradation: As a precautionary measure, protection from light is recommended, suggesting potential photosensitivity.

Q7: How can I assess the stability of my this compound solution?

A7: A stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is the most reliable way to assess the stability of your this compound solution. This method can separate the intact drug from its degradation products and allow for quantification of the remaining active compound.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of this compound

  • Materials:

    • This compound (solid)

    • Anhydrous, high-purity DMSO

    • Sterile, amber microcentrifuge tubes or vials

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add the appropriate volume of DMSO based on the molecular weight of 506.5 g/mol ).

    • Vortex or sonicate the solution until the solid is completely dissolved.

    • Aliquot the stock solution into single-use amber vials to minimize freeze-thaw cycles and protect from light.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Accelerated Stability Study of this compound in Aqueous Solution

This protocol provides a framework for assessing the stability of this compound under various stress conditions.

  • Materials:

    • This compound stock solution in DMSO

    • Aqueous buffers of different pH values (e.g., pH 4, 7, and 9)

    • HPLC system with a suitable C18 column and UV detector

    • Temperature-controlled incubators

    • Photostability chamber

  • Procedure:

    • Prepare working solutions of this compound (e.g., 100 µM) in the different pH buffers.

    • Divide the solutions for each pH into three sets:

      • Temperature Stress: Store at elevated temperatures (e.g., 40°C and 60°C) and at a control temperature (e.g., 4°C).

      • Photostability: Expose to light in a photostability chamber according to ICH guidelines. Keep a control sample wrapped in foil to protect it from light.

      • Control: Store at the recommended storage condition (-20°C).

    • At specified time points (e.g., 0, 24, 48, 72 hours, and 1 week), withdraw an aliquot from each sample.

    • Analyze the samples by HPLC to determine the percentage of this compound remaining and to observe the formation of any degradation products.

    • Plot the percentage of remaining this compound against time for each condition to determine the degradation rate.

Visualizations

Below are diagrams illustrating key concepts related to this compound.

NOP_Signaling_Pathway NOP Receptor Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular BAN_ORL_24 This compound (Antagonist) NOP_Receptor NOP Receptor (GPCR) BAN_ORL_24->NOP_Receptor Blocks Nociceptin Nociceptin (Agonist) Nociceptin->NOP_Receptor Activates G_Protein Gαi/o Protein NOP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits MAPK MAPK Cascade (ERK1/2) G_Protein->MAPK Activates Ion_Channels K+ Channels (Activation) Ca2+ Channels (Inhibition) G_Protein->Ion_Channels Modulates cAMP cAMP AC->cAMP Decreases production PKA PKA cAMP->PKA Reduced activation Cellular_Response Modulation of Neuronal Activity PKA->Cellular_Response MAPK->Cellular_Response Ion_Channels->Cellular_Response

NOP Receptor Signaling Pathway

Stability_Troubleshooting_Workflow Troubleshooting Workflow for this compound Instability Start Instability Observed (e.g., low potency, precipitation) Check_Storage Verify Storage Conditions: - Temperature (-20°C / -80°C)? - Protected from light? - Aliquoted to avoid freeze-thaw? Start->Check_Storage Check_Solvent Evaluate Solvent System: - High-purity solvent used? - Appropriate for the application? - pH of aqueous solution optimal? Start->Check_Solvent Consider_Formulation Improve Formulation: - Use co-solvents (PEG300, Tween-80)? - Use solubilizing agents (cyclodextrins)? - Prepare fresh solutions? Check_Storage->Consider_Formulation If conditions are correct Check_Solvent->Consider_Formulation If solvent is appropriate Perform_Stability_Study Conduct Stability Study: - Use HPLC to quantify degradation - Test different pH, temp., light conditions Consider_Formulation->Perform_Stability_Study If instability persists Resolved Issue Resolved Perform_Stability_Study->Resolved Identified optimal conditions

Troubleshooting Workflow for this compound Instability

References

Ban orl 24 off-target effects to consider

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Ban ORL 24

This guide provides essential information, frequently asked questions, and troubleshooting advice for researchers using this compound. The focus is to help identify and understand potential off-target effects that may be observed during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and what are its known primary off-targets?

This compound is a potent ATP-competitive kinase inhibitor designed to target Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor signaling pathway. While highly selective for BTK, kinome-wide screening has identified several key off-targets. Off-target effects occur when a drug interacts with unintended molecules, which can lead to unexpected side effects or experimental results.[1] The primary off-targets for this compound are members of the Epidermal Growth Factor Receptor (EGFR) family and Src family kinases (SFKs).

The inhibitory activity of this compound against these targets is summarized below.

Table 1: Inhibitory Profile of this compound

Target IC50 (nM) Target Type Associated Pathway
BTK 5.2 On-Target B-Cell Receptor Signaling
EGFR 85.7 Off-Target MAPK/ERK Signaling
HER2 152.4 Off-Target MAPK/ERK Signaling
SRC 66.1 Off-Target Focal Adhesion, Cell Migration

| LYN | 98.3 | Off-Target | B-Cell Signaling, Immune Response |

Data represents mean values from in vitro kinase assays.

Q2: What are the potential phenotypic consequences of these off-target effects in cellular models?

Understanding the off-target profile is crucial for interpreting experimental data. The engagement of EGFR and SRC family kinases can produce phenotypes independent of BTK inhibition.[2][3]

  • EGFR/HER2 Inhibition: In epithelial cell models (e.g., A549, MCF-7), even low micromolar concentrations of this compound may inhibit proliferation, survival, and migration through the unintended blockade of the MAPK/ERK pathway. This can be a confounding factor if the experimental goal is to study BTK-specific effects in a non-hematopoietic system.

  • SRC/LYN Inhibition: SRC family kinases are involved in numerous cellular processes, including adhesion, invasion, and proliferation. Off-target inhibition of SRC and LYN could lead to decreased cell motility or unexpected changes in cell morphology, which might be misinterpreted as a direct consequence of BTK inhibition.

Q3: How can I experimentally distinguish between on-target and off-target effects?

Distinguishing these effects is a major challenge when using inhibitor compounds.[2] Several strategies can be employed to deconvolve the observed phenotype:

  • Use a Structurally Unrelated Inhibitor: Compare the effects of this compound with another BTK inhibitor that has a different off-target profile. If the phenotype persists with both compounds, it is more likely to be an on-target effect.

  • Rescue Experiments: If possible, introduce a drug-resistant mutant of the on-target (BTK) into your cells. If the phenotype is reversed, it confirms the effect is on-target. Conversely, overexpressing an off-target like SRC could potentially rescue an off-target phenotype.

  • Target Knockdown/Knockout Models: Utilize CRISPR-Cas9 or shRNA to deplete the primary target (BTK). If treating the BTK-knockout cells with this compound still produces the phenotype, the effect is unequivocally off-target.

  • Dose-Response Analysis: Carefully titrate this compound. On-target effects should manifest at concentrations consistent with the IC50 for BTK (low nM range), while off-target effects will typically require higher concentrations (high nM to low µM range).

Troubleshooting Guides

Problem: I'm observing unexpected toxicity or anti-proliferative effects in a cell line that does not express BTK.

This is a strong indication of an off-target effect. The following logical flow can help diagnose the issue.

Troubleshooting_Logic start Unexpected cellular phenotype (e.g., toxicity, anti-proliferation) in BTK-negative cell line q1 Is the effective concentration significantly higher than the BTK IC50 (>50 nM)? start->q1 check_off_targets Hypothesis: Off-target effect. Check for expression of EGFR, HER2, or SRC family kinases. q1->check_off_targets Yes unexpected Result is unexpected. Consider compound-specific chemical toxicity. Perform viability assays. q1->unexpected No validate Validate suspected off-target: 1. Use specific inhibitor (e.g., Gefitinib for EGFR). 2. Use siRNA/shRNA to knock down target. check_off_targets->validate re_evaluate Re-evaluate experiment. Consider using a cleaner BTK inhibitor or a BTK-positive model. validate->re_evaluate

Caption: Troubleshooting decision tree for unexpected results.

Problem: My results with this compound are inconsistent with other published BTK inhibitors.

This discrepancy often arises from differing selectivity profiles among inhibitors. While the on-target effect is the same, the modulation of different off-target pathways can lead to distinct overall cellular responses.

The diagram below illustrates how this compound can affect multiple pathways simultaneously.

Signaling_Pathways cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathways BCR B-Cell Receptor (BCR) BTK BTK BCR->BTK PLCg2 PLCγ2 BTK->PLCg2 NFkB NF-κB Activation PLCg2->NFkB EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS/RAF/MEK EGFR->RAS ERK ERK Activation RAS->ERK Integrin Integrin Signaling SRC SRC Integrin->SRC FAK FAK SRC->FAK Migration Cell Migration FAK->Migration BanORL24 This compound BanORL24->BTK Inhibition (High Potency) BanORL24->EGFR Inhibition (Lower Potency) BanORL24->SRC Inhibition (Lower Potency)

Caption: On-target (BTK) vs. off-target (EGFR, SRC) signaling.

Experimental Protocols

Protocol 1: In Vitro Kinase Selectivity Profiling

This protocol provides a general workflow for assessing the inhibitory activity of this compound against a panel of kinases using an assay like the LanthaScreen™ Eu Kinase Binding Assay.

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series of this compound (e.g., 11 points, 1:3 dilution) in a 384-well plate. Final concentrations might range from 10 µM to 0.1 nM.

    • Prepare assay buffer containing Eu-labeled anti-tag antibody, Alexa Fluor™ 647-labeled kinase tracer, and the kinase of interest (e.g., BTK, EGFR, SRC).

  • Assay Procedure:

    • Add 5 µL of the diluted this compound compound to the assay wells.

    • Add 5 µL of the kinase/antibody solution to the wells.

    • Add 5 µL of the tracer solution to initiate the reaction.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

    • Excitation: 340 nm; Emission: 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic model to determine the IC50 value.

Protocol 2: Cell-Based Proliferation Assay (MTT)

This protocol measures the effect of this compound on cell viability and proliferation.

Methodology:

  • Cell Plating:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X serial dilution of this compound in growth medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include DMSO-only wells as a vehicle control.

    • Incubate for 72 hours (or desired time point).

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

    • Shake the plate for 5 minutes.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control wells.

    • Plot the percentage of viability against the logarithm of inhibitor concentration and calculate the GI50 (concentration for 50% growth inhibition).

Experimental_Workflow start Observation: Unexpected Phenotype with this compound step1 Step 1: Kinome Profiling (e.g., In Vitro Kinase Assay Panel) Identify potential off-targets. start->step1 step2 Step 2: Cellular Validation - Test in target-negative cell lines. - Confirm dose-response matches off-target IC50. step1->step2 step3 Step 3: Target Engagement - Use Western Blot to check phosphorylation of downstream substrates (e.g., p-ERK for EGFR). - Use cellular thermal shift assay (CETSA). step2->step3 step4 Step 4: Genetic Confirmation - Use siRNA/shRNA/CRISPR to deplete the suspected off-target. - Phenotype should be lost. step3->step4 conclusion Conclusion: Off-target effect confirmed and identified. step4->conclusion

References

Technical Support Center: BAN ORL 24 In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing BAN ORL 24 in in vitro assays. The information is tailored for scientists in drug development and related fields to help ensure the accuracy and reproducibility of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), which is also known as the opioid receptor-like 1 (ORL1) receptor. The NOP receptor is a G protein-coupled receptor (GPCR). This compound exerts its effect by binding to the NOP receptor and preventing its activation by the endogenous ligand N/OFQ, thereby blocking the downstream signaling cascades.

Q2: What are the recommended solvent and storage conditions for this compound?

For optimal stability, this compound should be stored at -20°C as a solid. For creating stock solutions, Dimethyl Sulfoxide (DMSO) and water are suitable solvents. Stock solutions in DMSO should be stored at -80°C to maintain stability. It is advisable to prepare aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.

Q3: What are the known binding affinities of this compound for the NOP receptor and other opioid receptors?

This compound is highly selective for the NOP receptor. The following table summarizes its binding affinities:

ReceptorBinding Affinity (Ki or IC50)
NOPKᵢ = 0.24 nM
μ-opioid receptor (MOR)Kᵢ = 0.19 µM
δ-opioid receptor (DOR)Kᵢ = 0.34 µM
κ-opioid receptor (KOR)Kᵢ > 1 µM

Note: These values are compiled from various sources and may differ slightly between studies and experimental conditions.

NOP Receptor Signaling Pathway

The following diagram illustrates the signaling pathway of the NOP receptor and the inhibitory action of this compound.

NOP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NOFQ N/OFQ (Agonist) NOP_Receptor NOP Receptor (GPCR) NOFQ->NOP_Receptor Activates BAN_ORL_24 This compound (Antagonist) BAN_ORL_24->NOP_Receptor Blocks G_Protein Gαi/o Protein NOP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channels Ca²⁺ Channels G_Protein->Ca_Channels Inhibits K_Channels K⁺ Channels G_Protein->K_Channels Activates MAPK MAPK Pathway (ERK1/2, p38, JNK) G_Protein->MAPK Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Modulation of Neuronal Excitability and Neurotransmitter Release PKA->Cellular_Response Ca_Channels->Cellular_Response K_Channels->Cellular_Response MAPK->Cellular_Response

NOP Receptor Signaling Pathway and this compound Inhibition.

Troubleshooting In Vitro Assays

The following table addresses common issues encountered during in vitro assays with this compound.

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Antagonist Activity - Incorrect concentration of this compound: The concentration may be too low to effectively compete with the agonist. - Degraded compound: Improper storage or multiple freeze-thaw cycles of the stock solution. - Low receptor expression: The cell line or tissue preparation has a low density of NOP receptors.- Perform a dose-response curve to determine the optimal concentration of this compound. - Prepare fresh aliquots of this compound from a new stock. - Confirm receptor expression using a validated method (e.g., radioligand binding with a known NOP agonist).
High Background Signal - Non-specific binding: The compound may be binding to other cellular components or the assay plate. - Cell stress or death: High concentrations of this compound or the solvent (e.g., DMSO) may be cytotoxic.- Include a non-specific binding control in your assay. - Reduce the final solvent concentration in the assay (typically <0.5%). - Perform a cell viability assay (e.g., MTT or trypan blue exclusion) at the concentrations of this compound being tested.
Inconsistent IC50 or Ki Values - Assay not at equilibrium: Incubation times may be too short for the binding to reach equilibrium. - Variability in cell passage number: Receptor expression can change with increasing cell passage number. - Pipetting errors: Inaccurate dispensing of reagents.- Optimize the incubation time to ensure the assay reaches equilibrium. - Use cells within a defined passage number range for all experiments. - Calibrate pipettes regularly and use proper pipetting techniques.
Compound Precipitation - Poor solubility in assay buffer: this compound may precipitate out of solution at higher concentrations.- Check the solubility of this compound in your specific assay buffer. - If using a stock solution in DMSO, ensure the final concentration of DMSO is sufficient to maintain solubility without affecting the assay. - Sonication may help to dissolve the compound.

Experimental Protocols

Below are detailed methodologies for two common in vitro assays used to characterize this compound.

Competitive Radioligand Binding Assay

This assay measures the ability of this compound to compete with a radiolabeled NOP receptor agonist for binding to the receptor.

Materials:

  • Cell membranes from a cell line expressing the NOP receptor (e.g., CHO-hNOP)

  • Radiolabeled NOP agonist (e.g., [³H]-Nociceptin)

  • This compound

  • Unlabeled NOP agonist (for determining non-specific binding)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add in the following order:

    • Assay buffer

    • Cell membranes (e.g., 20-40 µg of protein per well)

    • This compound at various concentrations

    • Radiolabeled NOP agonist at a concentration close to its Kd

  • For total binding, add assay buffer instead of this compound.

  • For non-specific binding, add a high concentration of an unlabeled NOP agonist.

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the this compound concentration and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium induced by a NOP receptor agonist.

Materials:

  • A cell line co-expressing the NOP receptor and a G-protein that couples to the calcium pathway (e.g., Gαqi5)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • This compound

  • NOP receptor agonist

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 96- or 384-well black, clear-bottom microplates

  • A fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation)

Procedure:

  • Seed the cells into the microplates and allow them to attach overnight.

  • Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's protocol. This typically involves a 30-60 minute incubation at 37°C.

  • Prepare serial dilutions of this compound in assay buffer.

  • Add the different concentrations of this compound to the wells and incubate for a short period (e.g., 15-30 minutes) at room temperature.

  • Place the plate in the fluorescence reader and measure the baseline fluorescence.

  • Add a fixed concentration of the NOP receptor agonist (typically the EC80 concentration) to all wells.

  • Immediately begin kinetic reading of the fluorescence signal for 1-3 minutes.

  • The increase in fluorescence corresponds to the increase in intracellular calcium.

  • Analyze the data by measuring the peak fluorescence response in each well.

  • Plot the agonist-induced response as a function of the this compound concentration to determine the IC50 value for its antagonist activity.

Experimental Workflow Diagram

The following diagram outlines the general workflow for characterizing this compound in vitro.

Experimental_Workflow cluster_preparation Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_conclusion Conclusion Compound_Prep Prepare this compound Stock and Working Solutions Binding_Assay Competitive Radioligand Binding Assay Compound_Prep->Binding_Assay Functional_Assay Calcium Mobilization or cAMP Assay Compound_Prep->Functional_Assay Cell_Culture Culture NOP Receptor- Expressing Cells Cell_Culture->Binding_Assay Cell_Culture->Functional_Assay Binding_Analysis Calculate IC50 and Ki from Binding Data Binding_Assay->Binding_Analysis Functional_Analysis Calculate IC50 from Functional Data Functional_Assay->Functional_Analysis Characterization Characterize this compound Potency and Selectivity Binding_Analysis->Characterization Functional_Analysis->Characterization

General workflow for in vitro characterization of this compound.

Technical Support Center: Optimizing Ban orl 24 Concentration for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the in vivo concentration of Ban orl 24, a potent and selective Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor, also known as the NOP receptor or ORL-1.[1] It exhibits high affinity and selectivity for the NOP receptor, with a Ki value of 0.24 nM.[1] By blocking the NOP receptor, this compound prevents the binding of its endogenous ligand, N/OFQ, thereby inhibiting the downstream signaling pathways associated with NOP receptor activation.

Q2: What is a typical starting concentration for in vivo studies with this compound?

A2: Based on published literature, a common starting dose for this compound in mice is 10 mg/kg administered intravenously (i.v.).[1] However, the optimal concentration can vary depending on the animal model, the specific research question, and the route of administration. It is always recommended to perform a dose-response study to determine the most effective concentration for your specific experimental setup.

Q3: How should I prepare this compound for in vivo administration?

A3: this compound is soluble in both DMSO and water. For intravenous administration in mice, a common vehicle is a mixture of DMSO, PEG300, Tween-80, and saline. One suggested formulation is to dissolve this compound in DMSO to create a stock solution, which is then further diluted with PEG300, Tween-80, and saline to the final desired concentration.[1] It is crucial to ensure complete dissolution and to prepare fresh solutions on the day of the experiment.

Q4: What are the known off-target effects of this compound?

A4: this compound is highly selective for the NOP receptor over other opioid receptors. However, at higher concentrations, the possibility of off-target effects should be considered. It is advisable to perform control experiments, such as using a structurally different NOP antagonist or testing in NOP receptor knockout animals if available, to confirm that the observed effects are specifically mediated by NOP receptor antagonism.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Lack of Efficacy Inadequate Dose: The concentration of this compound may be too low to achieve sufficient receptor occupancy.Perform a dose-response study, starting from the recommended 10 mg/kg and escalating the dose. Consider the pharmacokinetics of the compound in your specific animal model.
Poor Bioavailability: Issues with the formulation or route of administration may limit the amount of compound reaching the target tissue.Ensure complete dissolution of this compound in the vehicle. For intravenous administration, confirm proper injection technique. Consider alternative routes of administration if necessary, though this may require reformulation and dose adjustments.
Compound Degradation: Improper storage or handling of this compound can lead to reduced potency.Store this compound according to the manufacturer's instructions, typically at -20°C or -80°C. Prepare fresh solutions for each experiment.
Unexpected or Off-Target Effects High Concentration: The administered dose may be too high, leading to engagement with lower-affinity targets.If a higher dose is required for efficacy, it is crucial to run appropriate controls to rule out off-target effects. Use a selective agonist to see if the effect can be reversed. If possible, test in NOP receptor knockout animals.
Vehicle Effects: The vehicle used to dissolve this compound may have its own biological effects.Always include a vehicle-only control group in your experimental design to account for any effects of the solvent mixture.
Variability in Results Inconsistent Formulation: Variations in the preparation of the dosing solution can lead to inconsistent results.Standardize the formulation protocol, ensuring consistent volumes, mixing times, and temperatures. Prepare a fresh stock solution for each set of experiments.
Animal-to-Animal Variability: Biological differences between animals can contribute to varied responses.Increase the number of animals per group to improve statistical power. Ensure that animals are age- and weight-matched across all experimental groups.

Quantitative Data Summary

The following table summarizes in vivo concentrations used for this compound and other relevant NOP receptor antagonists to guide dose selection.

Compound Animal Model Dose Range Route of Administration Observed Effect Reference
This compound Mouse10 mg/kgIntravenous (i.v.)Antagonism of NOP receptor agonist-induced effects.[1]
SB-612111 Mouse1 - 10 mg/kgIntraperitoneal (i.p.)Dose-dependent reduction in immobility time in the forced swim test.
J-113397 Mouse1 - 30 mg/kgSubcutaneous (s.c.)Dose-dependent inhibition of N/OFQ-induced hyperalgesia.

Experimental Protocols

Protocol 1: Preparation of this compound for Intravenous Administration in Mice

  • Prepare a Stock Solution: Dissolve this compound in 100% DMSO to a concentration of 50 mg/mL. This stock solution can be stored at -20°C for short-term use.

  • Prepare the Vehicle Mixture: In a sterile tube, prepare the vehicle by mixing PEG300, Tween-80, and Saline in a 4:0.5:5.5 ratio (v/v/v). For example, for 1 mL of vehicle, mix 400 µL of PEG300, 50 µL of Tween-80, and 550 µL of saline.

  • Prepare the Dosing Solution: On the day of the experiment, dilute the this compound stock solution with the prepared vehicle to the final desired concentration. For a 10 mg/kg dose in a 25g mouse with an injection volume of 100 µL, the final concentration would be 2.5 mg/mL. To prepare 1 mL of this dosing solution, add 50 µL of the 50 mg/mL stock solution to 950 µL of the vehicle mixture.

  • Administration: Administer the prepared solution to the mice via intravenous injection.

Visualizations

NOP_Receptor_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Ban_orl_24 This compound NOP_Receptor NOP Receptor (GPCR) Ban_orl_24->NOP_Receptor Antagonizes N_OFQ N/OFQ N_OFQ->NOP_Receptor Activates G_Protein Gi/Go Protein NOP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channels Ca2+ Channels G_Protein->Ca_Channels Inhibits K_Channels K+ Channels G_Protein->K_Channels Activates MAPK_Pathway MAPK Pathway (e.g., ERK) G_Protein->MAPK_Pathway Activates cAMP cAMP AC->cAMP Decreases Cellular_Response Modulation of Neuronal Excitability & Neurotransmitter Release Ca_Channels->Cellular_Response K_Channels->Cellular_Response MAPK_Pathway->Cellular_Response

Caption: NOP Receptor Signaling Pathway and the Antagonistic Action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_optimization Optimization A Determine Experimental Question & Animal Model B Select Starting Dose (e.g., 10 mg/kg) A->B C Prepare this compound Formulation B->C D Administer this compound (e.g., i.v.) C->D E Conduct Behavioral/Physiological Assay D->E F Collect and Analyze Data E->F G Evaluate Efficacy and Specificity F->G H Dose-Response Study G->H No/Low Efficacy I Troubleshoot (e.g., Formulation, Controls) G->I Unexpected Effects J Optimized Protocol G->J Effective & Specific H->D I->C I->D

Caption: Experimental Workflow for Optimizing this compound In Vivo Concentration.

References

Technical Support Center: Banoxantrone (orl 24) Vehicle Selection for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on vehicle selection for animal studies involving Banoxantrone (orl 24), also known as AQ4N.

Frequently Asked Questions (FAQs)

Q1: What is Banoxantrone and what is its mechanism of action?

A1: Banoxantrone (also known as AQ4N) is a bioreductive prodrug with antineoplastic activity.[1][2] It is designed to be activated under hypoxic (low oxygen) conditions, which are often found in solid tumors.[1][2] In these hypoxic environments, Banoxantrone is converted by cytochrome P450 enzymes to its active cytotoxic form, AQ4.[1] AQ4 then acts as a potent DNA intercalator and topoisomerase II inhibitor, leading to the inhibition of DNA replication and repair in tumor cells. This targeted activation allows for the specific targeting of hypoxic tumor regions while sparing well-oxygenated healthy tissues.

Q2: What are the key considerations for selecting a vehicle for Banoxantrone in animal studies?

A2: The primary consideration for vehicle selection is the solubility of the specific form of Banoxantrone being used (e.g., free base or a salt form like dihydrochloride). Other important factors include the intended route of administration, the stability of the formulation, and the potential for vehicle-induced toxicity or interference with the experimental results.

Q3: What is the solubility of Banoxantrone?

A3: The solubility of Banoxantrone can vary depending on its form. Banoxantrone dihydrochloride is reported to be soluble in water and DMSO. One source indicates a water solubility of up to 50 mM. Another source specifies a water solubility of 20 mg/mL and a DMSO solubility of 25 mg/mL, noting that ultrasonic assistance may be needed. It is crucial to use freshly opened, anhydrous DMSO as its hygroscopic nature can negatively impact solubility. The free base form of Banoxantrone has a much lower water solubility, reported as 0.0151 mg/mL.

Troubleshooting Guide

Issue: My Banoxantrone formulation is precipitating.

  • Potential Cause: The concentration of Banoxantrone may be too high for the chosen vehicle.

  • Troubleshooting Steps:

    • Review the solubility data for the specific form of Banoxantrone you are using.

    • Consider reducing the concentration of the dosing solution.

    • If using an aqueous vehicle, ensure the pH is compatible with Banoxantrone's solubility.

    • For poorly soluble forms, consider using a co-solvent system. However, be mindful of the potential toxicity of the co-solvents.

    • Gentle warming and sonication may help to redissolve the compound, but stability at higher temperatures should be considered.

Issue: I am observing adverse effects in my control group receiving only the vehicle.

  • Potential Cause: The vehicle itself may be causing toxicity.

  • Troubleshooting Steps:

    • Review the literature for the known toxicity profile of the chosen vehicle and administration route.

    • Consider reducing the volume or concentration of the vehicle administered.

    • If using a co-solvent system, evaluate each component for potential toxicity.

    • Whenever possible, use a biocompatible and isotonic vehicle like Phosphate Buffered Saline (PBS).

Data Presentation

Table 1: Solubility of Banoxantrone Dihydrochloride

SolventReported SolubilityNotes
WaterUp to 50 mM-
Water20 mg/mLMay require sonication
DMSOUp to 25 mM-
DMSO25 mg/mLUse of newly opened, anhydrous DMSO is recommended

Table 2: Common Vehicles for Parenteral Administration in Animal Studies

VehicleRoute of AdministrationSuitability for BanoxantroneConsiderations
Phosphate Buffered Saline (PBS)IV, IP, SCSuitable for soluble forms (e.g., dihydrochloride salt)Preferred vehicle when possible due to its biocompatibility.
Water for InjectionIV, IP, SCSuitable for soluble formsEnsure sterility and isotonicity.
Co-solvent systems (e.g., DMA/PG/PEG-400)IVMay be necessary for poorly soluble formsCan cause adverse cardiovascular effects; careful validation is required.

Experimental Protocols

Protocol: Preparation of Banoxantrone Dihydrochloride for Intravenous Administration

  • Materials:

    • Banoxantrone dihydrochloride powder

    • Sterile Water for Injection or sterile Phosphate Buffered Saline (PBS)

    • Sterile vials

    • Vortex mixer

    • Ultrasonic bath (optional)

    • Sterile filters (0.22 µm)

  • Procedure:

    • Aseptically weigh the required amount of Banoxantrone dihydrochloride powder.

    • In a sterile vial, add the desired volume of sterile Water for Injection or PBS to achieve the target concentration.

    • Vortex the solution vigorously until the powder is completely dissolved.

    • If dissolution is slow, place the vial in an ultrasonic bath for short intervals until the solution is clear.

    • Once dissolved, sterile-filter the solution using a 0.22 µm syringe filter into a new sterile vial.

    • Store the final formulation as recommended by the manufacturer, protected from light.

Mandatory Visualization

Banoxantrone_Mechanism_of_Action cluster_normoxia Normoxic Cell cluster_hypoxia Hypoxic Tumor Cell Banoxantrone_N Banoxantrone (AQ4N) (Inactive Prodrug) No_Activation_N Remains Inactive Banoxantrone_N->No_Activation_N Sufficient O₂ Banoxantrone_H Banoxantrone (AQ4N) (Inactive Prodrug) Activation Bioreduction (Cytochrome P450) Banoxantrone_H->Activation Low O₂ AQ4 AQ4 (Active Cytotoxin) Activation->AQ4 DNA_Intercalation DNA Intercalation AQ4->DNA_Intercalation Topo_II_Inhibition Topoisomerase II Inhibition AQ4->Topo_II_Inhibition Cell_Death Tumor Cell Death DNA_Intercalation->Cell_Death Topo_II_Inhibition->Cell_Death

Caption: Mechanism of Banoxantrone activation in hypoxic tumor cells.

Vehicle_Selection_Workflow Start Start: Select Banoxantrone Form Check_Solubility Is the compound soluble in aqueous vehicles (e.g., PBS)? Start->Check_Solubility Aqueous_Vehicle Use sterile PBS or Water for Injection Check_Solubility->Aqueous_Vehicle Yes Consider_Cosolvent Consider co-solvent systems (e.g., DMA/PG/PEG-400) Check_Solubility->Consider_Cosolvent No Prepare_Formulation Prepare formulation under aseptic conditions Aqueous_Vehicle->Prepare_Formulation Validate_Vehicle Validate vehicle for toxicity and compatibility Consider_Cosolvent->Validate_Vehicle Validate_Vehicle->Prepare_Formulation Valid Re-evaluate Re-evaluate vehicle or compound concentration Validate_Vehicle->Re-evaluate Invalid Proceed Proceed with Animal Study Prepare_Formulation->Proceed

Caption: Decision workflow for Banoxantrone vehicle selection.

References

Unexpected results with Ban orl 24 in behavioral studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ban orl 24. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshoot unexpected results encountered during behavioral studies with this novel compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective antagonist for a specific G-protein coupled receptor (GPCR). As an antagonist, it binds to the receptor but does not provoke the biological response that an agonist would.[1] Instead, its primary function is to block or dampen the effects of the endogenous agonist, thereby inhibiting the receptor's signaling cascade.[1] GPCR antagonists can be competitive, vying for the same binding site as the agonist, or non-competitive, binding to a different site to alter the receptor's function.[1] Understanding this mechanism is crucial for interpreting its effects in behavioral paradigms.

Q2: I am observing high variability in my results between different cohorts of animals. What are some common sources of this variability?

A2: High variability is a common challenge in behavioral testing.[2] Several factors outside of the experimental manipulation can contribute to this, including:

  • Animal Handling: The extent of handling prior to testing can reduce stress and variability.[3] It is recommended to handle the animals for several days leading up to the experiment.

  • Housing Conditions: Social hierarchy in group-housed animals can affect anxiety and depressive-like behaviors. The cage environment, including enrichment, can also influence stress physiology and experimental outcomes.

  • Environmental Factors: Subtle differences in the testing environment, such as lighting, noise, and time of day, can significantly impact behavior.

  • Experimenter Interaction: The presence of the experimenter can influence animal behavior. It is important to be consistent in how animals are handled and to minimize disturbances during testing.

Q3: Can a GPCR antagonist like this compound have effects other than simply blocking the receptor?

A3: Yes, the pharmacology of GPCR antagonists can be complex. Some compounds initially classified as antagonists may exhibit other properties. For instance, some may act as inverse agonists, which bind to the same receptor as an agonist but induce an opposite pharmacological response. Additionally, the concept of "biased signaling" suggests that a ligand can selectively activate certain downstream signaling pathways over others. It is also possible for a compound to have "off-target" effects, interacting with other receptors or molecules, which can lead to unexpected behavioral outcomes.

Troubleshooting Guides

Issue 1: Unexpected Increase in Anxiety-Like Behavior in the Elevated Plus Maze (EPM)

Q: I administered this compound expecting anxiolytic (anxiety-reducing) effects, but my data from the Elevated Plus Maze (EPM) shows an increase in anxiety-like behavior compared to the vehicle control. What could be the cause?

A: This is a common issue when testing novel compounds. An unexpected anxiogenic (anxiety-increasing) profile can stem from several factors, including the compound's intrinsic properties, dose-response effects, or procedural artifacts. The EPM is a widely used assay to measure anxiety-like behaviors in rodents, based on their natural aversion to open and elevated spaces.

  • Verify Dosing and Administration: Double-check your calculations, the concentration of your this compound solution, and the administration route and timing. An incorrect dose could lead to off-target effects or a paradoxical response.

  • Review Environmental Conditions: Ensure that the lighting in the testing room is consistent and not too bright, as high illumination can increase anxiety and mask potential anxiolytic effects. The maze should be thoroughly cleaned between trials to eliminate olfactory cues.

  • Consider a Dose-Response Study: The observed effect might be specific to the dose you are using. A comprehensive dose-response study is recommended to see if lower doses produce the expected anxiolytic effect.

  • Assess Locomotor Activity: this compound might be affecting overall locomotor activity. A significant decrease in movement could be misinterpreted as increased anxiety. It is crucial to analyze the number of closed-arm entries as a measure of general activity. If this number is also low, the results may be confounded by motor effects.

Treatment GroupDose (mg/kg)Time in Open Arms (seconds)Open Arm EntriesClosed Arm Entries
Vehicle045.2 ± 5.110.3 ± 1.515.1 ± 2.0
This compound1.025.6 ± 4.86.1 ± 1.214.8 ± 1.9
This compound5.015.3 ± 3.9 4.2 ± 0.98.2 ± 1.5
Diazepam (Control)2.078.9 ± 6.314.5 ± 2.116.0 ± 2.2
p < 0.05, *p < 0.01 compared to Vehicle. Data are presented as mean ± SEM.

In this hypothetical table, the 1.0 mg/kg dose of this compound shows a decrease in open arm time and entries without affecting closed arm entries, suggesting an anxiogenic effect. The 5.0 mg/kg dose reduces all activity, indicating a potential sedative or motor-impairing effect that confounds the anxiety measurement.

EPM_Troubleshooting Start Unexpected Anxiogenic Effect in EPM CheckDose Verify Dosing and Administration Start->CheckDose CheckEnv Review Environmental Conditions (Lighting, Cleaning) Start->CheckEnv DoseResponse Conduct Full Dose-Response Study CheckDose->DoseResponse CheckEnv->DoseResponse CheckLocomotor Assess Locomotor Activity (e.g., Closed Arm Entries) DoseResponse->CheckLocomotor Reinterpret Re-evaluate Hypothesis (Consider Off-Target or Paradoxical Effects) CheckLocomotor->Reinterpret If locomotor activity is affected CheckLocomotor->Reinterpret If locomotor activity is NOT affected End Conclusion Reinterpret->End

Troubleshooting workflow for unexpected EPM results.
Issue 2: Conflicting Locomotor Activity in the Open Field Test (OFT)

Q: My results from the Open Field Test (OFT) are confusing. A low dose of this compound seems to cause hyperactivity, while a higher dose leads to hypoactivity. How should I interpret this?

A: A biphasic dose-response curve in the OFT is not uncommon and can provide valuable information about the compound's pharmacological profile. The OFT is used to assess general locomotor activity and anxiety-like behavior in a novel environment.

  • Analyze Spatiotemporal Patterns: Modern tracking software can divide the test session into time bins. Analyze the activity over time. Does the hyperactivity at the low dose diminish as the animal habituates to the arena? This can distinguish between true stimulation and a failure to habituate.

  • Examine Anxiety-Related Measures: In addition to total distance traveled, look at measures like time spent in the center of the arena and thigmotaxis (wall-hugging behavior). The low dose might be anxiolytic, leading to more exploration and thus more distance traveled, while the high dose could be sedative or anxiogenic, leading to reduced movement.

  • Consider Receptor Occupancy: The biphasic effect could be related to receptor pharmacology. At low doses, this compound might be acting on its primary high-affinity target. At higher doses, it may begin to interact with lower-affinity off-target receptors that have opposing effects on motor activity.

  • Rule out Stereotypy: At the higher dose, observe the animals for repetitive, stereotyped behaviors (e.g., excessive grooming, head weaving). Such behaviors can compete with locomotion and result in a lower total distance traveled.

Treatment GroupDose (mg/kg)Total Distance Traveled (m)Time in Center Zone (s)Rearing Frequency
Vehicle028.5 ± 3.218.3 ± 2.535.4 ± 4.1
This compound0.545.1 ± 4.5 35.7 ± 3.842.1 ± 5.0
This compound2.029.2 ± 3.515.9 ± 2.133.8 ± 3.9
This compound10.012.4 ± 2.8 8.1 ± 1.9*15.2 ± 2.7
*p < 0.05, *p < 0.01 compared to Vehicle. Data are presented as mean ± SEM.

In this table, the 0.5 mg/kg dose increases both distance and center time, suggesting a hyperactive and/or anxiolytic effect. The 2.0 mg/kg dose has no significant effect, while the 10.0 mg/kg dose suppresses all measures, indicating sedation or motor impairment.

DoseResponse cluster_low_dose Low Dose (e.g., 0.5 mg/kg) cluster_high_dose High Dose (e.g., 10.0 mg/kg) LowDose This compound TargetReceptor High-Affinity Target Receptor LowDose->TargetReceptor High Occupancy Anxiolysis Anxiolysis / Stimulation TargetReceptor->Anxiolysis Hyperactivity Increased Locomotion (Increased Exploration) Anxiolysis->Hyperactivity HighDose This compound HighDose->TargetReceptor Saturation OffTarget Low-Affinity Off-Target Receptor(s) HighDose->OffTarget Significant Occupancy Sedation Sedation / Motor Impairment OffTarget->Sedation Hypoactivity Decreased Locomotion Sedation->Hypoactivity BiasedSignaling cluster_pathways Downstream Signaling Pathways cluster_outcomes Behavioral Outcomes BanOrl24 This compound G_Protein G-Protein Pathway BanOrl24->G_Protein Strong Blockade Beta_Arrestin β-Arrestin Pathway BanOrl24->Beta_Arrestin Weak/No Blockade Agonist Endogenous Agonist GPCR GPCR G-Protein Coupled Receptor Agonist->GPCR:port GPCR->G_Protein GPCR->Beta_Arrestin TherapeuticEffect Therapeutic Effect (e.g., Antidepressant) G_Protein->TherapeuticEffect SideEffect Side Effect (e.g., Anxiogenic) Beta_Arrestin->SideEffect

References

Preventing Ban orl 24 precipitation in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ban orl 24. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in aqueous buffers and to troubleshoot common issues such as precipitation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), a G protein-coupled receptor involved in a variety of neurological processes.[1][2] Its primary action is to block the signaling pathways activated by the endogenous ligand N/OFQ.

Q2: What are the basic physicochemical properties of this compound?

This compound is supplied as a dihydrochloride salt, which enhances its aqueous solubility. A summary of its key properties is provided in the table below.

PropertyValueSource
Molecular Formula C27H35N3O2.2HCl[1]
Molecular Weight 506.51 g/mol [1]
Appearance White to off-white solid
Predicted pKa Basic pKa ~8.5-9.5Predicted

Note: The pKa value is predicted based on the chemical structure of this compound as a tertiary amine and is provided as an estimate. The actual value may vary.

Q3: What is the reported solubility of this compound?

This compound is highly soluble in both water and dimethyl sulfoxide (DMSO). However, its solubility in aqueous buffers can be influenced by several factors, including pH, buffer composition, and temperature.

SolventReported Solubility
Water Up to 100 mM
DMSO Up to 100 mM

Q4: Why might this compound precipitate in my aqueous buffer?

Precipitation of this compound in aqueous buffers can occur due to several reasons:

  • pH Shift: As a basic compound, the solubility of this compound is pH-dependent. An increase in pH above its pKa can lead to the formation of the less soluble free base form.

  • Buffer Composition: Interactions with certain ions or components in your buffer could potentially reduce solubility.

  • Temperature: Changes in temperature, such as moving from room temperature to 4°C for storage, can decrease the solubility of the compound.

  • High Concentration: Exceeding the solubility limit of this compound in a particular buffer system will lead to precipitation.

  • "Salting Out" Effect: At high salt concentrations in the buffer, the solubility of this compound may decrease.

Troubleshooting Guide: Preventing and Resolving this compound Precipitation

This guide provides a systematic approach to address precipitation issues with this compound in your experiments.

Issue 1: Precipitate forms immediately upon dissolving this compound in an aqueous buffer.
Potential Cause Recommended Solution
pH of the buffer is too high. Lower the pH of the buffer. Since this compound is a dihydrochloride salt, it will be most soluble at a slightly acidic to neutral pH. Aim for a pH below 7.5.
Incomplete initial dissolution. Use sonication or gentle warming (e.g., 37°C) to aid in the complete dissolution of the compound.
Buffer is saturated. Prepare a more dilute solution of this compound.
Issue 2: Precipitate forms over time in a previously clear solution.
Potential Cause Recommended Solution
Change in temperature. If the solution was stored at a lower temperature (e.g., 4°C), allow it to return to room temperature and gently vortex or sonicate to redissolve the precipitate before use.
pH instability of the buffer. Ensure your buffer has sufficient buffering capacity to maintain a stable pH over the course of your experiment.
Slow precipitation of the free base. If working at a pH close to the pKa of this compound, consider lowering the pH of your buffer.
Issue 3: Precipitation occurs when diluting a DMSO stock solution into an aqueous buffer.
Potential Cause Recommended Solution
Rapid change in solvent polarity. Add the DMSO stock solution to the aqueous buffer dropwise while vortexing to ensure rapid mixing and prevent localized high concentrations of the compound.
Final DMSO concentration is too low to maintain solubility. For some experiments, a small percentage of DMSO (e.g., 0.1-1%) in the final solution may be necessary to maintain solubility. Ensure this concentration is compatible with your experimental system.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound
  • Weigh out the required amount of this compound dihydrochloride powder.

  • Add a sufficient volume of sterile, deionized water to achieve a final concentration of 10 mM.

  • Vortex the solution thoroughly.

  • If any solid particles remain, place the vial in a sonicator bath for 5-10 minutes, or until the solution is clear.

  • Sterile filter the solution through a 0.22 µm filter.

  • Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions in Cell Culture Media
  • Thaw a frozen aliquot of the 10 mM this compound stock solution at room temperature.

  • Pre-warm the desired volume of cell culture medium to 37°C.

  • Serially dilute the this compound stock solution in the pre-warmed medium to achieve the desired final concentrations.

  • Gently mix the working solutions by inverting the tubes or pipetting up and down. Avoid vigorous vortexing which can cause protein denaturation in the media.

  • Use the prepared working solutions immediately.

Visualizations

NOP Receptor Signaling Pathway

NOP_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular NOP NOP Receptor G_protein Gi/o Protein NOP->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibition K_channel K+ Channel G_protein->K_channel Activation cAMP cAMP AC->cAMP Produces Ca_ion [Ca2+]i Ca_channel->Ca_ion Decreases Influx Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Increases Efflux N_OFQ N/OFQ N_OFQ->NOP Binds & Activates Ban_orl_24 This compound Ban_orl_24->NOP Binds & Blocks

Caption: NOP receptor signaling and its inhibition by this compound.

Troubleshooting Workflow for this compound Precipitation

Troubleshooting_Workflow start Precipitate Observed in this compound Solution check_pH Is the buffer pH > 7.5? start->check_pH adjust_pH Lower buffer pH check_pH->adjust_pH Yes check_dissolution Was initial dissolution complete? check_pH->check_dissolution No adjust_pH->check_dissolution end_resolved Precipitate Dissolved adjust_pH->end_resolved sonicate_warm Sonicate or gently warm the solution check_dissolution->sonicate_warm No check_concentration Is the concentration high? check_dissolution->check_concentration Yes sonicate_warm->check_concentration sonicate_warm->end_resolved dilute Prepare a more dilute solution check_concentration->dilute Yes check_storage Was the solution stored at a low temperature? check_concentration->check_storage No dilute->check_storage dilute->end_resolved warm_to_rt Warm to room temperature and mix check_storage->warm_to_rt Yes end_unresolved If issue persists, consider using a co-solvent (e.g., a small % of DMSO) or preparing fresh solution check_storage->end_unresolved No warm_to_rt->end_resolved

Caption: A logical workflow to troubleshoot this compound precipitation.

References

Technical Support Center: Troubleshooting Non-Specific Binding in Receptor Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues of non-specific binding in receptor assays, with a special clarification on the compounds referenced as "Ban orl 24".

Important Clarification: Banoxantrone vs. This compound

Initial research indicates a potential confusion in the query "this compound". It is crucial to distinguish between two different compounds:

  • Banoxantrone (AQ4N): A bioreductive prodrug with antineoplastic activity.[1][2] Its mechanism of action involves conversion to its active form, AQ4, which intercalates into DNA and inhibits topoisomerase II.[2][3][4] Therefore, assays involving Banoxantrone are typically focused on DNA binding or enzyme inhibition rather than traditional receptor-ligand interactions.

  • This compound: A potent and selective antagonist for the Nociceptin/Orphanin FQ (NOP) receptor. Assays for this compound are focused on its binding to this specific G-protein coupled receptor.

This guide is structured to address non-specific binding issues relevant to both types of experimental contexts.

Section 1: this compound and Non-Specific Binding in NOP Receptor Assays

This section focuses on troubleshooting non-specific binding in receptor-ligand binding assays, which is directly applicable to research involving this compound and the NOP receptor.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding in the context of a this compound receptor assay?

A1: In a receptor binding assay for this compound, non-specific binding refers to the interaction of the compound with components other than the NOP receptor. This can include binding to other receptors, membrane lipids, proteins, or the surfaces of the assay plate and filters. High non-specific binding can obscure the true specific binding signal, leading to inaccurate measurements of affinity (Kd) and receptor density (Bmax).

Q2: What are the common causes of high non-specific binding?

A2: High non-specific binding can arise from several factors:

  • Ligand Properties: The physicochemical properties of the ligand, such as high lipophilicity, can lead to increased binding to hydrophobic surfaces like cell membranes and plasticware.

  • Assay Conditions: Suboptimal buffer composition (pH, ionic strength), incubation time, and temperature can all contribute to increased non-specific interactions.

  • Receptor Preparation: Poor quality membrane preparations with low receptor density or contaminating proteins can increase the proportion of non-specific binding sites.

  • Inadequate Blocking: Insufficient blocking of unoccupied sites on the assay surface can leave them available for non-specific interactions.

Q3: How is non-specific binding determined experimentally?

A3: Non-specific binding is determined by measuring the binding of the radiolabeled or fluorescently tagged ligand in the presence of a high concentration of an unlabeled competitor compound that saturates the target receptors. Under these conditions, any observed binding is considered non-specific. Specific binding is then calculated by subtracting the non-specific binding from the total binding (measured in the absence of the competitor).

Troubleshooting Guide: High Non-Specific Binding

If you are observing high non-specific binding in your this compound receptor assays, consider the following troubleshooting steps:

Issue: High signal in non-specific binding wells.

Potential Cause Troubleshooting Strategy Details
Suboptimal Buffer Composition Optimize Assay BufferpH Adjustment: Experiment with a range of pH values around the physiological pH of 7.4. Ionic Strength: Increase the salt concentration (e.g., with NaCl) to reduce electrostatic interactions. Additives: Include blocking agents like Bovine Serum Albumin (BSA) (0.1-1% w/v) or low concentrations of non-ionic detergents (e.g., Tween-20, Triton X-100 at 0.05-0.1% v/v).
Inappropriate Incubation Conditions Optimize Incubation Time and TemperatureTemperature: Lowering the incubation temperature (e.g., to 4°C or room temperature) can reduce hydrophobic interactions. Time: Perform a time-course experiment to find the optimal incubation time to reach equilibrium for specific binding without excessively increasing non-specific binding.
Issues with Receptor/Membrane Preparation Improve Membrane Preparation QualityProtein Concentration: Titrate the amount of membrane protein used in the assay to find the optimal signal-to-noise ratio. A typical range is 100-500 µg per well. Purity: Ensure membranes are properly washed to remove endogenous ligands and other interfering substances.
Ineffective Washing Steps Refine Washing ProcedureVolume and Number of Washes: Increase the wash volume and/or the number of wash cycles to more effectively remove unbound ligand. Wash Buffer: Use ice-cold wash buffer to minimize dissociation of the specifically bound ligand during washing.
Ligand Sticking to Surfaces Pre-treat Assay ComponentsFilter Pre-soaking: Pre-soak glass fiber filters in a solution of 0.5% polyethyleneimine (PEI) to reduce ligand adhesion. Use Low-Binding Plates: Utilize non-protein or low-protein binding microplates.
Experimental Protocol: Competitive Radioligand Binding Assay for NOP Receptors

This protocol provides a general framework for a competitive binding assay.

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer, for example, 50 mM Tris-HCl, pH 7.4, containing 0.1% BSA.

    • Radioligand: Prepare a working solution of a suitable NOP receptor radioligand at a concentration around its Kd.

    • Unlabeled Competitor (for NSB): Prepare a high-concentration stock of a known NOP receptor ligand (e.g., unlabeled this compound or Nociceptin/Orphanin FQ).

    • Membrane Preparation: Prepare cell membranes expressing the NOP receptor.

  • Assay Setup (in triplicate):

    • Total Binding: Add assay buffer, radioligand, and membrane preparation to the wells.

    • Non-Specific Binding (NSB): Add assay buffer, radioligand, a saturating concentration of the unlabeled competitor (e.g., 10 µM), and the membrane preparation.

    • Competitive Binding: Add assay buffer, radioligand, varying concentrations of the test compound (e.g., this compound), and the membrane preparation.

  • Incubation: Incubate the plate at a predetermined optimal temperature for a sufficient time to reach equilibrium.

  • Termination and Filtration:

    • Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter (pre-soaked in 0.5% PEI) using a cell harvester.

    • Quickly wash the filters with several volumes of ice-cold wash buffer.

  • Quantification:

    • Place the filters in scintillation vials, add a scintillation cocktail, and measure radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value.

Diagrams

Troubleshooting_Workflow Troubleshooting High Non-Specific Binding start High Non-Specific Binding Observed check_buffer Optimize Assay Buffer? (pH, Ionic Strength, Additives) start->check_buffer check_incubation Optimize Incubation? (Time, Temperature) check_buffer->check_incubation No solution Non-Specific Binding Reduced check_buffer->solution Yes check_wash Refine Washing Steps? (Volume, Number) check_incubation->check_wash No check_incubation->solution Yes check_protein Adjust Membrane Protein Conc.? check_wash->check_protein No check_wash->solution Yes check_protein->solution Yes NOP_Receptor_Signaling Simplified NOP Receptor Signaling ligand Nociceptin (Agonist) receptor NOP Receptor (GPCR) ligand->receptor antagonist This compound (Antagonist) antagonist->receptor g_protein Gαi/o Protein receptor->g_protein adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase camp ↓ cAMP adenylyl_cyclase->camp Banoxantrone_MoA Banoxantrone Mechanism of Action Banoxantrone Banoxantrone (AQ4N) (Prodrug) Hypoxia Hypoxic Tumor Cells Banoxantrone->Hypoxia AQ4 AQ4 (Active Cytotoxin) Hypoxia->AQ4 Bioreduction DNA DNA AQ4->DNA Intercalation TopoII Topoisomerase II AQ4->TopoII Inhibition Inhibition Inhibition of DNA Replication & Repair DNA->Inhibition TopoII->Inhibition

References

Interpreting contradictory data with Ban orl 24

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Ban orl 24

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret and navigate potentially contradictory data when working with this compound, a potent and selective NOP receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the established primary mechanism of action for this compound?

This compound is a potent and selective antagonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), which is a G protein-coupled receptor.[1][2][3] It has a high affinity for the NOP receptor, with a Ki value of approximately 0.24 nM. Its selectivity for the NOP receptor is significantly higher than for other opioid receptors like κ, μ, and δ. By blocking the NOP receptor, this compound inhibits downstream signaling events such as Ca2+ mobilization and GTPγS binding.

Q2: We are observing contradictory results regarding the effect of this compound on cancer cell proliferation. Some of our experiments show an anti-proliferative effect, while others show no effect or even a slight increase in proliferation. Why might this be happening?

This is a critical issue that can arise from several factors related to experimental design and biological context. Here are the most common potential causes:

  • Cell Line-Specific NOP Receptor Expression: The expression levels of the NOP receptor can vary significantly between different cancer cell lines. The anti-proliferative effects of this compound are likely dependent on the presence and abundance of this receptor.

  • "Off-Target" Effects at High Concentrations: While this compound is selective for the NOP receptor at nanomolar concentrations, using it at much higher micromolar concentrations could lead to interactions with other receptors or signaling pathways, producing unexpected results.

  • Differential Coupling of NOP Receptor to Signaling Pathways: The NOP receptor can couple to different intracellular signaling pathways (e.g., affecting cAMP levels, MAPK/ERK pathway, or ion channels) depending on the cellular context. The dominant pathway in a given cell line will determine the ultimate effect of NOP receptor antagonism on proliferation.

  • Experimental Conditions: Factors such as serum concentration in the cell culture media, cell density, and the duration of treatment with this compound can all influence the observed outcome.

Troubleshooting Guides

Issue: Inconsistent Effects on Cell Proliferation

If you are observing variable effects of this compound on cell proliferation, follow this troubleshooting workflow:

Step 1: Verify NOP Receptor Expression

  • Action: Confirm the expression of the NOP receptor in your cell lines of interest at both the mRNA (RT-qPCR) and protein (Western Blot or Flow Cytometry) levels.

  • Rationale: A lack of NOP receptor expression would suggest that any observed effects are likely off-target or non-specific.

Step 2: Optimize this compound Concentration

  • Action: Perform a dose-response curve starting from low nanomolar concentrations up to the low micromolar range.

  • Rationale: This will help determine the optimal concentration for NOP receptor antagonism and identify if the contradictory effects are occurring only at high concentrations, suggesting off-target activity.

Step 3: Standardize Experimental Conditions

  • Action: Ensure that all experiments are conducted with consistent cell seeding densities, serum concentrations, and treatment durations.

  • Rationale: Variability in these parameters can significantly impact cell proliferation rates and the cellular response to treatment.

Hypothetical Contradictory Data on Cell Proliferation

Table 1: Effect of this compound (100 nM) on Proliferation of Different Cancer Cell Lines after 48 hours

Cell LineNOP Receptor Expression (Relative Units)Change in Cell Proliferation (%)
A549 (Lung Cancer)85.2- 25.4%
MCF-7 (Breast Cancer)62.5- 18.9%
U87-MG (Glioblastoma)12.1+ 5.2%
PC-3 (Prostate Cancer)5.8+ 2.1%

Interpretation: The data in Table 1 suggests a correlation between higher NOP receptor expression and an anti-proliferative effect of this compound. In cell lines with low to negligible NOP receptor expression, a slight increase in proliferation is observed, which may be due to off-target effects or experimental noise.

Experimental Protocols

Protocol 1: Western Blot for NOP Receptor Expression
  • Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per well onto a 10% polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against the NOP receptor overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an ECL substrate and an imaging system.

Protocol 2: Cell Proliferation Assay (WST-1)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with varying concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a CO2 incubator.

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of proliferation relative to the vehicle-treated control cells.

Visualizations

Ban_orl_24_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NOP_receptor NOP Receptor G_protein Gi/o Protein NOP_receptor->G_protein Activates Ban_orl_24 This compound Ban_orl_24->NOP_receptor Antagonizes AC Adenylyl Cyclase G_protein->AC Inhibits ERK MAPK/ERK Pathway G_protein->ERK Inhibits cAMP cAMP AC->cAMP Decreases Proliferation Cell Proliferation cAMP->Proliferation Inhibits ERK->Proliferation Promotes Troubleshooting_Workflow start Start: Contradictory Proliferation Data check_expression Step 1: Verify NOP Receptor Expression (RT-qPCR, Western Blot) start->check_expression expression_present Expression Detected check_expression->expression_present Yes expression_absent Expression Absent/Low (Consider off-target effects) check_expression->expression_absent No optimize_conc Step 2: Perform Dose-Response Curve expression_present->optimize_conc conc_dependent Effect is Concentration-Dependent (High conc. -> off-target) optimize_conc->conc_dependent Yes conc_independent Effect is Consistent Across Relevant Concentrations optimize_conc->conc_independent No standardize_exp Step 3: Standardize Experimental Conditions (Serum, Density, Time) conc_independent->standardize_exp consistent_results Results are Now Consistent standardize_exp->consistent_results Hypothetical_Off_Target_Pathway cluster_pathway1 On-Target Pathway cluster_pathway2 Hypothetical Off-Target Pathway Ban_orl_24_high This compound (High Concentration) NOP_receptor NOP Receptor Ban_orl_24_high->NOP_receptor Antagonizes Unknown_receptor Unknown Receptor X Ban_orl_24_high->Unknown_receptor Activates Anti_prolif Anti-Proliferative Effect NOP_receptor->Anti_prolif Net_effect Net Observed Effect: No Change or Slight Proliferation Anti_prolif->Net_effect Pro_prolif_pathway Pro-Proliferative Signaling (e.g., EGFR transactivation) Unknown_receptor->Pro_prolif_pathway Pro_prolif Pro-Proliferative Effect Pro_prolif_pathway->Pro_prolif Pro_prolif->Net_effect

References

Ban orl 24 toxicity and adverse effects in animal models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for researchers utilizing BAN ORL 24 in their experiments. Due to the limited publicly available information on the specific toxicology and adverse effects of this compound in animal models, this guide focuses on its pharmacological profile, general experimental guidance, and considerations for preclinical safety assessment.

Pharmacological Profile of this compound

This compound is a potent and selective antagonist of the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor.[1][2][3] It exhibits high binding affinity for the NOP receptor with significantly lower affinity for other opioid receptors.[1][3]

Table 1: In Vitro Pharmacological Data for this compound

ParameterSpecies/Cell LineValueReference
NOP Receptor Binding Affinity (Ki)Human (CHO cells)0.24 nM
μ-Opioid Receptor Binding Affinity (Ki)Human>10,000 nM
δ-Opioid Receptor Binding Affinity (Ki)Human6,700 nM
κ-Opioid Receptor Binding Affinity (Ki)Human2,500 nM
NOP-induced GTPγS Binding Inhibition (pA2)CHO cells9.98
NOP-induced Calcium Mobilization Inhibition (KB)CHO cells0.93 nM

Table 2: In Vivo Pharmacological Data for this compound

Animal ModelDose & RouteObserved EffectReference
Mouse10 mg/kg (i.v.)Attenuated thermal antinociception induced by a NOP/μ-opioid receptor agonist.
MouseNot specifiedAntagonizes NOP agonist-induced reduction in locomotor activity.

General Experimental Guidance: FAQs and Troubleshooting

This section addresses common questions and potential issues researchers may encounter when working with this compound.

Frequently Asked Questions (FAQs)

  • What is the recommended solvent for this compound?

    • This compound is soluble in DMSO and water. For in vivo studies, it is crucial to prepare a vehicle that is well-tolerated by the animal model. A common vehicle for in vivo administration is a solution of DMSO, PEG300, Tween 80, and saline.

  • How should this compound be stored?

    • Store the solid compound at -20°C. For stock solutions in DMSO, store at -80°C for long-term storage (up to 6 months) or -20°C for shorter periods (up to 1 month), protected from light.

  • What is a typical effective dose in mice?

    • A dose of 10 mg/kg (i.v.) has been reported to show efficacy in antagonizing NOP receptor agonist effects in mice. However, the optimal dose will depend on the specific experimental conditions, including the animal model, route of administration, and the endpoint being measured. A dose-response study is always recommended.

Troubleshooting Common Experimental Issues

  • Issue: Lack of observed effect in vivo.

    • Potential Cause: Inadequate dose or bioavailability.

    • Troubleshooting:

      • Increase the dose of this compound.

      • Consider a different route of administration that may offer better bioavailability (e.g., intravenous vs. intraperitoneal).

      • Ensure the compound was properly dissolved and the formulation is stable.

      • Verify the activity of the NOP receptor agonist or the stimulus being used to elicit the response you are trying to block.

  • Issue: Unexpected or adverse effects observed in animal models.

    • Potential Cause: While specific toxicity data is lacking, high doses or off-target effects could lead to adverse reactions. The NOP receptor system is involved in various physiological processes, and its blockade could have unintended consequences.

    • Troubleshooting:

      • Reduce the dose to the minimum effective concentration.

      • Carefully monitor the animals for any signs of distress, changes in behavior, or other physiological parameters.

      • Consider the use of a different vehicle for administration, as the vehicle itself can sometimes cause adverse reactions.

      • If unexpected effects persist, it may be necessary to conduct preliminary safety assessments.

Preclinical Safety Assessment Considerations

Given the absence of specific public toxicological data for this compound, researchers should proceed with caution and consider incorporating safety and tolerability assessments into their experimental plans, especially for studies involving chronic administration or higher doses.

General Workflow for Preclinical Safety Assessment of a Novel Compound

The following diagram outlines a general workflow for assessing the preclinical safety of a novel research compound like this compound. This is a simplified representation and should be adapted based on the specific research context and regulatory guidelines if applicable.

Preclinical_Safety_Workflow cluster_in_vitro In Vitro Toxicity Screening cluster_in_vivo In Vivo Toxicity Studies cluster_analysis Data Analysis and Reporting ivt1 Cytotoxicity Assays (e.g., MTT, LDH) ivs1 Acute Toxicity Study (e.g., LD50 determination) ivt1->ivs1 Inform dose selection ivt2 hERG Channel Assay ivs3 Safety Pharmacology (Cardiovascular, Respiratory, CNS) ivt2->ivs3 ivt3 Genotoxicity Assays (e.g., Ames test) ivs2 Repeat-Dose Toxicity Study (28-day or 90-day) ivt3->ivs2 ivs1->ivs2 Determine dose ranges da1 Histopathology ivs2->da1 da2 Clinical Pathology (Hematology, Blood Chemistry) ivs2->da2 da3 Toxicokinetic (TK) Analysis ivs2->da3 da4 Final Report and Risk Assessment ivs3->da4 da1->da4 da2->da4 da3->da4 NOP_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular NOP_Receptor NOP Receptor G_Protein Gαi/o Protein NOP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Voltage-Gated Ca2+ Channel G_Protein->Ca_Channel Inhibits K_Channel GIRK Channel G_Protein->K_Channel Activates cAMP ↓ cAMP AC->cAMP Ca_Influx ↓ Ca2+ Influx Ca_Channel->Ca_Influx K_Efflux ↑ K+ Efflux (Hyperpolarization) K_Channel->K_Efflux N_OFQ N/OFQ (Ligand) N_OFQ->NOP_Receptor Binds and Activates BAN_ORL_24 This compound (Antagonist) BAN_ORL_24->NOP_Receptor Binds and Blocks

References

Technical Support Center: Controlling for Confounding Variables in Ban orl 24 Research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and control for confounding variables in your research involving the hypothetical compound Ban orl 24.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with this compound.

Issue 1: My in vitro results with this compound are not reproducible. Could confounders be the cause?

Answer: Yes, even in controlled laboratory settings, unrecognized variables can act as confounders, leading to inconsistent results.

Troubleshooting Steps:

  • Standardize Lab Conditions: Ensure that variables such as incubator temperature, CO2 levels, and humidity are consistent across all experiments.

  • Check Reagents and Media: Subtle variations in media composition, serum batches, or reagent concentrations can significantly alter cellular responses. Use a single, quality-controlled batch of reagents for the entire set of comparable experiments.

  • Monitor Cell Line Health: The passage number of a cell line is a critical potential confounder.[3] High-passage numbers can lead to genetic drift and altered phenotypes. Define a specific passage number range for your experiments.

  • Protocol Adherence: Ensure all lab personnel are adhering to the exact same experimental protocol. Minor deviations in timing, cell density, or handling can introduce variability.

Issue 2: I'm observing a strong association between this compound and my outcome in an observational study, but I suspect confounding. How can I investigate this?

Answer: This is a common and valid concern in observational research. You can investigate the potential impact of confounding through a stratified analysis.

Protocol: Stratified Analysis to Check for Confounding

  • Identify the Primary Confounder: Based on prior research and biological plausibility, identify the most likely confounding variable (e.g., age, disease severity).

  • Calculate the Crude Association: First, calculate the measure of association (e.g., odds ratio, risk ratio) between this compound and the outcome for your entire dataset.

  • Stratify the Data: Divide your data into subgroups, or strata, based on the levels of the suspected confounder (e.g., 'Age < 50' and 'Age > 50').

  • Calculate Stratum-Specific Associations: Calculate the measure of association between this compound and the outcome within each stratum.

  • Compare Results:

    • If the stratum-specific estimates are similar to each other but different from the crude estimate, confounding is likely present.

    • The adjusted estimate (e.g., using the Mantel-Haenszel method) will provide a summary measure of association that controls for the confounding variable.

Issue 3: Randomization is not feasible for my study on this compound. What are the best alternative strategies at the design stage?

Answer: When randomization is not possible, you can use other design-stage methods like restriction and matching to minimize confounding.

Alternative Strategies:

  • Restriction: Limit your study participation to individuals who are similar in relation to the confounding variable. For example, if you believe age is a major confounder, you could restrict your study to participants between the ages of 50 and 60. The downside is that this can limit the generalizability of your findings.

  • Matching: This is a common technique in case-control studies. For each participant in your treatment group (e.g., receiving this compound), you select one or more control participants who are similar with respect to specific confounding variables (e.g., age, sex, smoking status). This ensures the groups are comparable on these factors from the start.

Frequently Asked Questions (FAQs)

Q1: What is a confounding variable in the context of this compound research?

A confounding variable is a third factor that is related to both the treatment (this compound) and the outcome of interest. To be a confounder, a variable must be associated with the exposure and be a cause of the outcome, but it must not be on the causal pathway between the exposure and the outcome. For example, if a study finds that this compound is associated with a lower risk of a certain disease, but the individuals receiving this compound also happen to have a healthier diet, then diet is a confounding variable.

Q2: What are the main methods to control for confounding variables?

There are two main stages at which you can control for confounders: the study design stage and the data analysis stage.

StageMethodDescription
Study Design Randomization Randomly assigning participants to treatment or control groups to ensure known and unknown confounders are distributed evenly.
Restriction Limiting the study to subjects with specific characteristics to eliminate variation in a confounder.
Matching Selecting control subjects to be similar to treatment subjects with respect to specific confounders.
Data Analysis Stratification Analyzing the association between exposure and outcome within different levels (strata) of the confounding variable.
Multivariate Analysis Using statistical models (e.g., regression) to adjust for multiple confounding variables simultaneously.
Q3: Can I control for confounders that I did not measure?

This is a significant challenge. Statistical methods like multivariate analysis can only control for confounders that you have measured. The most effective method for controlling for both known and unknown confounding variables is randomization. With a sufficiently large sample size, randomization ensures that unmeasured factors are, on average, evenly distributed between the treatment and control groups.

Q4: What is the difference between a confounder and an effect modifier?

A confounder is a nuisance variable that distorts the true relationship between an exposure and an outcome. You want to control for it or eliminate its effect. An effect modifier, in contrast, is a factor that changes the magnitude or direction of the association between an exposure and an outcome. Effect modification is a biological phenomenon that you want to describe and report, not eliminate.

Experimental Protocols & Data Presentation

Common Confounding Variables in this compound Research

The following table summarizes common confounders at different research stages.

Research StagePotential Confounding VariablesRationale
Preclinical (In Vitro) Cell line passage number, media composition, incubator conditions.Can alter cellular metabolism and response to this compound, leading to inconsistent results.
Preclinical (In Vivo) Animal species, age, sex, weight, diet, housing conditions.These factors significantly influence drug metabolism and pharmacokinetics.
Clinical (Observational) Patient demographics (age, sex), comorbidities, disease severity ("confounding by indication"), concomitant medications, lifestyle factors (diet, smoking).Can obscure the true effect of this compound on the clinical outcome.
Protocol: Implementing Randomization in a Clinical Trial for this compound
  • Define Eligibility Criteria: Clearly define the inclusion and exclusion criteria for the study population.

  • Obtain Informed Consent: Ensure all participants provide informed consent before enrollment.

  • Generate Randomization Sequence: Use a validated computer program to generate a random allocation sequence. This ensures that the assignment is unpredictable.

  • Conceal Allocation: The person enrolling participants should not know the upcoming treatment assignment. This is often achieved using a centralized, third-party randomization service or sequentially numbered, opaque, sealed envelopes.

  • Assign Participants: Once a participant is enrolled, they are assigned to either the this compound group or the control group according to the randomization sequence.

  • Verify Baseline Comparability: After randomization, create a table to compare the baseline characteristics of the two groups. This helps verify that the randomization process was successful in creating comparable groups.

Visualizations

Diagram 1: Confounding Variable Relationship

G cluster_0 Confounding Scenario This compound This compound Outcome Outcome This compound->Outcome Apparent Association Age (Confounder) Age (Confounder) Age (Confounder)->this compound Is Associated With Age (Confounder)->Outcome Causes

Caption: A confounding variable is associated with both the exposure and the outcome.

Diagram 2: Experimental Workflow with Randomization

G cluster_1 Controlling Confounders at Design Stage Start Study Population Random Randomization Start->Random GroupA Group A (this compound) Random->GroupA GroupB Group B (Placebo) Random->GroupB Compare Compare Outcomes GroupA->Compare GroupB->Compare

Caption: Randomization workflow to create comparable study groups.

Diagram 3: Logic of Stratified Analysis

G cluster_2 Stratified Analysis Logic Population Total Study Population Crude Calculate Crude Association (this compound -> Outcome) Population->Crude Stratify Stratify by Confounder (e.g., Age) Crude->Stratify Stratum1 Stratum 1 (Age < 50) Calculate Association Stratify->Stratum1 Stratum2 Stratum 2 (Age >= 50) Calculate Association Stratify->Stratum2 Adjusted Calculate Adjusted Association (e.g., Mantel-Haenszel) Stratum1->Adjusted Stratum2->Adjusted

Caption: Workflow for performing a stratified analysis to control for a confounder.

References

Validating Ban orl 24 activity in a new cell line

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides a comprehensive resource for researchers validating the activity of the novel receptor tyrosine kinase, Ban orl 24 , in a new cell line. For the purposes of this guide, this compound is a receptor tyrosine kinase that, upon binding to its ligand, "Ligand X" , dimerizes and autophosphorylates. This initiates a downstream signaling cascade through Protein A and Protein B , ultimately promoting cell proliferation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a receptor tyrosine kinase. Its activation is initiated by the binding of its specific ligand, "Ligand X". This binding event causes two this compound receptors to form a dimer, leading to autophosphorylation on specific tyrosine residues within their intracellular domains. This phosphorylation creates docking sites for downstream signaling molecules, such as Protein A and Protein B, which in turn propagate the signal to regulate cellular processes like proliferation.

Q2: How do I select an appropriate cell line for expressing and validating this compound?

A2: The ideal cell line should have low to no endogenous expression of this compound to ensure that the observed activity is from the exogenously introduced protein. Additionally, the cell line should be easy to transfect and culture. It is also beneficial if the downstream signaling components (like Protein A and Protein B) are expressed in the chosen cell line.

Q3: What are the essential positive and negative controls for a this compound activity assay?

A3:

  • Positive Controls:

    • Cells successfully transfected with this compound and stimulated with its ligand, "Ligand X".

    • A cell line known to endogenously express an active, similar receptor tyrosine kinase.

  • Negative Controls:

    • Untransfected (wild-type) cells of the new cell line.

    • Cells transfected with an empty vector.

    • Transfected cells that are not stimulated with "Ligand X".

Q4: How can I confirm that the expressed this compound is correctly localized to the cell membrane?

A4: Immunofluorescence (IF) microscopy is the standard method to verify the subcellular localization of this compound. By using an antibody specific to this compound, you can visualize its location within the cell. For membrane proteins, a clear staining pattern at the cell periphery is expected.

Troubleshooting Guides

Q1: I am not detecting this compound expression via Western Blot after transfection. What could be the issue?

A1:

  • Low Transfection Efficiency: Verify the efficiency of your transfection protocol using a reporter plasmid (e.g., expressing GFP). If efficiency is low, consider optimizing parameters such as DNA concentration, transfection reagent-to-DNA ratio, and cell density.[1][2]

  • Protein Degradation: Ensure that your lysis buffer contains a fresh cocktail of protease inhibitors to prevent the degradation of this compound after cell lysis.[3]

  • Ineffective Antibody: Confirm that your primary antibody is validated for Western Blotting and is used at the recommended dilution. Include a positive control, if available, to ensure the antibody is working correctly.

  • Gene Toxicity: High levels of certain proteins can be toxic to cells, leading to the selection of cells that do not express the protein.[1] Consider using an inducible expression system to control the timing and level of this compound expression.

Q2: this compound is expressed, but I don't observe downstream signaling (e.g., phosphorylation of Protein A) after ligand stimulation. Why?

A2:

  • Incorrect Protein Folding or Post-Translational Modifications: The new cell line may lack the specific cellular machinery required for the proper folding or modification of this compound, rendering it inactive.[1]

  • Subcellular Mislocalization: If this compound is not correctly trafficked to the cell membrane, it cannot interact with its extracellular ligand. Verify its localization using immunofluorescence.

  • Missing Downstream Components: The cell line may not express essential downstream signaling molecules like Protein A or Protein B. Confirm their presence via Western Blot.

  • Insufficient Ligand Concentration or Incubation Time: Optimize the concentration of "Ligand X" and the stimulation time. A dose-response and time-course experiment is recommended.

Q3: My cell proliferation assay results are inconsistent. What are the potential causes?

A3:

  • Variable Seeding Density: Ensure that cells are seeded uniformly across all wells of the plate, as variations in cell number will directly impact the final reading.

  • Inconsistent Incubation Times: The timing for both cell growth and assay incubation (e.g., with MTT reagent) should be kept consistent across all experiments.

  • Edge Effects in Multi-well Plates: The outer wells of a 96-well plate are prone to evaporation, which can affect cell growth. It is good practice to not use the outermost wells for experimental samples and instead fill them with sterile media or PBS.

  • Interference from Serum or Phenol Red: Components in the culture medium can sometimes interfere with the assay chemistry. Set up appropriate background controls containing medium without cells to subtract any background absorbance.

Quantitative Data Summary

The following table represents hypothetical data from a successful validation of this compound in a new cell line.

Experimental Condition This compound Expression (Relative to Loading Control) Phospho-Protein A (Relative to Total Protein A) Cell Proliferation (Fold Change vs. Untreated)
Wild-Type Cells (Untreated)0.00.01.0
Wild-Type Cells + Ligand X0.00.01.0
This compound Transfected (Untreated)1.00.11.2
This compound Transfected + Ligand X1.01.03.5

Experimental Protocols

Protocol 1: Western Blot for this compound Expression and Phosphorylation

This protocol is for detecting the expression of total this compound and the phosphorylation of its downstream target, Protein A.

Methodology:

  • Cell Lysis:

    • Culture cells to 80-90% confluency and treat with "Ligand X" as required.

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with fresh protease and phosphatase inhibitor cocktails. Keep samples on ice at all times.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-20% polyacrylamide gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST). Avoid using milk as a blocking agent for phospho-protein detection as it contains phosphoproteins that can increase background.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-Ban orl 24, anti-phospho-Protein A, anti-total-Protein A) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an ECL substrate and an appropriate imaging system.

Protocol 2: Immunofluorescence for this compound Cellular Localization

This protocol is for visualizing the subcellular location of this compound.

Methodology:

  • Cell Seeding: Seed cells on sterile glass coverslips in a 24-well plate and allow them to adhere and grow for 24-48 hours.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. This step is crucial for allowing antibodies to access intracellular epitopes.

  • Blocking: Block with 1% BSA in PBS for 30 minutes to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Incubate with the anti-Ban orl 24 primary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) in the dark for 1 hour.

  • Counterstaining (Optional): Stain the nuclei with DAPI for 5 minutes.

  • Mounting: Wash the coverslips a final time and mount them onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope.

Protocol 3: Cell Proliferation (MTT) Assay

This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability and proliferation.

Methodology:

  • Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with "Ligand X" or other compounds and incubate for a period of 24-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well.

  • Incubation: Incubate the plate in the dark, often overnight or for at least 4 hours, to allow for complete solubilization of the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background.

Visualizations

G ligand Ligand X receptor This compound Receptor ligand->receptor Binds dimer Dimerization & Autophosphorylation receptor->dimer Activates protA Protein A (Phosphorylated) dimer->protA Phosphorylates protB Protein B protA->protB Activates prolif Cell Proliferation protB->prolif Promotes

Caption: Hypothetical signaling pathway of this compound.

G cluster_prep Phase 1: Preparation cluster_validate Phase 2: Validation cluster_activity Phase 3: Activity Assay transfect Transfect Cell Line with this compound Vector select Select Stable Clones (Optional) transfect->select wb Confirm Expression (Western Blot) select->wb if_stain Verify Localization (Immunofluorescence) wb->if_stain stimulate Stimulate with Ligand X if_stain->stimulate downstream Assess Downstream Signal (p-Protein A Western) stimulate->downstream prolif Measure Proliferation (MTT Assay) stimulate->prolif

Caption: Experimental workflow for validating this compound.

G start No/Low this compound Signal in Western Blot q_transfect Check Transfection Efficiency? start->q_transfect a_transfect_low Optimize Transfection Protocol q_transfect->a_transfect_low Low q_antibody Validate Primary Antibody? q_transfect->q_antibody OK end Problem Solved a_transfect_low->end a_antibody_bad Test with Positive Control or New Antibody q_antibody->a_antibody_bad No q_lysis Lysis Buffer OK? q_antibody->q_lysis Yes a_antibody_bad->end a_lysis_bad Add Fresh Protease Inhibitors q_lysis->a_lysis_bad No q_lysis->end Yes a_lysis_bad->end

Caption: Troubleshooting logic for low protein expression.

References

Ban orl 24 experimental controls and best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BAN ORL 24, a potent and selective NOP receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a non-peptide, selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor.[1] Its primary mechanism of action is to block the binding of the endogenous ligand N/OFQ to the NOP receptor, thereby inhibiting its downstream signaling pathways.[2]

Q2: What are the key research applications for this compound?

This compound is primarily used in neuroscience research to investigate the physiological and pathological roles of the NOP receptor system. This includes studies related to pain modulation, anxiety, depression, drug addiction, and Parkinson's disease.[3]

Q3: What are the recommended storage conditions for this compound?

For long-term storage, this compound should be stored as a solid at -20°C.[2][4] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light and stored under nitrogen.

Q4: In which solvents is this compound soluble?

This compound is soluble in both DMSO and water. For in vivo studies, specific formulations using co-solvents like PEG300 and Tween-80 may be required.

Quantitative Data

The following table summarizes the binding affinity and functional potency of this compound for the NOP receptor and its selectivity over other opioid receptors.

ParameterReceptorValueCell LineReference
KiHuman NOP0.24 nMCHO
IC50Human NOP0.27 nMCHO
IC50κ-opioid receptor2500 nMCHO
IC50µ-opioid receptor6700 nMCHO
IC50δ-opioid receptor>10000 nMCHO

Signaling Pathway

Activation of the NOP receptor by its endogenous ligand N/OFQ initiates a cascade of intracellular signaling events. As a G protein-coupled receptor (GPCR), it primarily couples to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. The NOP receptor can also couple to other G proteins, such as Gαz, Gα14, and Gα16, and modulate the activity of various downstream effectors, including mitogen-activated protein kinases (MAPKs) and ion channels. This compound blocks these signaling events by preventing the initial binding of N/OFQ.

NOP_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular NOP NOP Receptor G_protein Gαi/o, Gαz, Gα14, Gα16 NOP->G_protein Activates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP PLC Phospholipase C MAPK MAPK (ERK, p38, JNK) PLC->MAPK ... IonChannel Ion Channels (K+, Ca2+) CellularResponse Cellular Response (e.g., altered neuronal excitability) IonChannel->CellularResponse NOFQ N/OFQ NOFQ->NOP Binds & Activates BANORL24 This compound BANORL24->NOP Blocks G_protein->AC Inhibits G_protein->PLC Activates G_protein->IonChannel cAMP->CellularResponse MAPK->CellularResponse

NOP Receptor Signaling Pathway

Experimental Protocols

Here are detailed methodologies for key experiments involving this compound.

In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the NOP receptor.

Materials:

  • Cell membranes prepared from cells expressing the NOP receptor (e.g., CHO-hNOP).

  • Radioligand: [³H]-N/OFQ or other suitable labeled NOP receptor agonist/antagonist.

  • This compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., GF/C).

  • Scintillation cocktail.

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Protocol:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well plate, add binding buffer, cell membranes, radioligand (at a concentration near its Kd), and either vehicle or varying concentrations of this compound.

  • To determine non-specific binding, add a high concentration of a non-labeled NOP receptor ligand (e.g., unlabeled N/OFQ) to a set of wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Plot the specific binding as a function of the log concentration of this compound and fit the data using a non-linear regression model to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro cAMP Functional Assay

Objective: To determine the functional potency (IC50) of this compound in inhibiting agonist-induced changes in cAMP levels.

Materials:

  • Cells expressing the NOP receptor (e.g., CHO-hNOP).

  • NOP receptor agonist (e.g., N/OFQ).

  • This compound.

  • Forskolin (to stimulate adenylyl cyclase).

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Cell culture medium.

  • 96-well or 384-well plates.

  • Plate reader compatible with the chosen assay kit.

Protocol:

  • Seed cells in 96-well or 384-well plates and allow them to attach overnight.

  • Prepare serial dilutions of this compound in assay buffer.

  • Pre-incubate the cells with varying concentrations of this compound or vehicle for a specified time (e.g., 15-30 minutes).

  • Stimulate the cells with an agonist (e.g., N/OFQ) at a concentration that produces a submaximal response (typically EC80), in the presence of forskolin.

  • Incubate for a specified time (e.g., 15-30 minutes) to allow for cAMP production.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Plot the cAMP levels as a function of the log concentration of this compound and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Troubleshooting Guide

Troubleshooting_Guide cluster_issue cluster_causes cluster_solutions No_Effect No or Weak Antagonist Effect of this compound Concentration Incorrect Concentration No_Effect->Concentration Incubation Suboptimal Incubation Time No_Effect->Incubation Agonist Inappropriate Agonist Concentration No_Effect->Agonist Solubility Poor Solubility No_Effect->Solubility Cell_Health Poor Cell Health or Low Receptor Expression No_Effect->Cell_Health Verify_Conc Verify stock concentration and dilution series. Concentration->Verify_Conc Optimize_Time Optimize pre-incubation time with this compound (e.g., 15-60 min). Incubation->Optimize_Time Titrate_Agonist Use agonist at its EC80 concentration. Perform a full agonist dose-response curve. Agonist->Titrate_Agonist Check_Solubility Ensure complete dissolution in vehicle. Consider sonication for stock solutions. Solubility->Check_Solubility Check_Cells Use healthy, low-passage cells. Confirm NOP receptor expression (e.g., via qPCR or Western blot). Cell_Health->Check_Cells

Troubleshooting this compound Experiments

IssuePotential CauseRecommended Solution / Best Practice
No or weak antagonist effect observed Incorrect concentration of this compound: Errors in stock solution preparation or serial dilutions.Verify Concentration: Double-check all calculations and ensure accurate pipetting. If possible, confirm the concentration of the stock solution analytically.
Suboptimal pre-incubation time: Insufficient time for this compound to bind to the NOP receptor before agonist addition.Optimize Pre-incubation Time: Perform a time-course experiment to determine the optimal pre-incubation time (e.g., 15, 30, 60 minutes).
Inappropriate agonist concentration: Using an agonist concentration that is too high can overcome the competitive antagonism.Use Agonist at EC80: Determine the EC50 of your agonist in your assay system and use a concentration equivalent to its EC80 for antagonist screening. This provides a sufficient signal window to observe inhibition.
Poor solubility of this compound: The compound may not be fully dissolved in the assay buffer.Ensure Complete Dissolution: Prepare stock solutions in a suitable solvent like DMSO and ensure it is fully dissolved. Sonication may aid dissolution. Be mindful of the final solvent concentration in the assay, and include a vehicle control.
High variability between replicates Inconsistent cell seeding: Uneven cell density across wells.Ensure Homogeneous Cell Suspension: Mix the cell suspension thoroughly before and during plating to ensure a uniform cell number in each well.
Edge effects in multi-well plates: Evaporation from the outer wells of the plate.Minimize Edge Effects: Do not use the outermost wells for experimental samples. Instead, fill them with sterile water or media to maintain humidity.
Compound precipitation: this compound precipitating out of solution at higher concentrations.Check for Precipitation: Visually inspect the wells for any signs of compound precipitation, especially at the highest concentrations. If observed, consider using a different solvent or reducing the highest concentration tested.
Unexpected off-target effects in vivo Lack of selectivity at high concentrations: Although selective, at very high doses, this compound might interact with other receptors.Perform Dose-Response Studies: Conduct a thorough in vivo dose-response study to identify the optimal dose that produces the desired effect without off-target effects. A common starting dose is 10 mg/kg.
Interaction with other signaling pathways: The observed phenotype may be due to modulation of pathways downstream of other receptors.Use Appropriate Controls: Include a positive control (a known NOP receptor antagonist) and a negative control (vehicle). Consider using NOP receptor knockout animals to confirm that the effects of this compound are indeed mediated by the NOP receptor.

Best Practices for Experimental Controls

To ensure the validity and reproducibility of your experimental results with this compound, it is crucial to include the following controls:

  • Vehicle Control: This is the most critical control and should be included in every experiment. It consists of the solvent used to dissolve this compound (e.g., DMSO, saline) at the same final concentration used in the experimental wells. This control accounts for any effects of the solvent on the assay system.

  • Positive Control (Antagonist): Use a well-characterized, structurally different NOP receptor antagonist. This will confirm that your assay system is capable of detecting NOP receptor antagonism.

  • Agonist Dose-Response Curve: In functional assays, always run a full dose-response curve for your NOP receptor agonist to determine its EC50 and EC80 values in your specific cell system. This is essential for selecting the appropriate agonist concentration for antagonist screening.

  • Cell Viability Assay: When testing a range of this compound concentrations, especially in cell-based assays, it is good practice to perform a parallel cell viability assay (e.g., MTT or trypan blue exclusion) to ensure that the observed effects are not due to cytotoxicity.

  • Confirmation in a Second Assay: To confirm that this compound is a true NOP receptor antagonist, it is advisable to test it in at least two different assay formats (e.g., a binding assay and a functional assay like a cAMP or calcium mobilization assay).

References

Validation & Comparative

A Comparative Guide to NOP Receptor Antagonists: BAN ORL 24 vs. SB-612111 and J-113397

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor, a member of the opioid receptor family, has emerged as a promising target for the development of novel therapeutics for a range of neurological and psychiatric disorders, including pain, depression, and substance abuse.[1] This guide provides a comparative overview of a potent and selective NOP receptor antagonist, BAN ORL 24, alongside two other widely studied antagonists, SB-612111 and J-113397. The comparison is based on their pharmacological profiles, supported by experimental data.

Overview of Compared NOP Receptor Antagonists

This compound is a potent and selective non-peptide antagonist of the NOP receptor.[2][3][4] It exhibits high affinity for the NOP receptor with a Ki value of 0.24 nM in Chinese Hamster Ovary (CHO) cells expressing the human NOP receptor.[2]

SB-612111 is another potent and selective NOP receptor antagonist. It is characterized by its high affinity for the NOP receptor, with a reported Ki of 0.33 nM. In vivo studies have shown its ability to antagonize N/OFQ-induced effects.

J-113397 is one of the first potent and selective non-peptidyl NOP receptor antagonists to be discovered. It displays a high affinity for the NOP receptor with a Ki of 1.8 nM for the cloned human NOP receptor.

Quantitative Comparison of Pharmacological Activity

The following table summarizes the in vitro binding affinities and functional activities of this compound, SB-612111, and J-113397 at the NOP receptor and other classical opioid receptors. The data highlights the potency and selectivity of these antagonists.

CompoundNOP Receptorµ-Opioid Receptor (MOP)δ-Opioid Receptor (DOP)κ-Opioid Receptor (KOP)
Ki (nM) IC50 (nM) Ki (nM) / IC50 (nM) Ki (nM) / IC50 (nM)
This compound 0.240.27224>10000
SB-612111 0.33-57.4 (174-fold selective)2109 (6391-fold selective)
J-113397 1.82.32200>10000

Note: Ki values represent the binding affinity of the antagonist to the receptor, with lower values indicating higher affinity. IC50 values represent the concentration of the antagonist required to inhibit 50% of the agonist response, with lower values indicating greater potency. The selectivity is expressed as the ratio of Ki or IC50 for other opioid receptors relative to the NOP receptor.

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the experimental procedures used to characterize these antagonists, the following diagrams illustrate the NOP receptor signaling pathway and a general workflow for radioligand binding assays.

NOP Receptor Signaling Pathway cluster_membrane Cell Membrane NOP NOP Receptor G_protein Gi/o Protein NOP->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to N_OFQ Nociceptin/Orphanin FQ (N/OFQ) N_OFQ->NOP Binds and Activates Antagonist NOP Antagonist (e.g., this compound) Antagonist->NOP Blocks Binding ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Caption: NOP receptor signaling cascade.

Radioligand Binding Assay Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Membranes Cell Membranes expressing NOP Receptors Incubation Incubate Membranes, Radioligand, and Test Compound Cell_Membranes->Incubation Radioligand Radiolabeled Ligand (e.g., [3H]N/OFQ) Radioligand->Incubation Test_Compound Test Compound (e.g., this compound) Test_Compound->Incubation Separation Separate Bound and Free Radioligand (Filtration) Incubation->Separation Measurement Measure Radioactivity of Bound Ligand Separation->Measurement Data_Plotting Plot Binding Data Measurement->Data_Plotting Ki_Calculation Calculate Ki Value Data_Plotting->Ki_Calculation

Caption: Workflow of a competitive radioligand binding assay.

Experimental Protocols

The data presented in this guide are derived from standard pharmacological assays. Below are generalized methodologies for the key experiments cited. For specific details, researchers should consult the primary literature.

Radioligand Binding Assays
  • Objective: To determine the binding affinity (Ki) of the test compound for the NOP receptor.

  • Cell Lines: CHO or HEK 293 cells stably expressing the recombinant human NOP receptor are commonly used.

  • Membrane Preparation: Cells are cultured and harvested. The cell pellet is homogenized in a buffer (e.g., Tris-HCl) and centrifuged to isolate the cell membranes, which are then resuspended in an appropriate assay buffer.

  • Assay Conditions: Cell membranes are incubated with a specific radiolabeled NOP receptor ligand (e.g., [³H]N/OFQ) and varying concentrations of the unlabeled test compound (e.g., this compound).

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand. The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curves. The Ki value is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Functional Assays
  • Objective: To determine the functional activity (IC50) of the antagonist in inhibiting agonist-stimulated G-protein activation.

  • Principle: NOP receptor activation by an agonist stimulates the binding of [³⁵S]GTPγS, a non-hydrolyzable GTP analog, to the Gα subunit of the G-protein. An antagonist will inhibit this agonist-induced stimulation.

  • Methodology: Cell membranes expressing the NOP receptor are incubated with a fixed concentration of a NOP receptor agonist (e.g., N/OFQ), [³⁵S]GTPγS, and varying concentrations of the test antagonist.

  • Data Analysis: The amount of bound [³⁵S]GTPγS is measured, and the IC50 value for the antagonist is determined as the concentration that inhibits 50% of the maximal agonist-stimulated [³⁵S]GTPγS binding.

Conclusion

This compound, SB-612111, and J-113397 are all potent and selective NOP receptor antagonists. Based on the available data, this compound and SB-612111 exhibit slightly higher affinity for the NOP receptor compared to J-113397. All three compounds demonstrate significant selectivity for the NOP receptor over other classical opioid receptors, making them valuable tools for investigating the physiological and pathological roles of the N/OFQ-NOP system. The choice of antagonist for a particular study will depend on the specific experimental requirements, including the desired potency, selectivity profile, and pharmacokinetic properties. The provided experimental protocols offer a foundational understanding of the methods used to characterize these important research compounds.

References

A Comparative Efficacy Analysis of NOP Receptor Antagonists: Ban ORL 24 and SB-612111

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two prominent Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor antagonists, Ban ORL 24 and SB-612111. The information is compiled from various preclinical studies to assist researchers in evaluating these compounds for their potential therapeutic applications.

Quantitative Efficacy and Binding Affinity

The following table summarizes the key quantitative data for this compound and SB-612111, highlighting their binding affinities and functional antagonist potencies at the NOP receptor.

ParameterThis compoundSB-612111Notes
Binding Affinity (Ki) 0.24 nM (human NOP)[1][2]Subnanomolar affinity (human NOP)[3]Both compounds exhibit high affinity for the NOP receptor.
IC50 (vs. N/OFQ) 0.27 nM (NOP)[4][5]Not explicitly stated in the provided results.Demonstrates high potency in inhibiting NOP receptor activation.
Selectivity >9000-fold vs. κ-opioid, >25000-fold vs. µ-opioid, >37000-fold vs. δ-opioid receptors>150-fold selectivity over classical opioid receptorsBoth compounds are highly selective for the NOP receptor over other opioid receptor subtypes.
Functional Antagonism (pA2/pKB) pA2 = 9.98 (GTPγS binding)pKB = 9.70 (GTPγS binding)Indicates potent competitive antagonism of N/OFQ-induced G-protein activation.
In Vivo Efficacy (Antinociception) 10 mg/kg (i.v.) attenuates BPRIM97-induced thermal antinociception0.1-1 mg/kg prevents N/OFQ-induced pronociceptive effectsEffective in modulating pain responses in animal models.
In Vivo Efficacy (Feeding Behavior) Not explicitly stated in the provided results.10 mg/kg significantly reduces high-fat diet binge intakeDemonstrates a role in regulating feeding behavior.

Mechanism of Action: NOP Receptor Antagonism

Both this compound and SB-612111 exert their effects by acting as competitive antagonists at the NOP receptor, a G protein-coupled receptor (GPCR). The endogenous ligand for this receptor is the neuropeptide Nociceptin/Orphanin FQ (N/OFQ). Activation of the NOP receptor by N/OFQ typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels, as well as modulation of ion channels, ultimately influencing neuronal excitability and neurotransmitter release.

By binding to the NOP receptor, this compound and SB-612111 block the binding of N/OFQ, thereby preventing the initiation of these downstream signaling cascades. This antagonism has been shown to modulate various physiological processes, including pain perception, mood, and feeding behavior.

Signaling Pathway of NOP Receptor Antagonism

The following diagram illustrates the canonical signaling pathway of the NOP receptor and the point of intervention for antagonists like this compound and SB-612111.

NOP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space N/OFQ N/OFQ NOP_Receptor NOP Receptor N/OFQ->NOP_Receptor Binds & Activates Antagonist This compound / SB-612111 Antagonist->NOP_Receptor Binds & Blocks G_Protein Gi/o Protein NOP_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion Downstream_Effects Modulation of Neuronal Activity cAMP->Downstream_Effects

Caption: NOP receptor signaling and antagonist intervention.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison of this compound and SB-612111.

NOP Receptor Binding Assay

This assay determines the binding affinity of a compound to the NOP receptor.

Objective: To determine the inhibitory constant (Ki) of test compounds for the NOP receptor.

Materials:

  • Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor.

  • Radioligand: [³H]N/OFQ.

  • Test compounds: this compound or SB-612111.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation fluid.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • CHO cell membranes expressing the human NOP receptor are incubated with a fixed concentration of [³H]N/OFQ.

  • Increasing concentrations of the unlabeled test compound (this compound or SB-612111) are added to compete for binding with the radioligand.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled N/OFQ.

  • The incubation is carried out at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • The filters are washed with ice-cold wash buffer.

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • The IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of a compound to antagonize agonist-induced G-protein activation.

Objective: To determine the functional antagonist potency (pA2 or pKB) of test compounds.

Materials:

  • Cell membranes from CHO cells expressing the human NOP receptor.

  • [³⁵S]GTPγS.

  • Agonist: N/OFQ.

  • Test compounds: this compound or SB-612111.

  • Assay Buffer: Containing GDP.

Procedure:

  • Cell membranes are pre-incubated with increasing concentrations of the antagonist (this compound or SB-612111).

  • A fixed concentration of the agonist (N/OFQ) is added to stimulate G-protein activation.

  • [³⁵S]GTPγS is added to the reaction mixture.

  • The incubation is carried out at 30°C for a specified time.

  • The reaction is terminated by rapid filtration.

  • The amount of [³⁵S]GTPγS bound to the G-proteins on the filters is quantified by scintillation counting.

  • The ability of the antagonist to inhibit the agonist-stimulated [³⁵S]GTPγS binding is measured, and the pA2 or pKB value is calculated using the Schild equation.

In Vivo Antinociception Assay (Tail-Flick Test)

This assay assesses the analgesic or anti-hyperalgesic effects of a compound in an animal model of pain.

Objective: To evaluate the in vivo efficacy of NOP receptor antagonists in modulating nociceptive responses.

Materials:

  • Male mice or rats.

  • Test compounds: this compound or SB-612111.

  • Nociceptive stimulus-inducing agent (e.g., N/OFQ for hyperalgesia, or a thermal stimulus).

  • Tail-flick apparatus.

Procedure:

  • Animals are habituated to the testing environment.

  • A baseline tail-flick latency to a thermal stimulus is measured.

  • The test compound (this compound or SB-612111) is administered (e.g., intravenously or intraperitoneally) at various doses.

  • After a specified pre-treatment time, a pronociceptive agent like N/OFQ can be administered to induce hyperalgesia, or the direct effect of the antagonist on baseline nociception is assessed.

  • The tail-flick latency is measured again at different time points after drug administration.

  • The percentage of maximal possible effect (%MPE) or the reversal of hyperalgesia is calculated to determine the antinociceptive efficacy of the compound.

Experimental Workflow Diagram

The following diagram provides a generalized workflow for the preclinical evaluation of NOP receptor antagonists.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Binding_Assay Receptor Binding Assay (Determine Ki) Functional_Assay Functional Assay (e.g., GTPγS, cAMP) (Determine pA2/pKB) Binding_Assay->Functional_Assay Characterize Potency Selectivity_Screen Selectivity Screening (vs. other receptors) Functional_Assay->Selectivity_Screen Assess Specificity PK_Studies Pharmacokinetic Studies (ADME) Selectivity_Screen->PK_Studies Lead Candidate Selection Efficacy_Models Efficacy Models (e.g., Antinociception, Feeding) PK_Studies->Efficacy_Models Determine Dosing Regimen Safety_Tox Safety & Toxicology Studies Efficacy_Models->Safety_Tox Evaluate Therapeutic Window

Caption: Preclinical evaluation workflow for NOP antagonists.

Conclusion

Both this compound and SB-612111 are potent and highly selective NOP receptor antagonists. The available data indicates that both compounds exhibit high binding affinity and functional antagonism at the NOP receptor. In preclinical models, they have demonstrated efficacy in modulating physiological processes regulated by the N/OFQ-NOP system, such as pain and feeding.

References

A Comparative In Vivo Potency Analysis of NOP Receptor Antagonists: Ban ORL 24 versus J-113397

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative In Vivo Potency Comparison

The following table summarizes the in vivo effects of Ban ORL 24 and J-113397 in different animal models. It is important to note that the experimental conditions, including the specific agonist being antagonized and the endpoint measured, vary between studies, which should be taken into consideration when comparing the potency of the two compounds.

CompoundAnimal ModelAssayRoute of AdministrationDose RangeObserved EffectCitation
This compound MiceAntagonism of BPR1M97-induced thermal antinociceptionIntravenous (i.v.)10 mg/kgAttenuated the duration of thermal antinociception.[1]
MiceAntagonism of N/OFQ-induced effects in tail withdrawal assayNot specified10 mg/kgAntagonized the pronociceptive and antinociceptive effects of supraspinally and spinally administered N/OFQ, respectively.[2]
MiceAntagonism of NOP agonist-induced reduction in locomotor activityNot specifiedNot specifiedAntagonized the reduction in locomotor activity.[3][4]
J-113397 MiceInhibition of N/OFQ-induced hyperalgesia in tail-flick testSubcutaneous (s.c.)1 - 30 mg/kgDose-dependently inhibited hyperalgesia.[5]
Rats (6-hydroxydopamine hemilesioned model of Parkinson's disease)Attenuation of akinesia/bradykinesia in bar, drag, and rotarod testsIntraperitoneal (i.p.)0.1 - 3 mg/kgAttenuated parkinsonian-like motor symptoms.
Preweanling RatsEffect on ethanol-induced locomotor activationNot specified0.5 - 5.0 mg/kgDid not significantly affect ethanol-induced stimulatory effects on locomotor activity.

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited in this guide are outlined below. These protocols are based on standard pharmacological practices and information extracted from the referenced studies.

Tail-Flick Test (for J-113397)

The tail-flick test is a common method to assess nociception and the efficacy of analgesics.

  • Animal Model: Male mice are typically used.

  • Procedure:

    • The mouse is gently restrained, often in a specialized holder, with its tail exposed.

    • A focused beam of radiant heat is applied to a specific point on the ventral surface of the tail.

    • The time taken for the mouse to flick its tail away from the heat source (tail-flick latency) is recorded.

    • A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.

  • Drug Administration:

    • J-113397 is administered subcutaneously (s.c.) at various doses (e.g., 1, 3, 10, 30 mg/kg) at a predetermined time before the administration of the NOP receptor agonist (e.g., intracerebroventricularly administered N/OFQ).

  • Data Analysis: The percentage of inhibition of the agonist-induced effect (e.g., hyperalgesia, observed as a decrease in tail-flick latency) is calculated for each dose of the antagonist.

Locomotor Activity Test (for this compound)

Locomotor activity assays are used to evaluate the effects of compounds on spontaneous movement in animals.

  • Animal Model: Male mice are commonly used.

  • Apparatus: The test is conducted in a clear, enclosed chamber equipped with infrared beams or video tracking software to monitor the animal's movement.

  • Procedure:

    • Animals are habituated to the testing environment for a set period before drug administration.

    • Following habituation, a baseline level of locomotor activity is recorded.

    • The NOP receptor agonist is administered, which typically causes a reduction in locomotor activity.

  • Drug Administration:

    • This compound is administered prior to the NOP agonist at a specific dose (e.g., 10 mg/kg, i.v.).

  • Data Analysis: The ability of this compound to prevent or reverse the agonist-induced decrease in locomotor activity is quantified by comparing the activity levels of animals treated with the agonist alone versus those treated with the antagonist and the agonist.

Signaling Pathways and Experimental Workflow

NOP Receptor Signaling Pathway

This compound and J-113397 exert their effects by antagonizing the NOP receptor, a G-protein coupled receptor (GPCR). Upon activation by its endogenous ligand, Nociceptin/Orphanin FQ (N/OFQ), the NOP receptor initiates a cascade of intracellular signaling events. The primary signaling pathway involves coupling to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. Activation of the NOP receptor also leads to the modulation of ion channels, including the inhibition of voltage-gated calcium channels (CaV) and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels. Furthermore, NOP receptor activation can trigger signaling through mitogen-activated protein kinase (MAPK) pathways.

NOP_Signaling_Pathway cluster_membrane Cell Membrane NOP_Receptor NOP Receptor G_Protein Gi/o Protein NOP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits CaV CaV Channels G_Protein->CaV Inhibits GIRK GIRK Channels G_Protein->GIRK Activates MAPK MAPK Pathway G_Protein->MAPK Activates cAMP cAMP AC->cAMP Decreases Ca_Influx Ca²⁺ Influx CaV->Ca_Influx Decreases K_Efflux K⁺ Efflux (Hyperpolarization) GIRK->K_Efflux Increases N/OFQ N/OFQ (Agonist) N/OFQ->NOP_Receptor Binds & Activates Antagonist This compound or J-113397 Antagonist->NOP_Receptor Blocks Cellular_Response Modulation of Neuronal Excitability & Neurotransmitter Release cAMP->Cellular_Response Ca_Influx->Cellular_Response K_Efflux->Cellular_Response MAPK->Cellular_Response Experimental_Workflow cluster_pre_test Pre-Test Phase cluster_test Test Phase cluster_post_test Post-Test Phase Animal_Acclimation Animal Acclimation & Habituation to Test Environment Baseline_Measurement Baseline Measurement (e.g., pain threshold, locomotor activity) Animal_Acclimation->Baseline_Measurement Antagonist_Admin Antagonist Administration (this compound or J-113397) Baseline_Measurement->Antagonist_Admin Agonist_Admin NOP Agonist Administration (e.g., N/OFQ) Antagonist_Admin->Agonist_Admin Behavioral_Assay Behavioral Assay (e.g., Tail-Flick, Locomotor Activity) Agonist_Admin->Behavioral_Assay Data_Collection Data Collection (e.g., latency, distance traveled) Behavioral_Assay->Data_Collection Data_Analysis Data Analysis (e.g., Dose-Response Curve, % Inhibition) Data_Collection->Data_Analysis Potency_Determination Determination of In Vivo Potency (e.g., ED50) Data_Analysis->Potency_Determination

References

A Comparative Analysis of the Selectivity Profile of Buprenorphine Versus Other Opioids

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Ban orl 24" was not identifiable in the available scientific literature. This guide proceeds under the assumption that the intended compound was Buprenorphine , a well-characterized opioid with a unique and complex pharmacological profile.

This comparison guide provides a detailed examination of the selectivity profile of buprenorphine in relation to other clinically relevant opioids, including the full agonist morphine, the potent synthetic agonist fentanyl, and the antagonist naloxone. The data presented herein are intended for researchers, scientists, and drug development professionals, offering a quantitative and methodological foundation for understanding the distinct properties of these compounds at the molecular level.

Opioid Receptor Binding Affinity

The interaction of an opioid with its receptors is fundamentally characterized by its binding affinity, typically expressed as the inhibition constant (Kᵢ). A lower Kᵢ value signifies a higher binding affinity. Opioids primarily interact with three major receptor types: mu (μ), delta (δ), and kappa (κ).

Buprenorphine exhibits a distinct binding profile characterized by very high affinity for the mu-opioid receptor (MOR), where it acts as a partial agonist.[1][2][3][4] It also binds to kappa (κ) and delta (δ) opioid receptors.[5] Specifically, it functions as an antagonist at the kappa-opioid receptor. This high affinity for the MOR allows buprenorphine to displace other opioids, such as morphine and methadone, from the receptor. Its dissociation from the mu-opioid receptor is notably slow.

In contrast, morphine and fentanyl are full agonists at the MOR. Fentanyl's binding affinity for the mu-opioid receptor can vary significantly across different studies, with reported Kᵢ values ranging from 0.007 to 214 nM. Naloxone is a non-selective, competitive opioid receptor antagonist with the highest affinity for the MOR, followed by the DOR and then the KOR.

Table 1: Comparative Opioid Receptor Binding Affinities (Kᵢ, nM)

CompoundMu (μ) Receptor (Kᵢ, nM)Delta (δ) Receptor (Kᵢ, nM)Kappa (κ) Receptor (Kᵢ, nM)Reference
Buprenorphine< 1~10-fold lower affinity than μ and κ< 1,
Morphine1.168Low AffinityLow Affinity,
Fentanyl1.346> 100> 100,
Naloxone1.1 - 1.416 - 67.52.5 - 12

Note: Kᵢ values can vary between studies due to differences in experimental conditions, such as tissue source and radioligand used.

Functional Activity at Opioid Receptors

Beyond binding affinity, the functional activity of an opioid—its ability to activate receptor-mediated signaling—is crucial. This is quantified by potency (EC₅₀, the concentration required to elicit 50% of the maximal response) and efficacy (Eₘₐₓ, the maximum possible response). Opioid receptors are G-protein coupled receptors (GPCRs) that primarily signal through two pathways: G-protein activation, which is associated with analgesia, and β-arrestin recruitment, which has been linked to side effects like respiratory depression and tolerance.

Buprenorphine is a partial agonist at the mu-opioid receptor, meaning it has lower intrinsic activity compared to full agonists like morphine. This partial agonism results in a "ceiling effect," where increasing doses do not produce a corresponding linear increase in agonist effects, which contributes to its greater safety profile in overdose compared to full agonists.

Table 2: Comparative Functional Activity at the Mu-Opioid Receptor (MOR)

CompoundParameterValueAssay SystemReference
BuprenorphineEfficacy (Eₘₐₓ)Partial AgonistcAMP Assay
EC₅₀1.44 ng/mLAttenuation of hydromorphone's reinforcing effects
MorphineEfficacy (Eₘₐₓ)Partial AgonistcAMP Assay
FentanylEfficacy (Eₘₐₓ)Full AgonistG-protein activation
DAMGO (reference full agonist)Efficacy (Eₘₐₓ)Full AgonistGTPγS binding assay

Note: The classification of morphine as a partial agonist in some cAMP assays can be context-dependent based on the specific cellular system and its receptor expression levels.

Signaling Pathways and Experimental Workflows

The interaction of opioids with their receptors initiates complex intracellular signaling cascades. Understanding these pathways and the methods used to study them is essential for interpreting pharmacological data.

Opioid Receptor Signaling Pathways

Upon agonist binding, opioid receptors undergo a conformational change, leading to the activation of intracellular G-proteins. This initiates a cascade of events, including the inhibition of adenylyl cyclase and modulation of ion channels, which are central to the analgesic effects of opioids. Concurrently, G-protein receptor kinases (GRKs) phosphorylate the activated receptor, promoting the binding of β-arrestin. β-arrestin recruitment can lead to receptor desensitization, internalization, and the initiation of separate signaling pathways, some of which are implicated in the adverse effects of opioids.

Opioid_Signaling cluster_membrane Cell Membrane MOR μ-Opioid Receptor (GPCR) G_Protein G-Protein (Gαi/oβγ) MOR->G_Protein Activation GRK GRK MOR->GRK Agonist Occupancy MOR_P Phosphorylated μOR Opioid Opioid Agonist (e.g., Buprenorphine) Opioid->MOR Binding G_alpha Gαi/o-GTP G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibition Analgesia Analgesia G_alpha->Analgesia Ion_Channels Ion Channel Modulation G_betagamma->Ion_Channels G_betagamma->Analgesia cAMP ↓ cAMP AC->cAMP GRK->MOR Phosphorylation Beta_Arrestin β-Arrestin MOR_P->Beta_Arrestin Recruitment Internalization Receptor Internalization Beta_Arrestin->Internalization Side_Effects Side Effects (e.g., Respiratory Depression) Beta_Arrestin->Side_Effects

Caption: Generalized opioid receptor signaling pathways.

Experimental Workflow: Radioligand Binding Assay

Radioligand binding assays are a cornerstone for determining the affinity (Kᵢ) of a compound for a specific receptor. The following diagram illustrates a typical workflow for a competition binding assay.

Radioligand_Assay_Workflow prep 1. Membrane Preparation (e.g., from cells expressing a specific opioid receptor) incubation 2. Incubation - Receptor Membranes - Radioligand (e.g., [³H]DAMGO) - Varying concentrations of test compound (e.g., Buprenorphine) prep->incubation filtration 3. Filtration (Rapidly separate bound from free radioligand using a cell harvester and glass fiber filters) incubation->filtration counting 4. Scintillation Counting (Quantify radioactivity bound to the filters) filtration->counting analysis 5. Data Analysis (Plot displacement curve, calculate IC₅₀, and convert to Kᵢ using Cheng-Prusoff equation) counting->analysis

References

Head-to-Head Comparison: Ban ORL 24 and Naloxone in Opioid Receptor Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the Nociceptin/Orphanin FQ peptide (NOP) receptor antagonist, Ban ORL 24, and the classical mu-opioid receptor (MOR) antagonist, naloxone, for researchers and drug development professionals.

This guide provides a detailed comparison of this compound and naloxone, focusing on their distinct mechanisms of action, receptor binding affinities, and potential therapeutic applications. While direct head-to-head experimental data is limited, this document synthesizes available preclinical findings to offer a comparative overview for the scientific community.

Mechanism of Action: A Tale of Two Receptors

The fundamental difference between this compound and naloxone lies in their target receptors within the opioid system.

Naloxone , a well-established competitive antagonist, primarily targets the mu-opioid receptor (MOR) .[1][2] It rapidly displaces opioid agonists like morphine and fentanyl from the MOR, thereby reversing their effects, most critically, respiratory depression.[1][2] Its efficacy in treating opioid overdose is well-documented.[1]

This compound , on the other hand, is a potent and selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP) , also known as the opioid receptor-like 1 (ORL1) receptor. The NOP receptor and its endogenous ligand, N/OFQ, constitute a separate branch of the opioid system that modulates various physiological processes, including pain, mood, and reward. Unlike classical opioid receptors, the NOP receptor does not mediate the rewarding effects of opioids.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and naloxone, highlighting their receptor binding affinities.

ParameterThis compoundNaloxone
Primary Target Nociceptin/Orphanin FQ (NOP) ReceptorMu-Opioid Receptor (MOR)
Receptor Affinity (Ki) 0.24 nM (human NOP)High affinity for MOR (specific Ki values vary across studies)
IC50 Values 0.27 nM (NOP)Varies depending on the displaced agonist and experimental conditions
Selectivity Selective for NOP over MOR, DOR, and KOR (Ki values of 0.19 µM, 0.34 µM, and >1 µM, respectively)Primarily targets MOR, but can also antagonize other opioid receptors at higher concentrations

Signaling Pathways

The distinct receptor targets of this compound and naloxone result in the modulation of different intracellular signaling cascades.

Naloxone 's antagonism of the MOR prevents the G-protein mediated inhibition of adenylyl cyclase, leading to a restoration of cyclic AMP (cAMP) levels. This counteracts the hyperpolarization of neurons caused by opioid agonists.

cluster_membrane Cell Membrane MOR Mu-Opioid Receptor (MOR) G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Opioid Opioid Agonist Opioid->MOR Binds & Activates Naloxone Naloxone Naloxone->MOR Blocks ATP ATP ATP->AC Neuronal_Inhibition Neuronal Inhibition (e.g., Respiratory Depression) cAMP->Neuronal_Inhibition Leads to cluster_membrane Cell Membrane NOP NOP Receptor G_protein Gi/o Protein NOP->G_protein Activates MAPK_pathway MAPK Pathway NOP->MAPK_pathway Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Cellular_Effects Cellular Effects (e.g., Modulation of Pain) MAPK_pathway->Cellular_Effects NOFQ N/OFQ NOFQ->NOP Binds & Activates BanORL24 This compound BanORL24->NOP Blocks ATP ATP ATP->AC cAMP->Cellular_Effects start Start: Animal Model (e.g., Rat) instrumentation Instrumentation for Respiratory Monitoring start->instrumentation opioid_admin Administer Opioid Agonist (e.g., Fentanyl) instrumentation->opioid_admin resp_depression Establish Respiratory Depression opioid_admin->resp_depression antagonist_admin Administer Antagonist (Naloxone or this compound) resp_depression->antagonist_admin monitoring Continuous Monitoring of Respiratory Parameters antagonist_admin->monitoring data_analysis Data Analysis: Quantify Reversal monitoring->data_analysis end End: Determine Efficacy data_analysis->end

References

Validating BAN ORL 24 Specificity for the NOP Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the precise molecular interactions of a compound is paramount. This guide provides a comparative analysis of BAN ORL 24, a potent and selective NOP receptor antagonist, against other known NOP receptor ligands. The following data and experimental protocols are intended to offer a clear, evidence-based assessment of this compound's specificity.

The nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor, a member of the opioid receptor superfamily, is a key target in the development of novel analgesics and therapies for other neurological disorders.[1] Validating the specificity of new ligands for this receptor is a critical step in preclinical research. This compound has emerged as a highly potent and selective antagonist for the NOP receptor.[2][3][4] This guide compares its binding affinity and selectivity with the endogenous ligand, Nociceptin/orphanin FQ (N/OFQ), and two other compounds with known NOP receptor activity: the mixed agonist-antagonist Buprenorphine and the dual NOP/MOP agonist Cebranopadol.

Comparative Analysis of NOP Receptor Ligands

The following table summarizes the binding affinities (Ki or IC50) of this compound and comparator compounds for the NOP receptor and other classical opioid receptors (μ, δ, and κ). Lower values indicate higher binding affinity.

CompoundNOP Receptorµ-Opioid Receptor (MOP)δ-Opioid Receptor (DOP)κ-Opioid Receptor (KOP)Primary Activity at NOP
This compound 0.27 nM (IC50) [2]6700 nM (IC50)>10000 nM (IC50)2500 nM (IC50)Antagonist
Nociceptin/orphanin FQ (N/OFQ)High AffinityNo significant activityNo significant activityNo significant activityEndogenous Agonist
Buprenorphine~50-fold lower than MOPHigh AffinityHigh Affinity AntagonistHigh Affinity AntagonistPartial Agonist
CebranopadolHigh Affinity (Full Agonist)High Affinity (Full Agonist)Full AgonistPartial AgonistFull Agonist

Experimental Protocols

The following are standard methodologies for determining the binding affinity and functional activity of compounds at the NOP receptor.

Radioligand Binding Assays

This in vitro assay quantifies the affinity of a test compound for a specific receptor.

Objective: To determine the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki) of a test compound for the NOP, MOP, KOP, and DOP receptors.

Materials:

  • Cell membranes prepared from cells stably expressing the human NOP, MOP, KOP, or DOP receptor.

  • Radioligands: [³H]Nociceptin for NOP, [³H]DAMGO for MOP, [³H]DPDPE for DOP, and [³H]U69,593 for KOP.

  • Test compound (e.g., this compound).

  • Non-specific binding control (e.g., unlabeled naloxone).

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value from the resulting sigmoidal curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the extent of G-protein activation following receptor stimulation by an agonist.

Objective: To determine if a test compound acts as an agonist, antagonist, or inverse agonist at the NOP receptor.

Materials:

  • Cell membranes from cells expressing the NOP receptor.

  • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

  • GDP.

  • Agonist (e.g., Nociceptin).

  • Test compound (e.g., this compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

Procedure:

  • Pre-incubate the cell membranes with the test compound (to test for antagonist activity) or without (to test for agonist activity).

  • Add the agonist (for antagonist testing) and [³⁵S]GTPγS to initiate the reaction.

  • Incubate to allow for G-protein activation and binding of [³⁵S]GTPγS.

  • Terminate the reaction and separate bound from free [³⁵S]GTPγS by filtration.

  • Quantify the amount of bound [³⁵S]GTPγS by scintillation counting.

  • Agonists will stimulate [³⁵S]GTPγS binding, while antagonists will block the agonist-induced stimulation.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the NOP receptor signaling pathway and a typical experimental workflow for validating ligand specificity.

NOP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand NOP_Receptor NOP Receptor Ligand->NOP_Receptor Binding G_Protein Gαi/o NOP_Receptor->G_Protein Activation Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibition Ion_Channels Ion Channels G_Protein->Ion_Channels Modulation cAMP ↓ cAMP Adenylyl_Cyclase->cAMP

Caption: NOP Receptor Signaling Pathway

Experimental_Workflow Start Start Compound_Selection Compound Selection (e.g., this compound) Start->Compound_Selection Binding_Assay Radioligand Binding Assay (Determine Ki/IC50) Compound_Selection->Binding_Assay Functional_Assay [³⁵S]GTPγS Binding Assay (Determine Agonist/Antagonist Activity) Binding_Assay->Functional_Assay Selectivity_Panel Screen against other receptors (MOP, DOP, KOP) Functional_Assay->Selectivity_Panel Data_Analysis Data Analysis and Comparison Selectivity_Panel->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Experimental Workflow for Ligand Specificity Validation

References

Comparative Analysis of Ban orl 24 Cross-Reactivity with Opioid Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding affinity of Ban orl 24 for the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor and the classical opioid receptors: mu (µ), delta (δ), and kappa (κ). The data presented herein is compiled from publicly available pharmacological studies to facilitate research and development in neuropharmacology and related fields.

Executive Summary

This compound is a potent and highly selective antagonist for the NOP receptor, also known as the opioid receptor-like 1 (ORL1) receptor.[1][2][3][4][5] Experimental data consistently demonstrates that this compound exhibits significantly lower affinity for the mu, delta, and kappa opioid receptors, highlighting its selectivity for the NOP receptor. This selectivity profile makes this compound a valuable tool for investigating the physiological and pathological roles of the NOP receptor system, distinct from the classical opioid pathways.

Comparative Binding Affinity of this compound

The following table summarizes the quantitative data on the binding affinity of this compound for the NOP receptor and the mu, delta, and kappa opioid receptors. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the specific binding of a radioligand to the receptor. A lower IC50 value indicates a higher binding affinity.

ReceptorLigandIC50 (nM)Cell LineReference
NOP (ORL1) This compound0.27CHO
Kappa (κ) This compound2500CHO
Mu (µ) This compound6700CHO
Delta (δ) This compound>10000CHO
Mu (µ) This compound224Not Specified

Note: There is a discrepancy in the reported IC50 value for the mu-opioid receptor, with one source reporting a value of 224 nM and others a value of 6700 nM. The majority of sources indicate a lower affinity (higher IC50) for the mu receptor, consistent with the high selectivity of this compound for the NOP receptor.

Experimental Protocols

The binding affinities presented in this guide are typically determined using in vitro radioligand binding assays and functional assays such as the [³⁵S]GTPγS binding assay. Below are detailed methodologies for these key experiments.

Radioligand Competition Binding Assay

This assay measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to a specific receptor.

1. Materials:

  • Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human NOP, mu, delta, or kappa opioid receptor.
  • Radioligands:
  • NOP Receptor: [³H]-Nociceptin/Orphanin FQ
  • Mu-Opioid Receptor: [³H]-DAMGO
  • Delta-Opioid Receptor: [³H]-DPDPE
  • Kappa-Opioid Receptor: [³H]-U69,593
  • Test Compound: this compound
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4
  • Non-specific Binding Control: High concentration of a non-radiolabeled standard antagonist for each receptor (e.g., naloxone for classical opioid receptors).
  • Filtration Apparatus: Glass fiber filters and a cell harvester.
  • Scintillation Counter: For measuring radioactivity.

2. Procedure:

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the appropriate radioligand and varying concentrations of this compound.
  • Equilibrium: Allow the binding to reach equilibrium (typically 60-90 minutes at room temperature).
  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • The data is plotted as the percentage of specific binding versus the log concentration of this compound.
  • The IC50 value is determined by non-linear regression analysis of the competition curve.
  • The Ki (inhibition constant) can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay

This assay measures the functional activity of a compound by quantifying the agonist-induced binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins coupled to the receptor. For an antagonist like this compound, this assay is used to measure its ability to block agonist-stimulated [³⁵S]GTPγS binding.

1. Materials:

  • Receptor Source: Cell membranes expressing the receptor of interest.
  • Agonist: A known agonist for the specific receptor.
  • Test Compound: this compound
  • [³⁵S]GTPγS: Radiolabeled guanosine triphosphate analog.
  • GDP: Guanosine diphosphate.
  • Assay Buffer: Typically contains Tris-HCl, MgCl₂, NaCl, and EDTA.
  • Filtration Apparatus and Scintillation Counter.

2. Procedure:

  • Pre-incubation: Incubate the cell membranes with varying concentrations of this compound and a fixed concentration of the agonist.
  • Initiation: Add [³⁵S]GTPγS to initiate the binding reaction.
  • Incubation: Allow the reaction to proceed for a defined period (e.g., 60 minutes at 30°C).
  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
  • Counting: Measure the radioactivity on the filters.

3. Data Analysis:

  • The data is analyzed to determine the ability of this compound to inhibit the agonist-stimulated [³⁵S]GTPγS binding, providing a measure of its antagonist potency.

Signaling Pathways and Experimental Workflow

Opioid Receptor Signaling Pathways

Mu, delta, and kappa opioid receptors are all G protein-coupled receptors (GPCRs) that primarily couple to inhibitory G proteins (Gi/Go). Upon activation by an agonist, these receptors initiate a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, modulation of ion channel activity (activation of inwardly rectifying potassium channels and inhibition of voltage-gated calcium channels), and activation of mitogen-activated protein kinase (MAPK) pathways. These signaling events ultimately lead to a decrease in neuronal excitability and neurotransmitter release.

Opioid Receptor Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Opioid_Receptor Opioid Receptor (μ, δ, or κ) G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activation Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibition K_Channel ↑ K+ Channel Activation G_Protein->K_Channel Activation Ca_Channel ↓ Ca2+ Channel Inhibition G_Protein->Ca_Channel Inhibition MAPK MAPK Pathway Activation G_Protein->MAPK Activation cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Neuronal_Excitability ↓ Neuronal Excitability ↓ Neurotransmitter Release K_Channel->Neuronal_Excitability Ca_Channel->Neuronal_Excitability Agonist Agonist Agonist->Opioid_Receptor Binds to

Caption: Canonical signaling pathway of mu, delta, and kappa opioid receptors.

General Experimental Workflow for Determining Receptor Binding Affinity

The following diagram illustrates a generalized workflow for determining the binding affinity of a test compound like this compound using a radioligand competition binding assay.

Experimental Workflow Start Start Prepare_Membranes Prepare cell membranes expressing the target receptor Start->Prepare_Membranes Assay_Setup Set up 96-well plate: Membranes + Radioligand + Varying concentrations of this compound Prepare_Membranes->Assay_Setup Incubation Incubate to reach binding equilibrium Assay_Setup->Incubation Filtration Rapidly filter to separate bound and free radioligand Incubation->Filtration Washing Wash filters with ice-cold buffer Filtration->Washing Counting Measure radioactivity using a scintillation counter Washing->Counting Data_Analysis Plot competition curve and determine IC50 value Counting->Data_Analysis End End Data_Analysis->End

References

Ban ORL-24: A Comparative Analysis of Efficacy in Preclinical Pain Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of available preclinical data reveals the efficacy profile of Ban ORL-24, a potent and selective NOP receptor antagonist, across various animal models of pain. This guide synthesizes quantitative data, details experimental methodologies, and visualizes key pathways to provide researchers, scientists, and drug development professionals with a thorough understanding of Ban ORL-24's potential as a modulator of nociceptive signaling.

Efficacy of Ban ORL-24 in Attenuating Pain-Related Behaviors

Ban ORL-24 has demonstrated notable efficacy in reversing antinociceptive effects in rodent models, suggesting its potential role in modulating pain pathways. The primary mechanism of action for Ban ORL-24 is the antagonism of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), a G protein-coupled receptor involved in the modulation of pain and analgesia.[1][2]

Attenuation of Agonist-Induced Antinociception

In a key study, Ban ORL-24, administered intravenously at a dose of 10 mg/kg, effectively reversed the thermal and mechanical antinociceptive activities induced by BPR1M97, a dual agonist of the µ-opioid and NOP receptors, in mice.[2][3][4] This finding highlights the compound's ability to counteract the effects of NOP receptor activation. Specifically, Ban ORL-24 was shown to inhibit the antinociceptive effects of BPR1M97 at 90 minutes post-injection in a thermal nociception test. However, in a tail-clip test, it did not attenuate the antinociceptive effects of BPR1M97 at 30 minutes post-injection.

While direct quantitative data on the efficacy of Ban ORL-24 in standard inflammatory and neuropathic pain models remains limited in the public domain, its ability to antagonize NOP receptor-mediated effects provides a strong rationale for its potential in these conditions. Further research is warranted to fully elucidate its efficacy in comparison to standard analgesics in these models.

Experimental Methodologies

The following sections detail the standard experimental protocols relevant to the pain models in which Ban ORL-24's effects have been inferred.

Spinal Nerve Ligation (SNL) Model of Neuropathic Pain

This widely used model mimics features of human neuropathic pain.

Surgical Procedure:

  • Animals (typically rats or mice) are anesthetized, and a dorsal midline incision is made to expose the lumbar vertebrae.

  • The L5 and L6 spinal nerves (in rats) or L4 and L5 spinal nerves (in mice, to mimic the rat model) are isolated and tightly ligated with silk suture.

  • The muscle and skin are then sutured. Sham-operated animals undergo the same procedure without nerve ligation.

Behavioral Testing:

  • Mechanical Allodynia: Assessed using von Frey filaments. Animals are placed on a mesh surface, and filaments of increasing force are applied to the plantar surface of the hind paw. The paw withdrawal threshold is determined using the "up-down" method. A significant decrease in the withdrawal threshold in the ligated paw compared to the contralateral paw or sham-operated animals indicates mechanical allodynia.

  • Thermal Hyperalgesia: Measured using the Hargreaves test. A radiant heat source is applied to the plantar surface of the hind paw, and the latency to paw withdrawal is recorded. A shorter withdrawal latency indicates thermal hyperalgesia.

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model

This model is used to induce a persistent inflammatory state.

Procedure:

  • A solution of Complete Freund's Adjuvant (CFA) is injected into the plantar surface of one hind paw of a rodent.

  • This induces a localized inflammation characterized by edema, erythema, and hypersensitivity to mechanical and thermal stimuli.

Behavioral Testing:

  • Mechanical Hyperalgesia: Assessed using von Frey filaments, as described for the SNL model. A reduced paw withdrawal threshold in the CFA-injected paw indicates mechanical hyperalgesia.

  • Thermal Hyperalgesia: Measured using the Hargreaves test, as described above. A decreased paw withdrawal latency in the inflamed paw is indicative of thermal hyperalgesia.

Acetic Acid-Induced Writhing Test for Visceral Pain

This test is a chemical method to induce visceral pain.

Procedure:

  • Mice are administered the test compound (e.g., Ban ORL-24) or a vehicle control.

  • After a predetermined time, a solution of acetic acid is injected intraperitoneally.

  • The number of "writhes" (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted for a specific period.

Endpoint:

  • A reduction in the number of writhes compared to the vehicle-treated group indicates an analgesic effect.

Signaling Pathways and Experimental Workflow

NOP Receptor Signaling Pathway in Pain Modulation

Activation of the NOP receptor, a Gi/o protein-coupled receptor, by its endogenous ligand N/OFQ initiates a signaling cascade that modulates neuronal excitability and neurotransmitter release in pain-processing regions of the central nervous system, such as the dorsal horn of the spinal cord.

NOP_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular N/OFQ N/OFQ NOP NOP Receptor N/OFQ->NOP Binds to G_protein Gi/o Protein NOP->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel Activation G_protein->K_channel Activates Ca_channel Ca2+ Channel Inhibition G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Produces Neuronal_Hyperpolarization Neuronal Hyperpolarization K_channel->Neuronal_Hyperpolarization Reduced_Neurotransmitter_Release Reduced Neurotransmitter Release Ca_channel->Reduced_Neurotransmitter_Release Analgesia Analgesia Neuronal_Hyperpolarization->Analgesia Reduced_Neurotransmitter_Release->Analgesia

Caption: NOP receptor signaling cascade leading to analgesic effects.

Experimental Workflow for Assessing Ban ORL-24 in a Neuropathic Pain Model

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of Ban ORL-24 in the spinal nerve ligation (SNL) model of neuropathic pain.

Experimental_Workflow cluster_pre_surgery Baseline Assessment cluster_surgery Induction of Neuropathy cluster_post_surgery Post-Surgical Assessment & Treatment cluster_analysis Data Analysis Baseline_Von_Frey Baseline Von Frey Test SNL_Surgery Spinal Nerve Ligation (SNL) Baseline_Von_Frey->SNL_Surgery Baseline_Hargreaves Baseline Hargreaves Test Baseline_Hargreaves->SNL_Surgery Post_SNL_Von_Frey Post-SNL Von Frey Test SNL_Surgery->Post_SNL_Von_Frey Post_SNL_Hargreaves Post-SNL Hargreaves Test SNL_Surgery->Post_SNL_Hargreaves Treatment_Groups Treatment Groups Vehicle Ban ORL-24 Positive Control Post_SNL_Von_Frey->Treatment_Groups Post_SNL_Hargreaves->Treatment_Groups Behavioral_Testing Repeated Behavioral Testing Treatment_Groups->Behavioral_Testing Data_Analysis Data Analysis & Comparison Behavioral_Testing->Data_Analysis

Caption: Workflow for evaluating Ban ORL-24 in the SNL model.

References

The NOP Receptor Antagonist BAN ORL 24: A Comparative Analysis of its Potential in Bladder and Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the preclinical data surrounding the nociceptin/orphanin FQ (NOP) receptor antagonist, BAN ORL 24, reveals a promising, albeit early-stage, therapeutic candidate for specific cancer subtypes. This comparative analysis consolidates the existing evidence for its potential application in muscle invasive bladder cancer (MIBC) and non-small cell lung cancer (NSCLC), offering researchers and drug development professionals a synthesized overview of the current landscape.

This compound is a potent and selective antagonist of the NOP receptor, a G protein-coupled receptor with emerging roles in oncology.[1][2] While clinical trial data is not yet available, preclinical findings suggest that targeting the NOP receptor pathway could offer a novel therapeutic avenue for cancers where this receptor is overexpressed and functional.

Comparative Efficacy and Rationale

A recent high-throughput screening study has identified this compound as a potential therapeutic agent for muscle invasive bladder cancer (MIBC), particularly in tumors overexpressing POLA2.[3][4] In parallel, compelling evidence highlights the NOP receptor as a prognostic marker and a driver of tumor progression in non-small cell lung cancer (NSCLC), suggesting that its antagonism could be a viable therapeutic strategy.[5]

The following table summarizes the key findings for this compound and the NOP receptor in these two distinct cancer types.

FeatureMuscle Invasive Bladder Cancer (MIBC)Non-Small Cell Lung Cancer (NSCLC)
Target NOP ReceptorNOP Receptor
Rationale for Use Identified as a potential therapeutic lead in a high-throughput screen for MIBC with POLA2 overexpression.NOP receptor is overexpressed in NSCLC tissues and cell lines, and this high expression is associated with a poor prognosis.
Reported Effects A cell viability cutoff of -0.75 was established for this compound in a large-scale cancer cell line screen.Activation of the NOP receptor promotes proliferation and invasion of NSCLC cells. A different NOP antagonist, UFP-101, has been shown to reduce the colony-forming ability of NSCLC cells.
Mechanism of Action Likely involves the inhibition of NOP receptor signaling, which is implicated in cancer cell survival in the context of POLA2 overexpression.Antagonism of the NOP receptor is expected to inhibit the PI3K/Akt signaling pathway, which is activated by the NOP receptor to promote tumor growth and invasion.

Signaling Pathways and Experimental Workflow

The proposed mechanism of action for this compound in cancer cells revolves around the blockade of the NOP receptor, thereby inhibiting downstream signaling pathways that promote cell survival and proliferation.

cluster_0 NOP Receptor Signaling in Cancer Nociceptin Nociceptin NOP_Receptor NOP Receptor Nociceptin->NOP_Receptor Activates PI3K_Akt PI3K/Akt Pathway NOP_Receptor->PI3K_Akt Activates BAN_ORL_24 This compound BAN_ORL_24->NOP_Receptor Inhibits Proliferation_Invasion Cell Proliferation & Invasion PI3K_Akt->Proliferation_Invasion Promotes cluster_1 Preclinical Evaluation Workflow Cell_Lines Cancer Cell Lines (e.g., MIBC, NSCLC) BAN_ORL_24_Treatment This compound Treatment Cell_Lines->BAN_ORL_24_Treatment In_Vitro_Assays In Vitro Assays (Viability, Proliferation, Migration) BAN_ORL_24_Treatment->In_Vitro_Assays In_Vivo_Models In Vivo Animal Models In_Vitro_Assays->In_Vivo_Models Efficacy_Evaluation Efficacy Evaluation (Tumor Growth Inhibition) In_Vivo_Models->Efficacy_Evaluation

References

A Comparative Analysis of Ban orl 24 Against First-Generation NOP Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of the novel nociceptin/orphanin FQ (NOP) receptor antagonist, Ban orl 24, against two first-generation non-peptide NOP antagonists, J-113397 and SB-612111. The objective of this document is to offer a clear, evidence-based assessment of their relative performance in key preclinical assays, supported by detailed experimental protocols and visual representations of relevant biological pathways and workflows.

Data Presentation: Quantitative Comparison of NOP Antagonists

The following tables summarize the binding affinity and functional activity of this compound, J-113397, and SB-612111 at the NOP receptor and other classical opioid receptors. This data is crucial for evaluating the potency and selectivity of these compounds.

Table 1: Receptor Binding Affinity (Ki, nM)

CompoundNOP Receptorµ-Opioid Receptor (MOP)κ-Opioid Receptor (KOP)δ-Opioid Receptor (DOP)
This compound 0.24[1]224[1]>10,000>10,000
J-113397 1.8[2]1000[2]640[2]>10,000
SB-612111 0.3357.6160.52109

Table 2: Functional Antagonist Activity (IC50, nM)

CompoundNOP Receptor ([³⁵S]GTPγS Assay)
This compound 50,000 (for NOR)
J-113397 5.3
SB-612111 Not explicitly found

Note: Data is compiled from various sources and may not be directly comparable due to potential differences in experimental conditions.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure transparency and facilitate replication.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

Materials:

  • Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor.

  • Radioligand: [³H]-Nociceptin.

  • Test Compounds: this compound, J-113397, SB-612111.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Fluid.

  • Glass fiber filters.

Procedure:

  • Incubation: In a 96-well plate, incubate the cell membranes (10-20 µg protein) with a fixed concentration of [³H]-Nociceptin and varying concentrations of the test compound.

  • Equilibration: Allow the binding to reach equilibrium by incubating for 60 minutes at room temperature.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay

This functional assay measures the ability of an antagonist to inhibit agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins coupled to the NOP receptor.

Materials:

  • Cell Membranes: Membranes from CHO cells expressing the human NOP receptor.

  • [³⁵S]GTPγS.

  • Agonist: Nociceptin/Orphanin FQ (N/OFQ).

  • Test Compounds: this compound, J-113397, SB-612111.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 10 mM MgCl₂, 1 µM GDP, pH 7.4.

  • Scintillation Fluid.

  • Glass fiber filters.

Procedure:

  • Pre-incubation: Pre-incubate the cell membranes with varying concentrations of the antagonist (or vehicle) for 15 minutes at 30°C.

  • Agonist Stimulation: Add a fixed concentration of the agonist N/OFQ to stimulate the receptor.

  • Initiation of Reaction: Add [³⁵S]GTPγS to the mixture to initiate the binding reaction and incubate for 60 minutes at 30°C.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold wash buffer.

  • Scintillation Counting: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value of the antagonist, which is the concentration that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding.

Visualizing the Mechanisms

To better understand the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz.

NOP_Signaling_Pathway cluster_membrane Cell Membrane NOP_Receptor NOP Receptor G_Protein Gαi/oβγ NOP_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts Agonist N/OFQ (Agonist) Agonist->NOP_Receptor Binds & Activates Antagonist This compound (Antagonist) Antagonist->NOP_Receptor Binds & Blocks ATP ATP ATP->Adenylyl_Cyclase Cellular_Response ↓ Cellular Response (e.g., ↓ Neuronal Excitability) cAMP->Cellular_Response

Caption: NOP Receptor Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Cell Membranes (Expressing NOP Receptor) D Incubate Membranes, Radioligand & Test Compound A->D B Prepare Radioligand ([³H]-Nociceptin) B->D C Prepare Test Compounds (Serial Dilutions) C->D E Separate Bound & Free Ligand (Filtration) D->E F Measure Radioactivity (Scintillation Counting) E->F G Determine IC50 F->G H Calculate Ki (Cheng-Prusoff Equation) G->H

Caption: Competitive Radioligand Binding Assay Workflow.

References

Ban orl 24 validation in knockout animal models

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search has revealed no publicly available information regarding a compound or product named "Ban orl 24." As a result, a comparison with alternative solutions and a detailed analysis of its validation in knockout animal models, as requested, cannot be provided at this time.

The successful creation of a comparison guide that meets the specified requirements is contingent on the availability of scientific literature and experimental data for the product . This includes, but is not limited to:

  • Peer-reviewed publications detailing the mechanism of action, efficacy, and safety of "this compound."

  • Publicly accessible experimental data from studies involving knockout animal models.

  • Information on the signaling pathways modulated by "this compound."

Without this foundational information, it is not possible to generate the requested tables, diagrams, and detailed protocols.

Researchers, scientists, and drug development professionals interested in this topic are encouraged to consult internal documentation or contact the developing organization for "this compound" to obtain the necessary information for a comparative analysis. Once such information is available, a comprehensive guide can be developed.

Reproducibility of BAN ORL 24 Effects Across Laboratories: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental data on BAN ORL 24, a potent and selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor. By examining key studies, this document aims to offer an objective overview of the reproducibility of its pharmacological effects across different laboratory settings.

Summary of Quantitative Data

The following tables summarize the key quantitative findings from pivotal studies characterizing the in vitro and in vivo effects of this compound.

Table 1: In Vitro Receptor Binding Affinity and Functional Antagonism of this compound

ParameterFischetti et al. (2009)Liao et al. (2009)Chao et al. (2020)
Receptor Binding Affinity (Ki)
NOP Receptor (human)0.24 nMNot ReportedNot Reported
μ-Opioid Receptor (human)224 nMNot ReportedNot Reported
δ-Opioid Receptor (human)>10,000 nMNot ReportedNot Reported
κ-Opioid Receptor (human)50,000 nMNot ReportedNot Reported
Functional Antagonist Potency
[³⁵S]GTPγS Binding (pA₂)9.58 (CHO-hNOP cells)Not ReportedNot Reported
N/OFQ-induced K⁺ current inhibition (IC₅₀)Not Reported~10 nM (rat PAG neurons)Not Reported
Antagonism of BPR1M97-induced effectsNot ReportedNot ReportedEffective at 10 mg/kg (in vivo)

Table 2: In Vivo Antagonistic Effects of this compound

Experimental ModelSpeciesThis compound DoseEffectReference
N/OFQ-induced antinociception (Tail-flick test)Mouse10 mg/kg (i.p.)Blocked the effect of N/OFQFischetti et al. (2009)
N/OFQ-induced changes in locomotor activityMouse10 mg/kg (i.p.)Reversed N/OFQ-induced hypoactivityFischetti et al. (2009)
NOP receptor-mediated potassium channel activationRat1-100 nM (slice perfusion)Antagonized N/OFQ-induced currentsLiao et al. (2009)
BPR1M97-induced thermal antinociceptionMouse10 mg/kg (i.v.)Attenuated the duration of antinociceptionChao et al. (2020)

Experimental Protocols

Detailed methodologies for the key experiments are outlined below to facilitate replication and comparison.

Receptor Binding Assays (Fischetti et al., 2009)
  • Preparation of Membranes: Membranes were prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (CHO-hNOP).

  • Binding Reaction: Membranes were incubated with the radioligand [³H]-N/OFQ and varying concentrations of this compound in a binding buffer.

  • Data Analysis: The inhibition constant (Ki) was calculated from the IC₅₀ values using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay (Fischetti et al., 2009)
  • Assay Principle: This assay measures the activation of G-proteins coupled to the NOP receptor upon agonist stimulation.

  • Procedure: CHO-hNOP cell membranes were incubated with GDP, [³⁵S]GTPγS, N/OFQ (agonist), and varying concentrations of this compound.

  • Measurement: The amount of bound [³⁵S]GTPγS was determined by scintillation counting. The antagonist potency (pA₂) was calculated using the Schild analysis.

Electrophysiology in Brain Slices (Liao et al., 2009)
  • Tissue Preparation: Coronal slices of the rat periaqueductal gray (PAG) were prepared.

  • Recording: Whole-cell patch-clamp recordings were performed on PAG neurons.

  • Drug Application: N/OFQ was applied to induce an outward potassium current. This compound was then co-applied at various concentrations to determine its inhibitory effect.

  • Data Analysis: The IC₅₀ value was determined from the concentration-response curve of this compound's inhibition of the N/OFQ-induced current.

In Vivo Antinociception Studies (Chao et al., 2020)
  • Animal Model: Male ICR mice were used.

  • Drug Administration: The dual MOP/NOP receptor agonist BPR1M97 was administered to induce antinociception. This compound (10 mg/kg) was administered intravenously.

  • Behavioral Test: The tail-flick test was used to measure the thermal pain threshold at different time points after drug administration.

  • Data Analysis: The antinociceptive effect was expressed as the percentage of maximal possible effect (%MPE).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway of the NOP receptor and a generalized workflow for assessing the antagonist activity of this compound.

NOP_Signaling_Pathway N_OFQ N/OFQ (Agonist) NOP_Receptor NOP Receptor N_OFQ->NOP_Receptor BAN_ORL_24 This compound (Antagonist) BAN_ORL_24->NOP_Receptor Blocks G_Protein Gi/o Protein NOP_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits K_Channel K+ Channel Activation G_Protein->K_Channel Ca_Channel Ca2+ Channel Inhibition G_Protein->Ca_Channel cAMP ↓ cAMP Experimental_Workflow start Start: Hypothesis (this compound is a NOP antagonist) in_vitro In Vitro Experiments start->in_vitro in_vivo In Vivo Experiments start->in_vivo binding_assay Receptor Binding Assay (Determine Ki) in_vitro->binding_assay functional_assay Functional Assay (e.g., [35S]GTPγS, Electrophysiology) (Determine pA2 or IC50) in_vitro->functional_assay data_analysis Data Analysis and Comparison binding_assay->data_analysis functional_assay->data_analysis animal_model Select Animal Model (e.g., Mouse, Rat) in_vivo->animal_model behavioral_test Behavioral Test (e.g., Tail-flick, Locomotion) animal_model->behavioral_test behavioral_test->data_analysis conclusion Conclusion: Assess Reproducibility of Effects data_analysis->conclusion

A Comparative Guide: Ban/Orl 24 Versus Pharmacological Knockdown of NOP Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two key methodologies for studying the function of the Nociceptin/Orphanin FQ (NOP) receptor: the use of the selective antagonist Ban/Orl 24 (also known as Compound 24) and pharmacological knockdown of the NOP receptor using small interfering RNA (siRNA). This document aims to provide an objective comparison of their performance, supported by available experimental data, to aid researchers in selecting the most appropriate technique for their experimental goals.

Introduction to NOP Receptor Interrogation Methods

The NOP receptor, a member of the opioid receptor family, is a G protein-coupled receptor (GPCR) involved in a wide array of physiological processes, including pain perception, anxiety, and reward.[1] Understanding its function is crucial for the development of novel therapeutics. Two primary approaches to investigate the role of the NOP receptor are through pharmacological antagonism with small molecules like Ban/Orl 24, and by reducing its expression via pharmacological knockdown with siRNA.

Ban/Orl 24 is a potent and selective non-peptide antagonist of the NOP receptor.[2][3] It acts by competitively binding to the receptor, thereby blocking the binding of its endogenous ligand, nociceptin/orphanin FQ (N/OFQ), and preventing downstream signaling.

Pharmacological knockdown using siRNA involves the introduction of synthetic, double-stranded RNA molecules into cells. These siRNAs guide the RNA-induced silencing complex (RISC) to degrade the messenger RNA (mRNA) of the NOP receptor, leading to a reduction in receptor protein expression.[4]

NOP Receptor Signaling Pathway

Upon activation by its endogenous ligand N/OFQ, the NOP receptor primarily couples to inhibitory G proteins (Gαi/o). This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can also modulate ion channels, such as activating G protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels, which ultimately leads to a reduction in neuronal excitability.[1]

NOP_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular NOP NOP Receptor G_protein Gαi/oβγ NOP->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP G_protein->AC Inhibits (Gαi/o) Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits (Gβγ) K_channel K⁺ Channel G_protein->K_channel Activates (Gβγ) Ca_ion_in Ca²⁺ Influx Ca_channel->Ca_ion_in K_ion_out K⁺ Efflux K_channel->K_ion_out N_OFQ N/OFQ N_OFQ->NOP Binds ATP ATP ATP->cAMP Converts to Neuronal_Activity ↓ Neuronal Activity cAMP->Neuronal_Activity Modulates Ca_ion_in->Neuronal_Activity Reduces K_ion_out->Neuronal_Activity Reduces

Caption: Simplified NOP receptor signaling pathway.

Quantitative Data Comparison

Table 1: In Vitro and In Vivo Activity of Ban/Orl 24
ParameterSpecies/Cell LineAssayValueReference
Binding Affinity (Ki) CHO cells expressing human NOP receptorRadioligand Binding Assay0.24 nM
Functional Antagonism (IC50) CHO cells expressing human NOP receptor[35S]GTPγS Binding Assay0.27 nM
Receptor Selectivity (IC50)
κ-opioid receptorRadioligand Binding Assay2500 nM
μ-opioid receptorRadioligand Binding Assay6700 nM
δ-opioid receptorRadioligand Binding Assay>10000 nM
In Vivo Efficacy MouseTail Withdrawal Assay10 mg/kg antagonized N/OFQ effects
In Vivo Efficacy RatLocomotor ActivityAntagonized NOP agonist-induced reduction
Table 2: Efficacy of NOP Receptor siRNA Knockdown
Cell LineTransfection ReagentsiRNA ConcentrationKnockdown Efficiency (mRNA)Knockdown Efficiency (Protein)Reference
Neuro2ALipofectamine RNAiMAXNot specifiedNot specifiedSignificant reduction
Cortical NeuronsLentiviral shRNANot applicableNot specifiedSignificant reduction
HEK293HiPerFect100-150 nMNot specified≥80% reduction (of other proteins)
HeLaLipofectamine20 nM~70-90%Not specified

Note: Data on NOP receptor-specific siRNA knockdown efficiency is limited. The table includes examples from studies on neuronal and other cell lines to provide a general indication of achievable knockdown levels.

Comparison of Methodologies

FeatureBan/Orl 24 (Pharmacological Antagonist)NOP Receptor siRNA (Pharmacological Knockdown)
Mechanism of Action Reversible, competitive binding to the NOP receptor, blocking agonist binding.Degradation of NOP receptor mRNA, leading to reduced protein synthesis.
Onset of Action Rapid, typically within minutes to hours.Delayed, requires time for mRNA and protein turnover (typically 24-72 hours).
Duration of Effect Dependent on the pharmacokinetic properties of the compound (e.g., half-life).Can be long-lasting, depending on the stability of the siRNA and the rate of new protein synthesis.
Specificity High selectivity for the NOP receptor over other opioid receptors. Potential for off-target effects on other proteins is a consideration for any small molecule.Highly specific to the NOP receptor mRNA sequence. Off-target effects on other mRNAs with partial sequence homology can occur.
Application Suitable for both in vitro and in vivo studies. Brain penetrant.Primarily used in vitro. In vivo delivery can be challenging.
Reversibility Reversible upon washout of the compound.Not readily reversible; recovery requires new protein synthesis.
Dose-Response Allows for the study of concentration-dependent effects.Efficacy is dependent on transfection efficiency and siRNA concentration.
Potential for Compensation Acute blockade may not trigger significant compensatory mechanisms.Chronic reduction in receptor levels may induce compensatory changes in the cell or organism.

Experimental Protocols

Experimental Workflow: Comparing Antagonist vs. Knockdown

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_analysis Analysis start Start: Neuronal Cell Culture control Control (Vehicle/Scrambled siRNA) start->control antagonist Ban/Orl 24 Treatment start->antagonist sirna NOP Receptor siRNA Transfection start->sirna functional_assay Functional Assay (e.g., cAMP measurement, Ca²⁺ imaging, behavioral test) control->functional_assay antagonist->functional_assay knockdown_validation Validate Knockdown (qPCR, Western Blot) sirna->knockdown_validation knockdown_validation->functional_assay data_analysis Data Analysis and Comparison functional_assay->data_analysis

Caption: Workflow for comparing Ban/Orl 24 and NOP siRNA.
Protocol 1: In Vitro Functional Assay with Ban/Orl 24

This protocol describes a general procedure for assessing the antagonistic activity of Ban/Orl 24 in a cell-based functional assay, such as a cAMP accumulation assay.

Materials:

  • Cells expressing the NOP receptor (e.g., CHO-hNOP)

  • Cell culture medium

  • Ban/Orl 24

  • NOP receptor agonist (e.g., N/OFQ)

  • cAMP assay kit

  • Assay buffer

Procedure:

  • Cell Seeding: Seed NOP receptor-expressing cells in a 96-well plate at a density that allows for optimal confluence on the day of the assay.

  • Compound Preparation: Prepare a stock solution of Ban/Orl 24 in a suitable solvent (e.g., DMSO). Make serial dilutions to obtain a range of concentrations for the dose-response curve.

  • Pre-incubation with Antagonist: Remove the cell culture medium and wash the cells with assay buffer. Add the different concentrations of Ban/Orl 24 to the wells and incubate for a predetermined time (e.g., 30 minutes) at 37°C.

  • Agonist Stimulation: Add a fixed concentration of a NOP receptor agonist (typically the EC80 concentration) to the wells containing Ban/Orl 24.

  • Incubation: Incubate the plate for a specified time (e.g., 15 minutes) at 37°C to allow for agonist-induced signaling.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the Ban/Orl 24 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: In Vitro NOP Receptor Knockdown using siRNA

This protocol provides a general guideline for transfecting neuronal cells with siRNA to knockdown NOP receptor expression.

Materials:

  • Neuronal cells

  • Cell culture medium

  • NOP receptor-specific siRNA and a non-targeting (scrambled) control siRNA

  • Transfection reagent suitable for neuronal cells (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM I Reduced Serum Medium

  • Reagents for qPCR and Western blotting

Procedure:

  • Cell Seeding: Plate neuronal cells in a 6-well plate at a density that results in 30-50% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • For each well, dilute the NOP receptor siRNA or control siRNA in Opti-MEM.

    • In a separate tube, dilute the transfection reagent in Opti-MEM.

    • Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for complex formation.

  • Transfection: Add the siRNA-lipid complexes to the cells in a drop-wise manner.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time should be determined empirically.

  • Validation of Knockdown:

    • qPCR: Harvest a subset of cells to extract total RNA. Perform reverse transcription followed by quantitative PCR (qPCR) using primers specific for the NOP receptor and a housekeeping gene to determine the relative mRNA expression levels.

    • Western Blot: Lyse the remaining cells and perform a Western blot analysis using an antibody specific for the NOP receptor to assess the reduction in protein levels.

  • Functional Assay: Once knockdown is confirmed, the cells can be used for functional assays as described in Protocol 1 (agonist stimulation part) to assess the consequence of reduced NOP receptor expression.

Discussion and Conclusion

Both Ban/Orl 24 and NOP receptor siRNA are valuable tools for elucidating the role of the NOP receptor. The choice between these two methods depends on the specific research question, the experimental model, and the desired temporal control.

Ban/Orl 24 offers rapid and reversible antagonism, making it ideal for studying the acute effects of NOP receptor blockade. Its brain-penetrant nature allows for in vivo studies to investigate the systemic effects of NOP receptor inhibition. However, as with any small molecule, the potential for off-target effects, although shown to be low for Ban/Orl 24 at the primary opioid receptors, should always be considered.

NOP receptor siRNA provides a highly specific method to reduce the total pool of NOP receptor protein. This approach is particularly useful for dissecting the contribution of the NOP receptor in cellular processes where compensatory mechanisms might be a concern with acute antagonist treatment. However, the delayed onset of action, the challenges of in vivo delivery, and the potential for off-target gene silencing are important limitations. The efficiency of knockdown can also vary significantly between cell types and with different transfection reagents.

References

Assessing the Translational Potential of Ban orl 24: A Comparative Guide for NOP Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the translational potential of Ban orl 24, a potent and selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor. To contextualize its therapeutic promise, this document presents a detailed comparison with other well-characterized NOP receptor antagonists, SB-612111 and J-113397, supported by experimental data from preclinical studies. The NOP receptor system is a promising target for a range of neurological and psychiatric disorders, including pain, depression, and substance abuse. This guide aims to equip researchers with the necessary information to evaluate the standing of this compound within this competitive landscape.

Data Presentation: Comparative Pharmacology of NOP Receptor Antagonists

The following table summarizes the in vitro pharmacological profiles of this compound (also referred to as Compound 24 in some literature), SB-612111, and J-113397. The data, derived from studies conducted under comparable experimental conditions, highlight the binding affinities and functional antagonist potencies of these compounds at the human NOP receptor.

CompoundRadioligand Binding Affinity (Ki, nM) vs. [3H]N/OFQ in CHO-hNOP cellsFunctional Antagonist Potency (pA2) in CHO-hNOP cells ([35S]GTPγS Assay)Selectivity for NOP vs. MOP, DOP, KOP receptorsReference
This compound (Compound 24) 0.249.98High (Ki > 1000 nM for MOP, DOP, KOP)[1]
SB-612111 0.338.8High (Ki > 100 nM for MOP, KOP; >1000 nM for DOP)[1]
J-113397 1.88.1High (Ki > 600 nM for MOP, KOP; >10000 nM for DOP)[2]

Note: Ki (inhibition constant) is a measure of binding affinity; a lower Ki indicates higher affinity. pA2 is a measure of the potency of a competitive antagonist; a higher pA2 value indicates greater potency.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and critical evaluation of the presented data.

Radioligand Binding Assay for NOP Receptor Affinity

Objective: To determine the binding affinity (Ki) of test compounds for the human NOP receptor.

Materials:

  • Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (CHO-hNOP).

  • Radioligand: [³H]Nociceptin/Orphanin FQ ([³H]N/OFQ).

  • Test compounds (this compound, SB-612111, J-113397).

  • Non-specific binding control: Unlabeled N/OFQ (1 µM).

  • Incubation Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and counter.

Procedure:

  • CHO-hNOP cell membranes (20-40 µg protein) are incubated with a fixed concentration of [³H]N/OFQ (typically around its Kd value, e.g., 0.5 nM).

  • A range of concentrations of the test compound is added to compete for binding with the radioligand.

  • For determination of non-specific binding, a separate set of tubes containing 1 µM of unlabeled N/OFQ is included.

  • The incubation is carried out at 25°C for 60 minutes in a final volume of 500 µL of incubation buffer.

  • The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.

  • Filters are washed three times with 5 mL of ice-cold wash buffer to remove unbound radioligand.

  • The filters are dried, and scintillation cocktail is added.

  • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • The IC50 values (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis.

  • The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay for Functional Antagonism

Objective: To determine the functional antagonist potency (pA2) of test compounds at the NOP receptor by measuring their ability to inhibit agonist-stimulated G-protein activation.

Materials:

  • CHO-hNOP cell membranes.

  • Agonist: N/OFQ.

  • Test compounds (this compound, SB-612111, J-113397).

  • [³⁵S]GTPγS.

  • GDP (Guanosine diphosphate).

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • CHO-hNOP cell membranes (10-20 µg protein) are pre-incubated with various concentrations of the antagonist for 15 minutes at 30°C in the assay buffer.

  • A concentration-response curve of the agonist (N/OFQ) is then generated in the presence of each fixed concentration of the antagonist.

  • [³⁵S]GTPγS (final concentration ~0.1 nM) and GDP (final concentration ~10 µM) are added to the incubation mixture.

  • The reaction is allowed to proceed for 60 minutes at 30°C.

  • The incubation is terminated by rapid filtration through glass fiber filters.

  • Filters are washed with ice-cold wash buffer.

  • The amount of [³⁵S]GTPγS bound to the membranes is determined by liquid scintillation counting.

  • The data are analyzed using Schild regression to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.

In Vivo Mouse Tail-Flick Test for Analgesic Activity

Objective: To assess the in vivo efficacy of NOP receptor antagonists in modulating nociceptive responses.

Materials:

  • Male ICR mice (20-25 g).

  • Tail-flick apparatus (e.g., Ugo Basile).

  • Test compounds administered via an appropriate route (e.g., subcutaneous, intraperitoneal, or intracerebroventricular).

  • Vehicle control.

Procedure:

  • Mice are habituated to the testing environment and handling for several days prior to the experiment.

  • A baseline tail-flick latency is determined for each mouse by placing the distal portion of its tail on the radiant heat source of the tail-flick apparatus. The time taken for the mouse to flick its tail is recorded. A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.

  • Animals are then administered the test compound or vehicle.

  • At predetermined time points after drug administration (e.g., 15, 30, 60, 90 minutes), the tail-flick latency is measured again.

  • The data are often expressed as the percentage of the maximum possible effect (%MPE), calculated as: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

  • The antagonist properties can be evaluated by assessing the ability of the compound to reverse the antinociceptive effect of a NOP receptor agonist.

Mandatory Visualizations

NOP Receptor Signaling Pathway

NOP_Signaling_Pathway N_OFQ N/OFQ (Agonist) NOP_R NOP Receptor N_OFQ->NOP_R Activates Ban_orl_24 This compound (Antagonist) Ban_orl_24->NOP_R Blocks G_protein Gi/o Protein NOP_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel G_protein->K_channel Activates Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits MAPK MAPK Pathway (ERK1/2) G_protein->MAPK Activates cAMP cAMP AC->cAMP Produces Cellular_Response Modulation of Neuronal Excitability and Gene Expression cAMP->Cellular_Response K_channel->Cellular_Response Ca_channel->Cellular_Response MAPK->Cellular_Response

Caption: NOP receptor signaling cascade and the inhibitory action of this compound.

Experimental Workflow for NOP Receptor Antagonist Characterization

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation cluster_2 Lead Optimization & Translational Assessment A Primary Screening: Radioligand Binding Assay (Determine Ki) B Functional Assay: [35S]GTPγS Binding Assay (Determine pA2) A->B C Selectivity Profiling: Binding assays against MOP, DOP, KOP receptors B->C D Downstream Signaling Assays: e.g., cAMP measurement C->D E Pharmacokinetic Studies: (ADME properties) D->E F Behavioral Models: - Analgesia (Tail-flick test) - Depression (Forced swim test) E->F G Target Engagement Studies: (e.g., Receptor Occupancy) F->G H Structure-Activity Relationship (SAR) Studies G->H I Toxicology and Safety Pharmacology H->I J Translational Potential Assessment I->J

Caption: Preclinical development workflow for a novel NOP receptor antagonist.

Translational Potential of this compound and Alternatives

The development of selective NOP receptor antagonists is driven by a strong biological rationale for their potential therapeutic application in a variety of CNS disorders.

Pain Management: The NOP receptor system has a complex role in nociception. While NOP receptor agonists can have analgesic effects, NOP antagonists have been shown to potentiate opioid analgesia and may be effective in certain chronic pain states. The high potency and selectivity of this compound make it a valuable tool for further dissecting these mechanisms and a potential candidate for adjunctive pain therapy.

Depression and Anxiety: Preclinical studies have consistently demonstrated that NOP receptor antagonists exhibit antidepressant-like and anxiolytic-like effects in various animal models. This is thought to be mediated, in part, by the modulation of monoaminergic systems. Given its favorable in vitro profile, this compound warrants further investigation in relevant behavioral models of depression and anxiety.

Substance Use Disorders: The NOP receptor system is implicated in the rewarding effects of drugs of abuse. NOP antagonists have shown promise in preclinical models by reducing drug-seeking behavior and relapse. This represents another significant therapeutic avenue for potent and selective antagonists like this compound.

Current Status and Future Directions:

This compound has been extensively characterized in preclinical in vitro and in vivo studies, demonstrating its high affinity, selectivity, and potent antagonist activity at the NOP receptor.[1][3] Its profile is comparable, and in some functional assays superior, to other well-known NOP antagonists like SB-612111 and J-113397.

The progression of this compound, or any NOP antagonist, towards clinical application will depend on several factors, including:

  • Favorable Pharmacokinetic and Safety Profiles: Demonstrating good oral bioavailability, brain penetration, and a lack of off-target effects in advanced preclinical models is crucial.

  • Efficacy in Robust Animal Models: Consistent and significant efficacy in animal models that are more predictive of human disease will be necessary to justify clinical development.

  • Biomarker Development: The identification of biomarkers to stratify patient populations and monitor treatment response could significantly enhance the probability of clinical success.

While there is a growing body of evidence supporting the therapeutic potential of NOP receptor antagonism, to date, the clinical development of selective NOP antagonists has been limited. The continued preclinical investigation of highly potent and selective compounds like this compound is essential to fully validate this therapeutic strategy and pave the way for future clinical trials in patients with pain, depression, and other debilitating neurological disorders.

References

Safety Operating Guide

Safe Disposal of Banoxl 24: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the safe disposal of Banoxl 24, a product containing benzoyl peroxide. Adherence to these guidelines will mitigate risks and ensure the safe management of this chemical waste.

I. Personal Protective Equipment (PPE) and Safety Precautions

Before beginning any disposal procedure, it is critical to be equipped with the appropriate Personal Protective Equipment (PPE). Benzoyl peroxide can cause serious eye irritation and may trigger an allergic skin reaction.[1] It is also a flammable solid that may intensify fire and is explosive when dry.[1]

Personal Protective Equipment (PPE)Specification
Eye Protection Safety glasses with side-shields or goggles.[1]
Face Protection Face shield, in addition to safety glasses.[1]
Hand Protection Wear appropriate chemical-resistant gloves.
Body Protection Protective work clothing.[1]
Respiratory Protection For spills or when dust is generated, a self-contained breathing apparatus may be necessary.

General Safety Precautions:

  • Always handle Banoxl 24 in a well-ventilated area, preferably under a chemical fume hood.

  • Keep away from heat, sparks, open flames, and hot surfaces. No smoking in the vicinity.

  • Store away from combustible materials.

  • Avoid creating dust when handling the solid material.

  • Ensure an eyewash station and safety shower are readily accessible.

II. Disposal Procedures

There are two primary methods for the disposal of waste Banoxl 24: chemical neutralization and disposal via a licensed waste management contractor. The appropriate method will depend on the quantity of waste and local regulations.

A. Chemical Neutralization (for small quantities)

For small quantities of waste benzoyl peroxide, a chemical neutralization process can be employed. This method should only be carried out by trained personnel in a controlled laboratory setting.

Experimental Protocol: Neutralization of Benzoyl Peroxide

Objective: To safely neutralize small quantities of waste benzoyl peroxide.

Materials:

  • Waste Benzoyl Peroxide

  • 10% Sodium Hydroxide (NaOH) solution

  • Two appropriately sized beakers

  • Stir plate and magnetic stir bar

  • Personal Protective Equipment (as listed in the table above)

Procedure:

  • Prepare a 10% sodium hydroxide solution.

  • Place a beaker with the 10% sodium hydroxide solution on a stir plate and begin gentle agitation. The amount of NaOH solution should be approximately ten times the weight of the benzoyl peroxide waste.

  • Slowly and in small portions, add the waste benzoyl peroxide to the stirring sodium hydroxide solution.

  • Ensure continuous agitation to prevent the formation of lumps or settling of the peroxide.

  • Allow the reaction to proceed until the benzoyl peroxide is fully dissolved and neutralized.

  • The resulting solution can then be disposed of in accordance with local regulations for aqueous waste.

B. Disposal via Licensed Waste Management Contractor (for large quantities)

For larger quantities of Banoxl 24 waste, or if chemical neutralization is not feasible, a licensed hazardous waste disposal contractor must be used.

Procedure:

  • Carefully collect the waste Banoxl 24 in a designated, properly labeled, and sealed container.

  • Store the waste container in a cool, well-ventilated area, away from incompatible materials.

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and disposal.

  • Provide the waste contractor with the Safety Data Sheet (SDS) for the product.

  • Follow all federal, state, and local regulations for the disposal of hazardous chemical waste.

III. Spill Management

In the event of a spill, immediate and appropriate action is required to prevent injury and further contamination.

Procedure for Spills:

  • Evacuate the immediate area and shut off all sources of ignition.

  • Don the appropriate PPE, including respiratory protection if necessary.

  • Carefully sweep up the spilled solid material. Avoid creating dust.

  • Place the swept-up material into a labeled bag or container for waste disposal.

  • Ventilate the area of the spill.

  • Clean the spill site with soap and water once the material has been removed.

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Banoxl 24.

start Waste Banoxl 24 Generated assess_quantity Assess Quantity of Waste start->assess_quantity small_quantity Small Quantity assess_quantity->small_quantity < Threshold large_quantity Large Quantity assess_quantity->large_quantity >= Threshold neutralize Chemical Neutralization (10% NaOH) small_quantity->neutralize contractor Contact Licensed Waste Disposal Contractor large_quantity->contractor dispose_aqueous Dispose as Aqueous Waste (per local regulations) neutralize->dispose_aqueous end Disposal Complete dispose_aqueous->end store_waste Store Safely in Labeled Container contractor->store_waste store_waste->end

Caption: Decision workflow for Banoxl 24 disposal.

References

Personal protective equipment for handling Ban orl 24

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety Protocols for Handling BAN ORL 24

Disclaimer: The following guidance is based on the available information for this compound (hydrochloride), a potent nociceptin receptor antagonist, and established best practices for handling potent chemical compounds in a laboratory setting.[1][2][3] This guide should be adapted based on a thorough, activity-specific risk assessment. It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.

This compound is a potent and selective antagonist of the nociceptin (NOP) receptor.[2][3] As with any potent compound, a multi-layered approach to safety is critical to minimize exposure.

Compound Identification and Properties
PropertyValue
Formal Name 1-(phenylmethyl)-N-[3-(spiro[isobenzofuran-1(3H),4′-piperidin]-1′-yl)propyl]-2-pyrrolidinecarboxamide, dihydrochloride
CAS Number 1401463-54-4
Molecular Formula C₂₇H₃₅N₃O₂ • 2HCl
Molecular Weight 506.5 g/mol
Appearance A solid
Solubility Soluble in DMSO and water
Storage Store at -20°C
Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial for minimizing exposure risk. The required level of protection depends on the specific task and the scale of the operation.

Task CategoryPrimary PPESecondary/Task-Specific PPE
General Laboratory Work • Safety glasses with side shields• Laboratory coat• Closed-toe shoes• Nitrile gloves
Handling of Powders/Solids • Chemical splash goggles or face shield• Chemical-resistant lab coat or coveralls• Double-gloving (e.g., nitrile)• Respiratory protection (e.g., N95 respirator or powered air-purifying respirator (PAPR), based on risk assessment)• Chemical-resistant apron• Head covering
Handling of Liquids/Solutions • Chemical splash goggles or face shield• Chemical-resistant gloves (e.g., nitrile)• Chemical-resistant apron over lab coat• Elbow-length gloves for mixing and loading
Equipment Cleaning & Decontamination • Chemical splash goggles or face shield• Heavy-duty, chemical-resistant gloves• Waterproof or chemical-resistant apron• Respirator (if aerosols or vapors are generated)

Operational and Disposal Plans

A clear and concise plan for handling and disposal is essential to prevent contamination and ensure safety.

Experimental Protocols: Handling Procedures
  • Preparation:

    • Designate a specific handling area, such as a certified chemical fume hood.

    • Ensure proper ventilation and verify fume hood functionality.

    • Assemble all necessary equipment, including PPE, before starting work.

    • Minimize the quantity of the compound to be handled.

    • Review the Safety Data Sheet (SDS) if available.

  • Handling:

    • Always wear the appropriate PPE as outlined in the table above.

    • When weighing the solid, perform this task within the fume hood, using a disposable weigh boat.

    • When preparing solutions, add the solvent to the compound slowly to prevent splashing.

    • Conduct all manipulations of the compound within the designated handling area.

  • Post-Handling:

    • Decontaminate all work surfaces with an appropriate cleaning agent.

    • Decontaminate all reusable equipment according to established laboratory procedures.

    • Remove PPE in the reverse order it was put on, taking care to avoid self-contamination.

    • Dispose of single-use PPE in the designated hazardous waste container.

Emergency Procedures: Spill and Exposure
  • Minor Spill (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with a suitable absorbent material.

    • Collect the contaminated material into a designated hazardous waste container.

    • Decontaminate the area with a suitable cleaning agent.

  • Major Spill (outside a fume hood):

    • Evacuate the area immediately.

    • Alert others and prevent entry to the area.

    • Contact the institution's environmental health and safety (EHS) office.

  • Skin Exposure:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes.

    • Remove contaminated clothing.

    • Seek immediate medical attention.

  • Eye Exposure:

    • Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.

    • Seek immediate medical attention.

Disposal Plan

All waste materials containing this compound must be treated as hazardous waste.

  • Waste Segregation:

    • Separate waste into categories: solid waste (e.g., contaminated gloves, weigh boats), liquid waste (e.g., unused solutions), and sharps.

  • Container Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name. Do not use abbreviations.

  • Storage:

    • Store hazardous waste in compatible, sealed containers in a designated satellite accumulation area.

    • Ensure acids and bases are stored separately.

  • Disposal:

    • Arrange for professional disposal through your institution's EHS office.

    • Do not dispose of this compound down the drain. High-temperature incineration is often the recommended disposal method for potent pharmaceutical compounds.

    • Empty containers that held the compound must be triple-rinsed with a suitable solvent; the rinsate must be collected as hazardous waste. After rinsing, deface the label before disposing of the container.

Visualized Workflows

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling prep1 Designate Handling Area (Fume Hood) prep2 Assemble Equipment & PPE prep1->prep2 prep3 Verify Ventilation prep2->prep3 handle1 Don Appropriate PPE prep3->handle1 Proceed to Handling handle2 Weigh Solid or Prepare Solution handle1->handle2 handle3 Conduct Experiment handle2->handle3 post1 Decontaminate Surfaces & Equipment handle3->post1 Experiment Complete post2 Dispose of Single-Use Items as Hazardous Waste post1->post2 post3 Doff PPE Correctly post2->post3

// Minor Spill Path minor_spill_actions [label="Alert Others in Area\nDon Appropriate PPE\nUse Spill Kit to Absorb\nCollect as Hazardous Waste\nDecontaminate Area", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; location_check -> minor_spill_actions [label="Yes (Minor Spill)"];

// Major Spill Path major_spill_actions [label="EVACUATE AREA\nPrevent Entry\nAlert Others\nContact EHS", shape=rectangle, fillcolor="#EA4335", fontcolor="#FFFFFF"]; location_check -> major_spill_actions [label="No (Major Spill)"];

end_minor [label="Resume Work After\nDecontamination", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; end_major [label="Await EHS Arrival", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

minor_spill_actions -> end_minor; major_spill_actions -> end_major; } dot Caption: Emergency Response Workflow for a this compound Spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.